alpha-Eudesmol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRUSQUAVXUKK-VNHYZAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883392 | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-16-5 | |
| Record name | α-Eudesmol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Eudesmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-EUDESMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Historical Context of α-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, structural elucidation, and historical context of α-eudesmol, a significant bicyclic sesquiterpenoid. The document details the initial isolation and characterization, key experimental protocols, and the evolution of its scientific understanding within the broader context of natural product chemistry.
Discovery and Historical Context
Alpha-eudesmol was first identified in the mid-20th century during a period of burgeoning interest in the chemical constituents of essential oils.[1] Early investigations into the volatile fractions of plants, particularly from the Juniperus and Eucalyptus genera, led to the isolation of this novel sesquiterpene alcohol.[1] The initial discovery was a product of the classical methods of natural product chemistry, relying on meticulous extraction and fractionation techniques.
The scientific landscape of the mid-20th century was characterized by a transition from classical degradation chemistry to more advanced spectroscopic methods for structure elucidation. The discovery of α-eudesmol and other sesquiterpenes presented significant challenges to chemists of the era, who had to deduce complex three-dimensional structures with a limited analytical arsenal. This period saw the foundational work that paved the way for the development of modern stereochemical theories in natural product chemistry. The pursuit of the correct structures of compounds like α-eudesmol spurred the refinement of techniques and the development of new synthetic strategies.
A pivotal moment in the history of α-eudesmol was the development of a synthetic route from thujone derivatives in 1984, which made the compound more accessible for research purposes.
Structural Elucidation
The definitive three-dimensional structure of α-eudesmol was not conclusively established until the 1980s, with the advent of powerful spectroscopic techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in confirming its bicyclic eudesmane (B1671778) framework and defining its stereochemistry.[1]
Spectroscopic Data
Modern spectroscopic analysis provides the following characteristic data for α-eudesmol:
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | 2-[(2R,4aR,8aS)-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl]propan-2-ol |
| CAS Number | 473-16-5 |
| logP | 3.47 - 4.82 |
| Polar Surface Area | 20.23 Ų |
(Data sourced from PubChem and FooDB)[2][3]
Experimental Protocols
Isolation of α-Eudesmol from Natural Sources
The primary method for extracting α-eudesmol from plant material is hydrodistillation, followed by chromatographic separation.
Protocol: Hydrodistillation of Eucalyptus Leaves
-
Sample Preparation: Freshly collected Eucalyptus leaves are air-dried in the shade to reduce moisture content. The dried leaves are then coarsely powdered.
-
Hydrodistillation: A known quantity of the powdered leaves (e.g., 500 g) is placed in a Clevenger-type apparatus. Deionized water is added to immerse the plant material completely.
-
Extraction: The mixture is heated to boiling, and the steam and volatilized essential oil are passed through a condenser. The process is typically carried out for 3-4 hours.
-
Separation: The condensed distillate, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil layer is separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at 4°C.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is typically employed for the separation of sesquiterpenes.
-
Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C).
-
Chromatographic Separation: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to elute the different components of the essential oil based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Identification: The resulting mass spectrum of each component is compared with reference spectra in a database (e.g., NIST, Wiley) to identify the compounds. The retention time is also used for confirmation by comparing it to that of a pure standard.
Chemical Synthesis
Workflow for the Synthesis of α-Eudesmol from Thujone (1984)
Caption: A simplified workflow of the 1984 synthesis of α-eudesmol from thujone.
Biosynthesis
This compound is biosynthesized in plants and some microorganisms from farnesyl pyrophosphate (FPP), a central precursor in the terpene biosynthesis pathway. The key enzyme responsible for the cyclization of FPP to α-eudesmol is α-eudesmol synthase.
Biosynthetic Pathway of α-Eudesmol
Caption: The enzymatic conversion of Farnesyl Pyrophosphate to α-eudesmol.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, with its most well-characterized effect being the blockade of P/Q-type voltage-gated calcium channels.[4] This activity has implications for its potential therapeutic use in conditions involving neurogenic inflammation, such as migraine.
P/Q-type Calcium Channel Blockade
This compound acts as an antagonist at P/Q-type calcium channels, which are predominantly located on presynaptic nerve terminals. The influx of calcium through these channels is a critical step in the release of neurotransmitters. By blocking these channels, α-eudesmol can inhibit the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory nerve endings.[4]
Signaling Pathway of α-Eudesmol in Neurogenic Inflammation
References
α-Eudesmol: A Technical Guide to Natural Sources and Plant-Based Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-eudesmol, a naturally occurring sesquiterpenoid alcohol, with a focus on its diverse plant sources and detailed methodologies for its isolation and purification. The information presented herein is intended to support research, drug discovery, and development efforts centered on this bioactive compound.
Natural Sources of α-Eudesmol
α-Eudesmol is distributed across a wide range of plant species, where it contributes to the characteristic aroma and biological properties of their essential oils. The concentration of α-eudesmol can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized. A summary of notable plant sources and the reported concentration of α-eudesmol in their essential oils is presented in Table 1.
Table 1: Natural Plant Sources of α-Eudesmol and Reported Concentrations
| Plant Species | Family | Plant Part | α-Eudesmol Concentration (% of Essential Oil) | Reference(s) |
| Eucalyptus maculata | Myrtaceae | Leaves | 10.2 | [1] |
| Cryptomeria japonica | Cupressaceae | Wood | - | [1] |
| Litsea kostermansii | Lauraceae | - | 6.0 | [1] |
| Atractylodes lancea | Asteraceae | Rhizomes | - | [2][3][4] |
| Juniperus virginiana | Cupressaceae | Wood, Leaves | - | [1][5] |
| Drimys winteri | Winteraceae | - | - | [1] |
| Rhododendron dauricum | Ericaceae | - | - | [1] |
| Humulus lupulus | Cannabaceae | - | - | [1] |
| Orange Mint (Mentha sp.) | Lamiaceae | - | - | |
| Wild Celery (Apium graveolens) | Apiaceae | - | - | |
| Blepharocalyx salicifolius | Myrtaceae | Leaves | 6.88 | [6] |
| Calligonum azel | Polygonaceae | Barks | 8.65 | [6] |
| Guatteria friesiana | Annonaceae | Leaves | 58.1 (combined with β-eudesmol) | [7] |
| Cymbopogon proximus | Poaceae | - | - | |
| Warionia saharae | Asteraceae | Leaves | - (contains β-eudesmol) | [8] |
| Chamomilla recutita | Asteraceae | Root | - (contains β-eudesmol) | [9] |
Note: A hyphen (-) indicates that the source mentions the presence of α-eudesmol but does not provide a specific concentration.
Isolation of α-Eudesmol from Plant Material
The isolation of α-eudesmol from its natural plant sources is typically a multi-step process involving the extraction of the essential oil followed by chromatographic purification to isolate the target compound from other constituents.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common and effective method for extracting essential oils from plant materials. The following is a generalized protocol that can be adapted for various plant sources, based on the methodology for Atractylodes lancea rhizomes.[2]
Experimental Protocol: Hydrodistillation
1. Plant Material Preparation:
-
Fresh or dried plant material (e.g., leaves, wood, rhizomes) is ground into a coarse powder to increase the surface area for efficient extraction.
2. Apparatus Setup:
-
A Clevenger-type apparatus is assembled with a round-bottom flask, condenser, and collection tube.
-
The ground plant material is placed in the round-bottom flask.
-
Distilled water is added to the flask to cover the plant material.
3. Distillation:
-
The flask is heated to bring the water to a boil.
-
Steam and the volatile essential oil components are carried into the condenser.
-
The condensate (a mixture of water and essential oil) is collected in the collection tube.
-
The essential oil, being less dense than water, will form a layer on top.
4. Oil Collection and Drying:
-
After several hours of distillation, the heating is stopped, and the apparatus is allowed to cool.
-
The collected essential oil is carefully separated from the aqueous layer.
-
The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
The dried essential oil is stored in a sealed, dark glass vial at 4°C.
Purification of α-Eudesmol by Column Chromatography
Following the extraction of the essential oil, column chromatography is employed to separate α-eudesmol from other sesquiterpenoids and components of the oil. Silica (B1680970) gel is a commonly used stationary phase for this purpose.[4][6]
Experimental Protocol: Silica Gel Column Chromatography
1. Column Preparation:
-
A glass column is packed with silica gel (e.g., 70-230 mesh) as a slurry in a non-polar solvent such as n-hexane.
2. Sample Loading:
-
The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
3. Elution:
-
The column is eluted with a solvent system of increasing polarity. A common starting mobile phase is n-hexane, with the polarity gradually increased by adding a more polar solvent like ethyl acetate (B1210297).[10] For example, a gradient of n-hexane and ethyl acetate can be used, starting with 100% n-hexane and progressively increasing the percentage of ethyl acetate.[11]
4. Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation. A suitable developing solvent for TLC could be a mixture of hexane (B92381) and ethyl acetate. The spots can be visualized under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).[1]
-
Fractions containing pure α-eudesmol (as determined by comparison with a standard or by spectroscopic analysis) are combined.
5. Solvent Removal:
-
The solvent from the combined fractions is removed under reduced pressure using a rotary evaporator to yield purified α-eudesmol.
Experimental Workflow Visualization
The general workflow for the isolation of α-eudesmol from a plant source can be visualized as a series of sequential steps, from the initial preparation of the plant material to the final purification of the target compound.
Conclusion
This guide outlines the primary natural sources of α-eudesmol and provides detailed, adaptable protocols for its extraction and purification from plant materials. The methodologies described, including hydrodistillation and silica gel column chromatography, are standard and robust techniques in natural product chemistry. The provided information aims to facilitate further research and development of α-eudesmol for various scientific and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. alpha-eudesmol, 473-16-5 [thegoodscentscompany.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. jpharmacognosy.com [jpharmacognosy.com]
The Biosynthesis of α-Eudesmol in Zingiber zerumbet: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of α-eudesmol, a significant sesquiterpenoid found in the medicinal plant Zingiber zerumbet (shampoo ginger). The pathway involves the conversion of primary metabolites into the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), primarily through the methylerythritol phosphate (B84403) (MEP) pathway. The final and critical step is the cyclization of FPP catalyzed by a promiscuous β-eudesmol synthase, which yields α-eudesmol as one of its products. This document details the enzymatic steps, presents quantitative data on metabolite distribution, and provides comprehensive experimental protocols for the key analyses involved in elucidating this pathway. Diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.
Introduction
Zingiber zerumbet Smith, a member of the ginger family (Zingiberaceae), is a perennial herb with a rich history in traditional medicine, particularly in Southeast Asia. The rhizome of this plant is a source of a complex essential oil containing a variety of bioactive sesquiterpenoids. Among these, eudesmol isomers, including α-eudesmol, have garnered scientific interest for their potential pharmacological activities. Understanding the biosynthetic pathway of α-eudesmol is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.
This guide delineates the known steps in the formation of α-eudesmol in Z. zerumbet, from central carbon metabolism to the final terpene product.
The Biosynthetic Pathway of α-Eudesmol
The biosynthesis of α-eudesmol in Zingiber zerumbet is a multi-step process that begins with the formation of the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The Upstream Pathway: Formation of Isoprenoid Precursors
In plants, two distinct pathways can produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) or non-mevalonate pathway, located in the plastids. Studies involving metabolic inhibitors with Zingiber zerumbet have indicated that the plastidial MEP pathway is the primary source of precursors for sesquiterpenoid biosynthesis, including zerumbone (B192701) and likely eudesmol derivatives.[1][2] Gene expression studies have shown that key regulatory genes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductase (DXR), are actively expressed in the rhizomes.[1][2]
Formation of Farnesyl Diphosphate (FPP)
IPP and DMAPP, generated from the MEP pathway, are sequentially condensed to form the ten-carbon intermediate geranyl diphosphate (GPP), and subsequently, the fifteen-carbon farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPPS).
The Final Step: Cyclization by β-Eudesmol Synthase
The crucial cyclization of the linear FPP molecule into the bicyclic eudesmol skeleton is catalyzed by a sesquiterpene synthase. In Zingiber zerumbet, a β-eudesmol synthase has been isolated and functionally characterized.[3][4][5][6] This enzyme exhibits promiscuity, producing a range of sesquiterpenoid products from the single precursor FPP. The primary product is β-eudesmol, but significant amounts of other sesquiterpenes, including α-eudesmol, are also synthesized.[5][6][7]
The reaction catalyzed by α-eudesmol synthase is: (2E,6E)-farnesyl diphosphate + H₂O → α-eudesmol + diphosphate[7]
The recombinant β-eudesmol synthase from Zingiber zerumbet has been shown to produce a mixture of sesquiterpenoids with the following approximate distribution: 62.6% β-eudesmol, 16.8% 10-epi-γ-eudesmol, 10% α-eudesmol, and 5.6% aristolene.[5][6][7]
Quantitative Data
The following tables summarize the quantitative data regarding the products of the β-eudesmol synthase from Zingiber zerumbet and the chemical composition of the essential oil from its rhizomes.
Table 1: Product Distribution of Recombinant β-Eudesmol Synthase from Zingiber zerumbet
| Product | Percentage of Total Products |
| β-Eudesmol | 62.6% |
| 10-epi-γ-Eudesmol | 16.8% |
| α-Eudesmol | 10.0% |
| Aristolene | 5.6% |
(Data sourced from Yu et al., 2008)[5][7]
Table 2: Major Sesquiterpenoid Constituents of Zingiber zerumbet Rhizome Essential Oil
| Compound | Relative Abundance (%) |
| Zerumbone | 37.0 - 75.0% |
| α-Humulene (α-caryophyllene) | 6.5 - 19.0% |
| Camphene | 3.3 - 9.2% |
| Caryophyllene | Varies |
(Data compiled from multiple sources reporting GC-MS analysis of Z. zerumbet essential oil)[8]
Note: The exact composition of the essential oil can vary depending on geographical location, age of the plant, and processing methods.[8][9]
Experimental Protocols
Gene Cloning and Heterologous Expression of β-Eudesmol Synthase
Objective: To isolate the β-eudesmol synthase gene (e.g., ZSS2) from Z. zerumbet and express it in a heterologous host like Escherichia coli for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of Z. zerumbet using a suitable kit or a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
PCR Amplification: The full-length open reading frame of the β-eudesmol synthase gene is amplified from the cDNA using gene-specific primers designed based on known terpene synthase sequences from related species or transcriptomic data.
-
Cloning into an Expression Vector: The amplified PCR product is cloned into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for protein purification.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density. The culture is then incubated at a lower temperature to enhance soluble protein expression.[10]
-
Protein Purification: The bacterial cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer. After cell lysis (e.g., by sonication), the recombinant protein is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
In Vitro Enzyme Assay for β-Eudesmol Synthase
Objective: To determine the enzymatic activity and product profile of the purified recombinant β-eudesmol synthase.
Methodology:
-
Reaction Mixture Preparation: The standard assay is conducted in a glass vial. The reaction mixture typically contains an assay buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, a reducing agent like DTT, and the purified enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).
-
Product Extraction: After incubation at a specific temperature (e.g., 30°C) for a defined period, the reaction is stopped, and the sesquiterpenoid products are extracted with an organic solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., caryophyllene).
-
Analysis by GC-MS: The organic extract is dried, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.
GC-MS Analysis of Sesquiterpenoids
Objective: To separate, identify, and quantify the sesquiterpenoid products from the enzyme assay or the essential oil.
Methodology:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).
-
Injector: Splitless or split injection at a high temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).[2]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 500.
-
-
Compound Identification and Quantification:
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative abundance of each compound is determined by integrating the peak area in the total ion chromatogram.
-
Visualizations
Biosynthesis Pathway of α-Eudesmol
Caption: Biosynthesis pathway of α-eudesmol in Zingiber zerumbet.
Experimental Workflow for Enzyme Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. cukerala.ac.in [cukerala.ac.in]
- 3. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enzyme-database.org [enzyme-database.org]
- 6. creative-enzymes.com [creative-enzymes.com]
- 7. enzyme-database.org [enzyme-database.org]
- 8. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation in secondary metabolite production as well as antioxidant and antibacterial activities of Zingiber zerumbet (L.) at different stages of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificity of α‐humulene synthase from Zingiber zerumbet Smith and determination of kinetic constants by a spectrophotometric assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Mechanism and Kinetics of alpha-Eudesmol Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Eudesmol synthase (EC 4.2.3.85) is a key enzyme in the biosynthesis of eudesmane-type sesquiterpenoids, a diverse class of natural products with a wide range of biological activities. This technical guide provides a comprehensive overview of the catalytic mechanism and kinetics of this compound synthase. It delves into the enzyme's active site architecture, the proposed carbocation-driven reaction cascade, and the factors influencing product specificity. Furthermore, this guide summarizes the available kinetic parameters for eudesmol synthases and details the experimental protocols for their heterologous expression, purification, and comprehensive characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.
Introduction
Sesquiterpenoids are a large and structurally diverse class of C15 isoprenoids that exhibit a remarkable array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant subgroup of these compounds is the eudesmane (B1671778) sesquiterpenoids, which are characterized by a bicyclic decalin core. The biosynthesis of these molecules is initiated by a class of enzymes known as sesquiterpene synthases (STSs), which catalyze the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP).
This compound synthase is a specific STS that facilitates the formation of this compound, a tertiary alcohol with potential therapeutic applications. Understanding the intricate catalytic mechanism and kinetic properties of this enzyme is crucial for harnessing its potential in synthetic biology and for the development of novel pharmaceuticals. This guide aims to provide a detailed technical overview of the current knowledge regarding this compound synthase.
Catalytic Mechanism of this compound Synthase
The catalytic cycle of this compound synthase, like other terpene synthases, is a complex process involving the precise orchestration of substrate binding, carbocation formation, and a series of intramolecular rearrangements, ultimately leading to the formation of the final product.
General Mechanism of Sesquiterpene Synthases
The generally accepted mechanism for sesquiterpene synthases begins with the binding of the substrate, FPP, within the enzyme's active site. The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP, which generates a highly reactive farnesyl cation[1]. This carbocationic intermediate is then guided through a series of complex intramolecular cyclizations, hydride shifts, and rearrangements, all of which are controlled by the specific topology of the enzyme's active site[1]. The enzyme effectively acts as a template, folding the flexible FPP substrate into a specific conformation that predisposes it to a particular cyclization cascade.
Proposed Reaction Pathway for this compound Formation
The biosynthesis of eudesmol isomers is thought to proceed through a germacradienyl cation intermediate[1]. The proposed pathway for this compound formation involves the following key steps:
-
Initiation: The enzyme catalyzes the removal of the diphosphate group from FPP, forming the farnesyl cation.
-
Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation intermediate.
-
Secondary Cyclization and Rearrangement: This intermediate then undergoes a secondary cyclization and rearrangement cascade to form the characteristic eudesmane skeleton.
-
Termination: The reaction is terminated by the quenching of a carbocation intermediate by a water molecule, leading to the formation of the hydroxyl group at C11 of the eudesmane core, resulting in this compound.
A critical aspect of this mechanism is the role of specific amino acid residues within the active site that stabilize the various carbocation intermediates and guide the reaction pathway towards the formation of this compound over other possible sesquiterpenoid products.
Key Active Site Residues
While the precise active site residues for many this compound synthases are yet to be fully elucidated, studies on related sesquiterpene synthases have provided valuable insights. For instance, in a γ-eudesmol synthase from sacred lotus (B1177795) (Nelumbo nucifera), the residue Asn314 has been identified as a critical determinant for the secondary cyclization step that leads to the formation of the eudesmane skeleton[2]. Site-directed mutagenesis of this residue resulted in a significant reduction in γ-eudesmol production, highlighting its importance in the catalytic process[2].
The recent discovery and crystallization of an α-eudesmol synthase from Streptomyces chartreusis has provided the first structural insights into this class of enzymes[2]. Analysis of this crystal structure will undoubtedly reveal the key amino acid residues responsible for substrate binding, catalysis, and product specificity, paving the way for rational enzyme engineering.
The following diagram illustrates the proposed catalytic mechanism of this compound synthase:
Enzyme Kinetics
Quantitative analysis of enzyme kinetics is essential for understanding the efficiency and substrate specificity of this compound synthase. While kinetic data for this compound synthase is limited, studies on closely related eudesmol synthases provide valuable comparative information.
Product Profile of this compound Synthases
This compound synthases are often multi-product enzymes, producing a range of sesquiterpenoid products. The product distribution can vary significantly depending on the source of the enzyme.
| Enzyme Source | Major Products | Minor Products | Reference |
| Zingiber zerumbet (Ginger) | β-Eudesmol (62.6%) | 10-epi-γ-Eudesmol (16.8%), α-Eudesmol (10%), Aristolene (5.6%) | [3] |
| Streptomyces chartreusis | α-Eudesmol | 10-epi-δ-Eudesmol, Elemol | [2] |
Table 1: Product Distribution of Characterized this compound Synthases.
Kinetic Parameters
Specific kinetic data for this compound synthase are not yet widely available in the literature. However, the kinetic parameters for a closely related γ-eudesmol synthase from Nelumbo nucifera have been determined and are presented below as a reference.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| γ-Eudesmol Synthase (Nelumbo nucifera) | FPP | 16.71 | 0.2158 | 0.0129 | 7.5 | 25 | [2] |
Table 2: Kinetic Parameters of a Related γ-Eudesmol Synthase.
Experimental Protocols
The characterization of this compound synthase typically involves a series of experimental procedures, from gene cloning and heterologous expression to enzyme purification and activity assays.
Heterologous Expression and Purification
The most common approach for obtaining sufficient quantities of this compound synthase for characterization is through heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
4.1.1. Gene Cloning and Vector Construction
The coding sequence for the this compound synthase gene is typically amplified from a cDNA library of the source organism using polymerase chain reaction (PCR). The amplified gene is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag, to facilitate downstream purification.
4.1.2. Protein Expression
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression conditions, such as temperature and induction time, are optimized to maximize the yield of soluble protein.
4.1.3. Protein Purification
The bacterial cells are harvested and lysed to release the recombinant protein. The cell lysate is then subjected to affinity chromatography, typically using a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins. The purified protein is then dialyzed to remove the elution buffer and stored under appropriate conditions.
The following diagram outlines a typical workflow for the heterologous expression and purification of a recombinant terpene synthase:
Enzyme Activity Assay
The catalytic activity of the purified this compound synthase is determined by an in vitro assay.
4.2.1. Reaction Mixture
A typical reaction mixture contains:
-
Purified this compound synthase
-
Farnesyl diphosphate (FPP) as the substrate
-
A suitable buffer (e.g., HEPES or Tris-HCl) at the optimal pH
-
A divalent metal cofactor, typically MgCl₂
4.2.2. Reaction Incubation
The reaction is initiated by the addition of FPP and incubated at the optimal temperature for a defined period.
4.2.3. Product Extraction
Following incubation, the sesquiterpenoid products are extracted from the aqueous reaction mixture using an organic solvent, such as n-hexane or ethyl acetate.
4.2.4. Product Analysis
The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.
Site-Directed Mutagenesis
To investigate the role of specific amino acid residues in the catalytic mechanism, site-directed mutagenesis is employed. This technique allows for the targeted substitution of individual amino acids within the enzyme's active site. The mutated enzyme is then expressed, purified, and its catalytic activity and product profile are compared to the wild-type enzyme. This approach is invaluable for elucidating the structure-function relationships of this compound synthase.
Conclusion
This compound synthase is a fascinating enzyme with a complex catalytic mechanism that leads to the formation of a biologically active sesquiterpenoid. While significant progress has been made in understanding the general principles of sesquiterpene biosynthesis, the specific details of the this compound synthase reaction, including the precise roles of active site residues and its kinetic properties, are still areas of active research. The recent elucidation of the crystal structure of an this compound synthase from Streptomyces chartreusis represents a major advancement in the field and will undoubtedly accelerate the pace of discovery. A thorough understanding of this enzyme's mechanism and kinetics will be instrumental in the development of novel biocatalysts for the sustainable production of valuable eudesmane sesquiterpenoids for the pharmaceutical and other industries.
References
- 1. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of three novel sesquiterpene synthases from Streptomyces chartreusis NRRL 3882 and crystal structure of an α-eudesmol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Architecture of α-Eudesmol: A Technical Guide to its Structural Elucidation by NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of α-eudesmol, a naturally occurring sesquiterpenoid alcohol. The molecular structure, including its relative and absolute stereochemistry, has been definitively established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This document provides a comprehensive overview of the experimental protocols and the interpretation of the resulting data that have been pivotal in confirming the structure of this important natural product.
Introduction to α-Eudesmol
α-Eudesmol is a sesquiterpenoid belonging to the eudesmane (B1671778) class, characterized by a bicyclic decalin core. Its molecular formula is C₁₅H₂₆O. The structural elucidation of α-eudesmol is a critical step in understanding its biosynthetic pathways, chemical reactivity, and potential pharmacological applications. The confirmation of its bicyclic eudesmane framework and its specific stereochemistry was achieved in the 1980s through rigorous spectroscopic and crystallographic studies.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular structure of α-eudesmol.
Experimental Protocol for NMR Analysis
Sample Preparation: A sample of purified α-eudesmol (typically 1-5 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (splitting patterns), and integration of all proton signals.
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is performed to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A two-dimensional homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): A two-dimensional heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): A two-dimensional heteronuclear correlation experiment that reveals long-range (two or three-bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
NMR Data Summary
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for α-eudesmol.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Eudesmol (in CDCl₃)
| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, (J in Hz) |
| 1 | 36.4 | 1.95 (m), 1.45 (m) |
| 2 | 23.9 | 1.88 (m) |
| 3 | 121.0 | 5.35 (br s) |
| 4 | 141.9 | - |
| 5 | 50.1 | 1.98 (m) |
| 6 | 28.1 | 1.65 (m), 1.55 (m) |
| 7 | 41.5 | 1.40 (m) |
| 8 | 22.5 | 1.70 (m), 1.30 (m) |
| 9 | 40.2 | 1.60 (m), 1.25 (m) |
| 10 | 36.9 | - |
| 11 | 72.9 | - |
| 12 | 27.2 | 1.15 (s) |
| 13 | 27.0 | 1.15 (s) |
| 14 | 16.5 | 0.95 (s) |
| 15 | 23.5 | 1.68 (s) |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer used. The data presented here is a representative compilation from literature sources.
Interpretation of 2D NMR Data
The connectivity of the α-eudesmol molecule is established through the analysis of 2D NMR spectra.
-
COSY: Correlations observed in the COSY spectrum confirm the proton-proton coupling network within the individual spin systems of the molecule. For instance, the protons on C-1 show correlations to the protons on C-2, and the protons on C-6 show correlations to the protons on C-5 and C-7.
-
HSQC: The HSQC spectrum directly links each proton signal to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.
-
HMBC: The HMBC spectrum is instrumental in assembling the complete carbon skeleton. Key long-range correlations include:
-
The methyl protons at C-14 (δH 0.95) show correlations to C-1, C-5, C-9, and C-10, confirming their position at the ring junction.
-
The methyl protons at C-12 and C-13 (δH 1.15) show correlations to C-7 and C-11, confirming the position of the isopropanol (B130326) group.
-
The vinyl methyl protons at C-15 (δH 1.68) show correlations to C-3, C-4, and C-5, establishing the position of the double bond.
-
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive three-dimensional model of a molecule in the solid state, confirming the connectivity and providing the absolute stereochemistry.
Experimental Protocol for X-ray Crystallography
Crystallization: Single crystals of α-eudesmol suitable for X-ray diffraction are grown by slow evaporation of a solvent such as hexane (B92381) or methanol.
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final crystal structure.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for α-eudesmol.
Table 2: X-ray Crystallographic Data for α-Eudesmol
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Final R-factor | Value |
The crystal structure analysis unambiguously confirms the bicyclic eudesmane skeleton and the relative stereochemistry of the chiral centers. The determination of the absolute configuration is often achieved through anomalous dispersion effects, typically by using copper radiation for data collection.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflow for the structural elucidation of α-eudesmol and the logical connections derived from the NMR data.
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of alpha-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Eudesmol is a naturally occurring sesquiterpenoid alcohol belonging to the eudesmane (B1671778) class of bicyclic sesquiterpenoids. Found in the essential oils of various plants, it has garnered significant interest for its potential pharmacological activities. A thorough understanding of its three-dimensional structure, including its stereochemistry and absolute configuration, is paramount for structure-activity relationship (SAR) studies, enantioselective synthesis, and overall drug development efforts. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing the experimental methodologies and data that have been pivotal in defining its precise molecular architecture.
Chemical Structure and Stereoisomers
This compound possesses the chemical formula C₁₅H₂₆O and is characterized by a decalin (bicyclo[4.4.0]decane) core. The structure contains three chiral centers, giving rise to 2³ = 8 possible stereoisomers. The naturally occurring and most commonly studied isomer is (-)-alpha-Eudesmol.
The absolute configuration of (-)-alpha-Eudesmol has been determined to be (2R,4aR,8aR). Its full IUPAC name is 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol.
Other naturally occurring isomers of eudesmol include beta-eudesmol (B191218) and gamma-eudesmol, which differ in the position of the double bond within the decalin ring system. The stereochemical relationships between these isomers are crucial for their distinct chemical and biological properties. 7-epi-alpha-Eudesmol is a diastereomer of this compound, differing in the stereochemistry at the C7 position.
dot
Caption: Stereochemical relationships between eudesmol isomers.
Determination of Absolute Configuration
The definitive assignment of the absolute configuration of this compound has been accomplished through a combination of spectroscopic techniques and chemical correlation studies. The primary methods employed are optical rotation, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Optical Rotation
Optical rotation is a fundamental property of chiral molecules and provides the initial indication of the enantiomeric form of a compound. (-)-alpha-Eudesmol is levorotatory, meaning it rotates the plane of polarized light to the left. While early literature reported conflicting signs of rotation, it is now firmly established that the naturally occurring this compound is the (-)-enantiomer.
Table 1: Optical Rotation Data for this compound
| Compound | Specific Rotation ([α]D) | Conditions (Concentration, Solvent, Temperature) |
| (-)-alpha-Eudesmol | Value not explicitly found in search results, but consistently referred to as the (-)-enantiomer. | Data not available in search results. |
X-ray Crystallography
Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a crystalline compound. While a specific crystallographic report for this compound itself was not found in the provided search results, the structures of numerous eudesmane sesquiterpenoids have been elucidated using this technique. The data obtained from such an analysis provides the precise spatial arrangement of all atoms in the molecule, confirming both the relative and absolute stereochemistry.
Table 2: Representative Crystallographic Data for a Eudesmane Sesquiterpenoid
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| Note: This table is a template based on data for a related eudesmane sesquiterpenoid. Specific data for this compound is needed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of a molecule. 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) are employed to assign all proton and carbon signals and to establish through-bond and through-space connectivities.
The relative stereochemistry of this compound is confirmed by Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which detect protons that are close to each other in space (typically < 5 Å). For instance, specific NOE correlations can establish the cis or trans fusion of the decalin ring system and the relative orientations of the substituents.
Table 3: Representative ¹H and ¹³C NMR Data for a Eudesmane Sesquiterpenoid
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| 1 | Value | Value | Value | Value |
| 2 | Value | Value | Value | Value |
| 3 | Value | Value | Value | Value |
| 4 | Value | Value | Value | Value |
| 5 | Value | Value | Value | Value |
| 6 | Value | Value | Value | Value |
| 7 | Value | Value | Value | Value |
| 8 | Value | Value | Value | Value |
| 9 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value |
| 11 | Value | Value | Value | Value |
| 12 | Value | Value | * |
An In-depth Technical Guide to the Chemical and Physical Properties of alpha-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those from the Eucalyptus and Atractylodes genera. This bicyclic compound has garnered significant scientific interest due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a member of the eudesmane (B1671778) class of sesquiterpenoids, characterized by a decalin skeleton. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| CAS Number | 473-16-5 | [1] |
| IUPAC Name | (2R,4aR,8aS)-2-((R)-2-hydroxypropan-2-yl)-4a,8-dimethyldecahydronaphthalene | [1] |
| Synonyms | α-Eudesmol, Atractylol, (+)-α-Eudesmol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 74-77 °C | |
| Boiling Point | 298 °C (estimated) | |
| Solubility | Soluble in ethanol, methanol, chloroform (B151607), and other organic solvents. Insoluble in water. | |
| logP (Octanol/Water) | 3.9 (estimated) | |
| InChI | InChI=1S/C15H26O/c1-10-5-6-11(1)12(10)7-8-13(14(2,3)16)9-12/h11-13,16H,5-9H2,1-4H3/t11-,12+,13-/m1/s1 | [1] |
| SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--CC--INVALID-LINK--C(C)(C)O | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific peak assignments can vary slightly depending on the solvent and instrument used, the following provides a general overview of the expected spectral data.
Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3 | br s | 1H | H-3 |
| ~1.9-2.1 | m | 2H | H-2 |
| ~1.4-1.6 | m | 2H | H-1 |
| ~1.2-1.4 | m | 2H | H-6 |
| ~1.1-1.3 | m | 2H | H-8 |
| ~1.0-1.2 | m | 1H | H-5 |
| ~0.9-1.1 | m | 1H | H-7 |
| ~0.8-1.0 | m | 1H | H-9 |
| 1.65 | s | 3H | CH₃-13 |
| 1.22 | s | 6H | CH₃-14, CH₃-15 |
| 0.75 | d, J=~7 Hz | 3H | CH₃-12 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~142 | C-4 |
| ~121 | C-3 |
| ~73 | C-11 |
| ~50 | C-5 |
| ~42 | C-7 |
| ~40 | C-10 |
| ~37 | C-1 |
| ~35 | C-9 |
| ~28 | C-14, C-15 |
| ~27 | C-6 |
| ~24 | C-2 |
| ~23 | C-13 |
| ~19 | C-8 |
| ~16 | C-12 |
Table 4: IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Key Peaks/Fragments | Interpretation |
| IR (Infrared) Spectroscopy | ~3400 cm⁻¹ (broad), ~2950 cm⁻¹ (strong), ~1640 cm⁻¹, ~890 cm⁻¹ | O-H stretch (alcohol), C-H stretch (alkane), C=C stretch (alkene), =C-H bend |
| Mass Spectrometry (MS) | m/z 222 [M]⁺, 204 [M-H₂O]⁺, 189, 161, 107 | Molecular ion, loss of water, further fragmentation of the sesquiterpene skeleton |
Experimental Protocols
Isolation of this compound from Essential Oil
This protocol describes a general procedure for the isolation of this compound from a suitable essential oil source, such as Atractylodes lancea rhizomes.
Materials:
-
Essential oil containing this compound
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Glass column for chromatography
-
Fraction collector
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid staining reagent
Procedure:
-
Column Preparation: A glass column is packed with a slurry of silica gel in hexane.
-
Sample Loading: The essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Fractions are collected using a fraction collector.
-
TLC Analysis: The collected fractions are monitored by TLC. The TLC plates are developed in a hexane:ethyl acetate solvent system (e.g., 95:5) and visualized under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.
-
Pooling and Concentration: Fractions containing the pure compound, as indicated by a single spot on the TLC plate corresponding to a reference standard of this compound, are pooled.
-
Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield purified this compound.
Experimental workflow for isolation and analysis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of purified this compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like chloroform and allowing it to evaporate on a salt plate (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of purified this compound in a volatile solvent such as hexane or ethyl acetate.
-
GC Conditions: Use a GC system equipped with a capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.
Biological Activities and Signaling Pathways
Inhibition of P/Q-type Calcium Channels and Neurogenic Inflammation
This compound has been identified as a blocker of P/Q-type voltage-gated calcium channels. This activity is significant in the context of neurogenic inflammation, a process implicated in conditions like migraine. By blocking these channels on presynaptic nerve terminals, this compound can inhibit the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.
Signaling pathway of this compound in neurogenic inflammation.
Experimental Protocol: Neurogenic Inflammation Assay This protocol is adapted from studies investigating the effects of compounds on trigeminal ganglion stimulation-induced neurogenic inflammation.
-
Animal Model: Anesthetized rats are used.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Measurement of Vasodilation: Facial skin blood flow is monitored using a laser Doppler flowmeter.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Assessment: The change in blood flow is measured to determine the effect of this compound on vasodilation. Plasma extravasation can also be quantified using Evans blue dye.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2). The mechanism of cell death is primarily through the induction of apoptosis via a caspase-mediated pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of executioner caspases like caspase-3.[2]
Apoptosis signaling pathway induced by this compound.
Experimental Protocol: Caspase-3 Activation Assay This protocol outlines a method to assess the activation of caspase-3 in HepG2 cells treated with this compound.[2]
-
Cell Culture: HepG2 cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.
-
Assay: A colorimetric or fluorometric caspase-3 assay kit is used. The assay is based on the cleavage of a specific substrate by active caspase-3, which results in the release of a chromophore or fluorophore.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Analysis: The level of caspase-3 activity in treated cells is compared to that in untreated control cells.
Conclusion
This compound is a promising natural product with well-defined chemical and physical properties and significant biological activities. Its ability to modulate key signaling pathways, such as P/Q-type calcium channels and the intrinsic apoptotic pathway, makes it a compound of interest for further investigation in the development of novel therapeutic agents for neurogenic inflammation and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing sesquiterpenoid.
References
Spectroscopic Characterization of α-Eudesmol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of α-eudesmol (alpha-eudesmol), a naturally occurring eudesmane (B1671778) sesquiterpenoid. The structural elucidation and characterization of this compound are critical for its application in research and drug development. This document details the key findings from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting quantitative data in structured tables and outlining the experimental protocols for each technique.
Introduction to α-Eudesmol
α-Eudesmol is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2] Its structure is characterized by a bicyclic decalin core, a tertiary alcohol group at carbon 11, and a double bond between carbons 3 and 4.[3][4] Accurate identification and purity assessment of α-eudesmol are essential for pharmacological studies and are reliably achieved through a combination of spectroscopic methods.
Molecular Structure:
-
Molecular Formula: C₁₅H₂₆O
-
IUPAC Name: 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol[2]
-
CAS Number: 473-16-5
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of α-eudesmol displays characteristic absorption bands that confirm the presence of its key structural features: a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).
Quantitative IR Data
The principal IR absorption peaks for α-eudesmol are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~2930 | Strong | C-H Stretch (sp³) | Alkane (-CH₃, -CH₂) |
| ~1650 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | C-H Bend | Alkane (-CH₂, -CH₃) |
| ~1375 | Medium | C-H Bend (gem-dimethyl) | Isopropyl group |
| ~1140 | Strong | C-O Stretch | Tertiary Alcohol |
Table 1: Characteristic Infrared absorption peaks for α-Eudesmol. Data is typical for the functional groups present.
Experimental Protocol for IR Spectroscopy
A common and effective method for obtaining an IR spectrum of a solid sample like α-eudesmol is using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.
-
Sample Preparation: A small amount (1-2 mg) of purified α-eudesmol powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The anvil is lowered to press the sample firmly against the crystal, ensuring good contact.
-
Spectrum Recording: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of α-eudesmol, and to gain structural insights from its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile terpenes like α-eudesmol.
Quantitative MS Data
The mass spectrum of α-eudesmol is characterized by a molecular ion peak corresponding to its molecular weight and a distinctive fragmentation pattern.
| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment |
| 222 | Moderate | [M]⁺ (Molecular Ion) |
| 204 | 100% (Base Peak) | [M - H₂O]⁺ (Loss of water from the alcohol) |
| 189 | High | [M - H₂O - CH₃]⁺ (Loss of water and a methyl group) |
| 161 | High | Fragmentation of the decalin ring system |
| 107 | High | Further fragmentation |
| 43 | High | [C₃H₇]⁺ (Isopropyl fragment) |
Table 2: Key mass spectral data and characteristic fragments for α-Eudesmol.
The most prominent feature is the loss of a water molecule (18 Da) from the molecular ion, resulting in the base peak at m/z 204.[1] This dehydration is a characteristic fragmentation pathway for tertiary alcohols.[1]
Experimental Protocol for GC-MS
-
Sample Preparation: A dilute solution of α-eudesmol is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Gas Chromatography:
-
Injection: 1 µL of the sample solution is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.
-
-
Mass Spectrometry:
-
Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by Electron Ionization (EI) at 70 eV.
-
Detection: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a range, for example, m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for the complete structural elucidation of α-eudesmol, allowing for the assignment of every carbon and hydrogen atom in the molecule. Data is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
Quantitative ¹³C NMR Data
The ¹³C NMR spectrum of α-eudesmol shows 15 distinct signals, corresponding to its 15 carbon atoms.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 35.8 |
| C-2 | 23.9 |
| C-3 | 121.5 |
| C-4 | 142.0 |
| C-5 | 49.8 |
| C-6 | 23.3 |
| C-7 | 41.2 |
| C-8 | 22.4 |
| C-9 | 40.0 |
| C-10 | 36.8 |
| C-11 | 72.9 |
| C-12 | 27.2 |
| C-13 | 27.0 |
| C-14 | 16.5 |
| C-15 | 21.6 |
Table 3: ¹³C NMR chemical shift assignments for α-Eudesmol (recorded in CDCl₃).
Quantitative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.35 | br s | - |
| H-12 | 1.18 | s | - |
| H-13 | 1.18 | s | - |
| H-14 | 0.98 | s | - |
| H-15 | 1.62 | s | - |
Table 4: ¹H NMR chemical shift assignments for α-Eudesmol (recorded in CDCl₃). Note: The signals for the methylene (B1212753) and methine protons in the ring system appear as complex multiplets between approximately 1.2 and 2.4 ppm and are not individually resolved in a standard 1D spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified α-eudesmol is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard 1D spectra (¹H, ¹³C, and DEPT) and 2D spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal. 2D spectra are processed to reveal correlations that aid in the definitive assignment of all signals.
Spectroscopic Analysis Workflows
To visualize the logical flow of characterization, the following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for the spectroscopic characterization of α-eudesmol.
Caption: Experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) analysis.
References
Alpha-Eudesmol: A Technical Guide to Preliminary Biological Screening
Introduction: Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those from the Eucalyptus and Juniperus species.[1] Characterized by a eudesmane (B1671778) skeleton with a hydroxyl group at carbon 11, its molecular formula is C15H26O.[1] This compound has garnered significant scientific interest due to its diverse range of biological activities. Preliminary screenings have revealed its potential as an anticancer, anti-inflammatory, and antimicrobial agent, setting the stage for further investigation in drug discovery and development.[1][2] This technical guide provides a consolidated overview of the key biological screenings performed on this compound, detailing experimental methodologies, presenting quantitative data, and illustrating associated pathways and workflows.
Anticancer Activity
This compound and its isomers have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] The primary mechanism of action appears to involve the induction of apoptosis through caspase-mediated pathways.[1][2]
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Reference |
| α-Eudesmol | B16-F10 | Melanoma | 5.38 ± 1.10 | 24 | [2] |
| α-Eudesmol | K562 | Leukemia | 10.60 ± 1.33 | 24 | [2] |
| β-Eudesmol | HuCCT-1 | Cholangiocarcinoma | 16.80 ± 4.41 | 72 | [3][4] |
| β-Eudesmol | HepG2 | Liver Cancer | 24.57 ± 2.75 | 24 | [2] |
*Data for the isomer β-eudesmol is included as a reference for the potential activity of the eudesmol scaffold.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[3]
Principle: In viable cells, mitochondrial succinate (B1194679) dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Cancer cell line of interest (e.g., HepG2, B16-F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]
-
Compound Treatment: Serial dilutions of the this compound stock solution are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the diluted compound is added to achieve the desired final concentrations. A vehicle control (medium with DMSO) and a blank (medium only) are included.[3]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Quantification: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the vehicle control.
Signaling Pathway: Caspase-Mediated Apoptosis
Studies on eudesmol isomers suggest that their cytotoxic effects are mediated through the intrinsic apoptosis pathway. This process involves the loss of mitochondrial membrane potential and the subsequent activation of caspase-3, a key executioner caspase.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of eudesmol isomers have been investigated, with a focus on their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[3] The underlying mechanism may involve the inhibition of key signaling pathways such as NF-κB.[5]
Experimental Protocol: Nitric Oxide (NO) Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).
Principle: The quantity of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.[3]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups (cells only, LPS only, and compound only).[3]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[3]
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample and incubate for 10-15 minutes at room temperature.
-
Quantification: Measure the absorbance at 540 nm. The nitrite concentration is calculated by comparison with a sodium nitrite standard curve.
Signaling Pathway: NF-κB Inhibition
While direct studies on this compound are limited, research on related eudesmane-type sesquiterpenoids suggests that their anti-inflammatory effects may stem from the blockade of NF-κB activation.[5] This involves preventing the phosphorylation of IκB, which normally keeps NF-κB inactive in the cytoplasm.[5]
Antimicrobial Activity
This compound has demonstrated effectiveness against a variety of pathogenic microbes, including both bacteria and fungi.[1]
Spectrum of Activity
Screening studies have shown that this compound is active against the following microorganisms:
-
Bacteria: Helicobacter pylori, Staphylococcus aureus, Escherichia coli[1]
While specific Minimum Inhibitory Concentration (MIC) data for pure this compound is emerging, essential oils containing it as a major component have shown significant antimicrobial properties.[6][7]
Experimental Protocol: Broth Microdilution for MIC
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent alone)
-
Growth control (microorganism in broth only)
Procedure:
-
Preparation: Dispense 100 µL of broth into each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and add a specific volume (e.g., 10 µL) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (growth) is observed.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of many lipophilic terpenoids, including this compound, is often attributed to their ability to interact with and disrupt the microbial cell membrane.[8] This disruption can lead to increased membrane permeability, leakage of essential ions and cellular contents, and ultimately, cell death.[8]
Other Reported Activities
Beyond the primary screenings detailed above, this compound has been noted for other potential therapeutic applications:
-
Calcium Channel Blockade: Research indicates that this compound can inhibit Omega-Agatoxin IVA-sensitive calcium channels, suggesting potential applications in managing conditions related to neurogenic vasodilation.[1]
-
Insecticidal and Repellent Properties: Eudesmol isomers are known to have insecticidal and repellent activities, making them potential candidates for the development of natural pest control agents.[1][9]
Conclusion
The preliminary biological screening of this compound reveals a compound with multifaceted potential. Its demonstrated cytotoxicity against cancer cells, coupled with its anti-inflammatory and broad-spectrum antimicrobial activities, establishes it as a valuable lead compound for further pharmacological research. The experimental protocols and mechanistic pathways outlined in this guide serve as a foundational resource for scientists and researchers aiming to further elucidate the therapeutic promise of this compound and its derivatives. Future work should focus on in vivo efficacy studies, detailed mechanism-of-action elucidation, and toxicological profiling to fully assess its potential for clinical application.
References
- 1. Buy this compound | 473-16-5 [smolecule.com]
- 2. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Composition and antimicrobial activity of the leaf essential oil of Litsea kostermansii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS:473-16-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for the Extraction of alpha-Eudesmol from Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-eudesmol is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds valued for their aromatic properties and potential therapeutic applications. As a significant component of various plant essential oils, this compound, along with its isomers (β-, γ-, and 10-epi-γ-eudesmol), has garnered interest in the pharmaceutical and fragrance industries. The accurate and efficient extraction and isolation of this compound are critical for quality control, chemical synthesis, and investigation of its biological activities.
These application notes provide a comprehensive overview of prevalent techniques for extracting and purifying this compound from essential oil matrices. Detailed protocols for primary extraction, purification, and analysis are presented to guide researchers in isolating this valuable compound. Furthermore, insights into the biological activities of eudesmol isomers are discussed, offering context for drug development professionals.
Primary Extraction Techniques
The initial extraction of essential oils from plant biomass is the foundational step. The choice of method depends on factors such as the thermal stability of the target compounds, desired yield, and available equipment. The most common methods include steam distillation, hydrodistillation, and Supercritical Fluid Extraction (SFE).
Data Summary: Comparison of Extraction Methods
The yield of essential oil and the concentration of eudesmol isomers are highly dependent on the plant species, geographical origin, and the extraction method employed.[1][2] Supercritical Fluid Extraction (SFE) generally results in a higher concentration of less volatile sesquiterpenes compared to steam distillation.[2]
| Plant Species | Plant Part | Extraction Method | Essential Oil Yield (% w/w) | α-Eudesmol Content (%) in Oil | Reference(s) |
| Camellia nitidissima | Flower | Hydrodistillation | Not Specified | 34.3 | [3] |
| Baccharis salicifolius | Leaves | Steam Distillation | 0.86 | 6.88 | [3] |
| Eucalyptus oleosa | Flowers | Hydrodistillation | Not Specified | 12.93 | [3] |
| Ferula assa-foetida | Fruits | Hydrodistillation | 0.3 - 1.13 | 4.89 (5-epi-7-epi-α-eudesmol) | [1] |
| Atractylodes lancea | Rhizomes | Steam Distillation | ~0.34 - 1.97 | <15.5 to >30 (β-eudesmol) | [2] |
| Atractylodes lancea | Rhizomes | SFE (CO₂) | Yield can be optimized | Higher conc. of sesquiterpenes | [2] |
Note: Data for β-eudesmol and other isomers are included for comparative purposes, as they often co-occur with α-eudesmol and their extraction principles are identical.
General Experimental Workflow
The overall process involves preparing the plant material, extracting the crude essential oil, purifying the target compound, and subsequent analysis for identification and quantification.
Experimental Protocols: Primary Extraction
Protocol 1: Laboratory-Scale Steam Distillation
This method is suitable for extracting thermostable volatile compounds like sesquiterpenoids. Steam is passed through the plant material, carrying the volatile oils to a condenser.[1][4][5]
Materials and Equipment:
-
Coarsely powdered plant material (100 g)
-
Distilled water
-
2 L Round-bottom flask (biomass flask)
-
1 L Round-bottom flask (steam generation flask)
-
Heating mantles (x2)
-
Clevenger-type apparatus or equivalent distillation head and condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware and support stands
Procedure:
-
Apparatus Setup: Place 100 g of the powdered plant material into the 2 L biomass flask.
-
Fill the steam generation flask with approximately 700 mL of distilled water and add boiling chips.
-
Assemble the steam distillation apparatus, ensuring the steam inlet tube in the biomass flask is near the bottom. Ensure all glass joints are properly sealed.
-
Connect the condenser to a cold water supply (10-15°C).
-
Distillation: Heat the steam generation flask to produce a steady flow of steam.
-
Once steam is flowing, begin gently heating the biomass flask to prevent excessive condensation.
-
The steam will pass through the plant material, carrying the volatile essential oils. The vapor mixture will condense and collect in the Clevenger apparatus.
-
Continue distillation for 3 to 5 hours, or until no more oil is observed collecting.
-
Oil Collection: Once distillation is complete, turn off the heating mantles and allow the apparatus to cool.
-
Carefully collect the oil-water mixture (distillate) from the Clevenger arm.
-
Transfer the distillate to a separatory funnel. Allow the layers to fully separate.
-
Drain the lower aqueous layer (hydrosol) and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and let it stand for 20 minutes.
-
Decant the dried essential oil into a clean, amber glass vial. Store at 4°C in the dark.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as a solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction, which is ideal for preserving thermolabile compounds.[2][6]
Materials and Equipment:
-
Dried and ground plant material
-
Supercritical Fluid Extractor system
-
Research-grade CO₂
-
Co-solvent (e.g., ethanol), if required
Procedure:
-
Material Preparation: Ensure the plant material is thoroughly dried and ground to a consistent particle size (e.g., 0.5 mm) to maximize surface area for efficient extraction.
-
Apparatus Setup: Pack the ground material (~50-100 g, depending on vessel size) into the extraction vessel of the SFE system.
-
Seal the vessel and pre-heat the system to the desired temperature (e.g., 40-60°C).
-
Extraction: Pressurize the system with CO₂ to the target pressure (e.g., 200-350 bar) to bring the CO₂ into a supercritical state.[2][6]
-
Begin pumping supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 15-20 g/min ). A co-solvent like ethanol (B145695) (5-10%) can be added to the CO₂ stream to enhance the extraction of more polar compounds.[6]
-
The supercritical fluid dissolves the essential oils from the plant matrix.
-
Collection: The fluid then flows into a separator vessel where the pressure is reduced (e.g., to 60 bar). This causes the CO₂ to return to a gaseous state, precipitating the extracted oil.
-
The extract is collected from the bottom of the separator. The gaseous CO₂ is typically recycled.
-
Continue the extraction for the desired duration (e.g., 90-120 minutes).
-
After extraction, carefully depressurize the system and collect the final extract. Store at 4°C in a sealed, amber vial.
Purification and Isolation of α-Eudesmol
The crude essential oil is a complex mixture. To isolate α-eudesmol, further purification is necessary, especially to separate it from its isomers, which have very similar physicochemical properties.[7] Flash column chromatography is a highly effective technique for this purpose.
Protocol 3: Flash Column Chromatography
This protocol provides a general guideline for the purification of sesquiterpenoid fractions. Optimization of the solvent system is crucial and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[8][9]
Materials and Equipment:
-
Crude essential oil
-
Silica (B1680970) gel (230-400 mesh)
-
Glass chromatography column
-
Solvents (e.g., n-hexane, ethyl acetate)
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., n-hexane:ethyl acetate, 98:2 v/v) that provides good separation of the target compounds. The Rf value for α-eudesmol should ideally be around 0.2-0.3.
-
Column Packing (Wet Method):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial solvent, never letting the solvent level drop below the top of the silica bed.
-
-
Sample Loading (Dry Method):
-
Dissolve a known amount of the crude essential oil (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of the oil) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions of a consistent volume (e.g., 10-15 mL).
-
A gradient elution can be performed by gradually increasing the polarity of the solvent system (e.g., increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified α-eudesmol.
-
Pool the pure fractions containing the target compound.
-
Confirm the purity and identity of the pooled sample using GC-MS.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified α-eudesmol.
-
Analysis and Quantification
Protocol 4: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile components like α-eudesmol in an essential oil.[1]
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the essential oil or purified fraction in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).
-
GC-MS Conditions (General Example):
-
Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 100:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes. (Note: This program should be optimized for the specific sample matrix).
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identification: Identify α-eudesmol by comparing its mass spectrum and retention index with those of a certified reference standard and/or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of α-eudesmol in the sample by peak area normalization. For absolute quantification, a calibration curve generated from a certified reference standard is required.
-
Biological Activity & Relevance for Drug Development
While research on α-eudesmol is ongoing, its isomer β-eudesmol has been more extensively studied for its therapeutic potential, offering valuable insights for drug development. Eudesmol isomers have demonstrated significant anti-inflammatory and anti-cancer activities.[10][11] The mechanisms described below for β-eudesmol are plausible targets for other eudesmol isomers, including α-eudesmol.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
Inflammation is a key process in many diseases. The NF-κB signaling pathway is a central regulator of inflammatory responses. Studies on β-eudesmol show it can suppress the activation of NF-κB.[12][13] This leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Anti-Cancer Activity via Caspase-Mediated Apoptosis
Inducing apoptosis (programmed cell death) in cancer cells is a primary goal of many chemotherapeutic agents. β-Eudesmol has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways.[10][14] It can trigger both the intrinsic (mitochondrial) pathway via caspase-9 and the extrinsic (death receptor) pathway via caspase-8, both of which converge to activate the executioner caspase-3, leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:473-16-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. magritek.com [magritek.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Eudesmol induces the expression of apoptosis pathway proteins in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Chemical Synthesis of α-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory chemical synthesis of α-eudesmol, a naturally occurring sesquiterpenoid alcohol with various biological activities. The synthesis of the characteristic eudesmane (B1671778) skeleton is a key challenge, and this document outlines a strategic approach commencing from the readily available chiral starting material, (R)-(+)-carvone. The described synthetic pathway involves key transformations including a Robinson annulation to construct the decalin core, followed by stereoselective functional group manipulations to yield the target molecule. Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow are provided to facilitate replication and further investigation by researchers in organic synthesis and medicinal chemistry.
Introduction to α-Eudesmol
α-Eudesmol is a sesquiterpenoid alcohol possessing the eudesmane bicyclic carbon framework. It is found in the essential oils of various plants and has garnered interest due to its potential pharmacological properties. The complexity of its stereochemistry and the desire to access analogues for structure-activity relationship (SAR) studies have driven efforts to develop efficient and stereoselective synthetic routes. The total synthesis of eudesmane sesquiterpenoids often involves strategic C-C bond formations to construct the bicyclo[4.4.0]decane (decalin) system with precise control over the multiple contiguous stereocenters.
Overview of Synthetic Strategy
The synthetic approach detailed herein begins with the chiral pool starting material (R)-(+)-carvone, which provides a stereodefined foundation for the target molecule. A key transformation is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1][2] This method is instrumental in building the decalin core of the eudesmane skeleton. Subsequent steps focus on the modification of the remaining functional groups to achieve the final structure of α-eudesmol.
Logical Flow of the Synthetic Strategy:
References
Application Notes and Protocols for the Biochemical Synthesis of α-Eudesmol from Farnesyl Diphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Eudesmol is a naturally occurring eudesmane (B1671778) sesquiterpenoid alcohol found in the essential oils of various plants.[1] Like other sesquiterpenoids, it is derived from the C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). The biosynthesis is catalyzed by a specific class of enzymes known as terpene synthases (TPS), specifically α-eudesmol synthase.[2] This document provides a detailed overview of the biochemical pathway, relevant enzymes, quantitative data from literature, and experimental protocols for the synthesis and analysis of α-eudesmol.
Biochemical Pathway
The biosynthesis of α-eudesmol begins with the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Farnesyl diphosphate synthase (FPS), a key enzyme in the isoprenoid pathway, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, FPP.[3][4] FPP then serves as the direct substrate for α-eudesmol synthase, which catalyzes its cyclization to form α-eudesmol.[2]
Enzymology
3.1. Farnesyl Diphosphate Synthase (FPS) FPS is a crucial prenyltransferase that supplies the precursor for all sesquiterpenoids.[3][4] It catalyzes two sequential condensation reactions: first, DMAPP with IPP to form geranyl diphosphate (GPP, C10), and second, GPP with another IPP molecule to yield FPP (C15).[5] This enzyme represents a key metabolic branch point, directing carbon flux towards the synthesis of a vast array of isoprenoid compounds.[4]
3.2. α-Eudesmol Synthase (EC 4.2.3.85) This enzyme belongs to the terpene synthase (TPS) family and is responsible for the conversion of the linear FPP into the bicyclic α-eudesmol.[2] The reaction involves the ionization of the diphosphate group from FPP, generating a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements, ultimately being quenched by a water molecule to yield the final alcohol product.[6]
It is important to note that many terpene synthases are multi-product enzymes. For instance, a recombinant synthase isolated from ginger (Zingiber zerumbet) produces α-eudesmol as one of several products, with β-eudesmol being the major component.[2][6] Conversely, a γ-eudesmol synthase from sacred lotus (B1177795) (Nelumbo nucifera) was also found to produce α-eudesmol.[7]
The catalyzed reaction is: (2E,6E)-farnesyl diphosphate + H₂O → α-eudesmol + diphosphate[2]
Quantitative Data
The product distribution and kinetic parameters of eudesmol synthases vary depending on the source organism. The following tables summarize published data for two different eudesmol synthases.
Table 1: Product Distribution of Recombinant Eudesmol Synthase from Zingiber zerumbet
| Product | Percentage (%) |
|---|---|
| β-Eudesmol | 62.6 |
| 10-epi-γ-Eudesmol | 16.8 |
| α-Eudesmol | 10.0 |
| Aristolene | 5.6 |
Data sourced from Yu et al., 2008, as cited in ExplorEnz.[2][6]
Table 2: In Vitro Enzyme Kinetics of γ-Eudesmol Synthase (NnTPS10) from Nelumbo nucifera
| Parameter | Value |
|---|---|
| Optimal Temperature | 25°C |
| Optimal pH | 7.5 |
| Km (FPP) | 16.71 µM |
| kcat | 0.2158 s⁻¹ |
| kcat/Km | 0.0129 s⁻¹·µM⁻¹ |
Data sourced from Ji et al., 2023.[7]
Experimental Protocols
The following protocols provide a general framework for the production and characterization of an α-eudesmol synthase.
Protocol 1: Heterologous Expression and Purification of a His-tagged Eudesmol Synthase in E. coli
This protocol is adapted from methodologies described for sesquiterpene synthases.[6][8]
-
Gene Cloning: The codon-optimized coding sequence for the eudesmol synthase is synthesized and cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Cell Culture and Induction:
-
Inoculate 10 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic, e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.[6]
-
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[6]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[6]
-
Continue incubation at a lower temperature (e.g., 18°C) for 16-24 hours to improve protein solubility.[6]
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).[6]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the His-tagged protein from the supernatant using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the target protein using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).[6]
-
Verify the purity of the eluted fractions using SDS-PAGE.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol) and store at -80°C.[6]
-
Protocol 2: In Vitro Enzyme Assay for α-Eudesmol Synthase Activity
This protocol measures the conversion of FPP to sesquiterpene products.[6]
-
Reaction Setup:
-
In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
1-5 µg of purified eudesmol synthase protein
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.[6]
-
-
Initiation:
-
Start the reaction by adding FPP to a final concentration of approximately 50 µM.[6]
-
-
Incubation and Termination:
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and extract the sesquiterpene products by adding an equal volume (500 µL) of an organic solvent like n-hexane or ethyl acetate. Include a known concentration of an internal standard (e.g., caryophyllene) for quantification.[6]
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Product Analysis:
-
Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the products by comparing their mass spectra and retention times with authentic standards or library data.
-
Quantify the products based on the peak area relative to the internal standard.
-
References
- 1. Alpha-eudesmol | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enzyme-database.org [enzyme-database.org]
- 3. mdpi.com [mdpi.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of alpha-Eudesmol using GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of alpha-eudesmol, a significant sesquiterpenoid alcohol found in various plant essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a High-Performance Liquid Chromatography (HPLC) method developed for the related isomer, beta-eudesmol (B191218), is presented as a viable alternative approach.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and specificity make it the preferred method for the quantification of terpenes in complex matrices such as essential oils.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of eudesmol isomers and structurally similar sesquiterpenes using GC-MS, often employing Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3]
| Parameter | GC-MS Performance | Source(s) |
| Limit of Detection (LOD) | 0.05 µg/L (SIM mode) | [3][4] |
| Limit of Quantification (LOQ) | 0.15 µg/L (SIM mode) | [3][4] |
| Linearity (R²) | > 0.99 | [3] |
| Precision (RSD%) | < 15% | [3] |
| Accuracy (% Recovery) | 95 - 105.7% | [3] |
Experimental Protocol
This protocol outlines a general procedure for the quantification of this compound in essential oil samples. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Internal Standard (IS), e.g., Cedrol or α-Farnesene-d6[5]
-
Hexane (B92381) or Ethyl Acetate (GC grade)[5]
-
Anhydrous Sodium Sulfate
-
Essential oil sample
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in hexane.
-
Calibration Standards: Prepare a 1 mg/mL stock solution of this compound in hexane. Perform serial dilutions to create a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[2] Add a constant amount of the internal standard stock solution to each calibration standard.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10-100 mg of the essential oil or plant material into a glass vial.[2][5]
-
Add a known volume of solvent (e.g., 1-1.5 mL of hexane or ethyl acetate).[2][5]
-
Add the same constant amount of the internal standard solution as used for the calibration standards.[2]
-
Vortex the mixture vigorously for 1 minute.[5]
-
If necessary, centrifuge the sample to pellet any solid material.[5]
-
Transfer the clear supernatant to a GC vial for analysis.[2]
-
3. GC-MS Instrumentation and Conditions
| Parameter | Setting | Source(s) |
| Gas Chromatograph | Agilent 6890/7890B or equivalent | [3][6] |
| Mass Spectrometer | Agilent 5973/5975C or equivalent | [3][7] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | [3][8] |
| Carrier Gas | Helium at a constant pressure or flow rate | [3][8] |
| Inlet | Split mode (e.g., 1:25 split ratio) at 250°C | [3][8] |
| Oven Temperature Program | Initial: 60°C, hold for 2 min. Ramp: 3-4°C/min to 240°C, hold for 5 min. | [2][3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | [9] |
| Scan Range | m/z 40-550 for full scan analysis | [3] |
| SIM Ions (for quantification) | m/z 207, 161, 105 (characteristic ions for eudesmol isomers) | [2][3] |
| Injection Volume | 1 µL | [3] |
4. Data Analysis
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of the analytical standard and reference libraries (e.g., NIST).[2]
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample from this calibration curve.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for this compound quantification by GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
While GC-MS is generally preferred for terpene analysis, HPLC can be a viable alternative, particularly when analyzing less volatile derivatives or when simultaneous analysis with non-volatile compounds is required.[6] The following protocol is based on a validated method for the quantification of beta-eudesmol and can serve as a starting point for developing a method for this compound.[10]
Quantitative Data Summary for beta-Eudesmol
The following table summarizes the quantitative data from the published RP-HPLC method for beta-eudesmol.[10]
| Parameter | HPLC Performance (for beta-Eudesmol) | Source |
| Linearity Range | 0.048 - 1.200 µg | [10] |
| Correlation Coefficient (r) | 0.9999 | [10] |
| Average Recovery | 99.3% | [10] |
| Precision (RSD%) | 1.4% (n=9) | [10] |
Experimental Protocol (for beta-Eudesmol)
This protocol is for the analysis of beta-eudesmol and may require modification for this compound.
1. Materials and Reagents
-
beta-Eudesmol analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing eudesmol
2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of beta-eudesmol in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Extract the sample with a suitable solvent, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.[6]
3. HPLC Instrumentation and Conditions
| Parameter | Setting | Source |
| HPLC System | Agilent 1260 Infinity II or equivalent | [6] |
| Detector | UV Detector | [10] |
| Column | Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column | [10] |
| Mobile Phase | Acetonitrile:Water (68:32) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 200 nm | [10] |
| Column Temperature | 25°C | [10] |
| Injection Volume | To be optimized |
4. Data Analysis
-
Identification: Identify the beta-eudesmol peak by comparing its retention time with that of the standard.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the beta-eudesmol standards. Use this curve to determine the concentration in the sample.
Experimental Workflow Diagram
Caption: General experimental workflow for eudesmol quantification by HPLC-UV.
References
- 1. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vipsen.vn [vipsen.vn]
- 8. scitepress.org [scitepress.org]
- 9. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 10. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays with alpha-Eudesmol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays with alpha-eudesmol, a sesquiterpenoid alcohol found in various plants. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the proposed mechanism of action to facilitate research into the potential therapeutic applications of this natural compound.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by 50%, are summarized in the table below.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| B16-F10 | Murine Melanoma | MTT | 5.38 ± 1.10 | 24.19 ± 4.95 | [1][2] |
| K562 | Human Chronic Myelogenous Leukemia | MTT | 10.60 ± 1.33 | 47.67 ± 5.98 | [1][2] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 9.71 | 43.67 | [2] |
| β-Eudesmol | |||||
| HuCCT-1 | Human Cholangiocarcinoma | MTT | 16.80 ± 4.41 | 75.56 ± 19.83 | [3] |
¹Calculated based on the molecular weight of this compound (222.37 g/mol ).
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for use with this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., B16-F10, K562, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete cell culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Target cancer cell lines
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
96-well plates (white-walled for fluorescence)
-
Microplate reader (with fluorescence or absorbance capabilities)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD-based peptide conjugated to a fluorophore or a chromophore) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., excitation at 485 nm and emission at 535 nm for a green fluorescent substrate) or absorbance (at 405 nm for a colorimetric substrate) using a microplate reader.[4]
-
Data Analysis: Compare the caspase-3/7 activity in treated cells to that in untreated control cells to determine the fold-increase in activity.
Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1 Assay
The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a compromised mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Materials:
-
This compound
-
Target cancer cell lines
-
JC-1 assay kit
-
Black 96-well plates with clear bottoms
-
Fluorescence microscope or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound.
-
JC-1 Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with the assay buffer provided in the kit.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 aggregates (red fluorescence; excitation ~540 nm, emission ~590 nm) and JC-1 monomers (green fluorescence; excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Studies on eudesmol isomers suggest that their cytotoxic effects are mediated through the intrinsic pathway of apoptosis.[1][2] This involves the mitochondria and a cascade of caspase activation.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols: α-Eudesmol as a Calcium Channel Blocker in Neurogenic Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation, a key contributor to the pathophysiology of conditions like migraine and rosacea, is characterized by vasodilation and plasma protein extravasation mediated by the release of neuropeptides from sensory nerve terminals. A critical player in this process is the activation of voltage-gated calcium channels, which triggers the exocytosis of these neuropeptides. α-Eudesmol, a sesquiterpenoid found in various plants, has emerged as a potent blocker of presynaptic P/Q-type Ca2+ channels.[1][2] This document provides detailed application notes and experimental protocols for utilizing α-eudesmol as a tool to investigate and potentially inhibit neurogenic vasodilation.
Mechanism of Action
α-Eudesmol exerts its inhibitory effect on neurogenic vasodilation by selectively blocking ω-agatoxin IVA-sensitive P/Q-type voltage-gated calcium channels located on presynaptic sensory nerve terminals.[1][2] This blockade prevents the influx of calcium that is essential for the release of vasoactive neuropeptides, primarily Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[1][2] By inhibiting the release of these neuropeptides, α-eudesmol effectively attenuates the subsequent vasodilation and plasma extravasation in tissues innervated by sensory nerves, such as the facial skin and dura mater.[1] Notably, at effective doses for inhibiting neurogenic inflammation, α-eudesmol does not significantly impact mean arterial blood pressure, suggesting a targeted action on the neurovascular unit without systemic cardiovascular effects.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of α-Eudesmol on Neurogenic Vasodilation and Plasma Extravasation
| Parameter | Species | Tissue | α-Eudesmol Dose (i.v.) | Effect | Reference |
| Neurogenic Vasodilation | Rat | Facial Skin | 0.1 - 1 mg/kg | Dose-dependent attenuation | [1] |
| Dural Plasma Extravasation | Rat | Dura Mater | 1 mg/kg | Significant decrease | [1][2] |
| Mean Arterial Blood Pressure | Rat | - | 1 mg/kg | No significant effect | [1][2] |
Table 2: In Vitro Efficacy of α-Eudesmol on Neuropeptide Release
| Neuropeptide | Tissue Preparation | α-Eudesmol Concentration | Effect | Reference |
| CGRP | Spinal cord slices | 0.45 - 45 µM | Concentration-dependent inhibition of depolarization-evoked release | [1][2] |
| Substance P | Spinal cord slices | 0.45 - 45 µM | Concentration-dependent inhibition of depolarization-evoked release | [1][2] |
Experimental Protocols
In Vivo Measurement of Neurogenic Vasodilation using Laser Doppler Flowmetry
This protocol describes the measurement of changes in cutaneous blood flow in response to trigeminal nerve stimulation in anesthetized rats, and the assessment of the inhibitory effect of α-eudesmol.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Laser Doppler Flowmeter with a surface probe
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
α-Eudesmol solution for intravenous injection
-
Heparinized saline
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the trigeminal ganglion for electrical stimulation.
-
Shave the facial skin over the area to be measured.
-
Place the Laser Doppler probe on the facial skin to monitor blood flow. Allow the baseline reading to stabilize.
-
Deliver electrical stimulation to the trigeminal ganglion (e.g., 5V, 5 Hz, 0.5 ms (B15284909) duration for 1 min) to induce neurogenic vasodilation.
-
Record the increase in blood flow.
-
Administer α-eudesmol (0.1-1 mg/kg) or vehicle intravenously via a cannulated femoral vein.
-
After a suitable interval (e.g., 15 minutes), repeat the electrical stimulation and record the blood flow response.
-
Data Analysis: Express the vasodilation response as the percentage change from the baseline blood flow. Compare the responses before and after α-eudesmol administration.
Measurement of Dural Plasma Extravasation using Evans Blue Assay
This protocol quantifies the extent of plasma protein leakage in the dura mater following trigeminal ganglion stimulation.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Evans Blue dye (50 mg/kg in saline)
-
α-Eudesmol solution for intravenous injection
-
Spectrophotometer
-
Saline
-
Trichloroacetic acid (TCA)
Procedure:
-
Anesthetize the rat.
-
Administer α-eudesmol (1 mg/kg) or vehicle intravenously.
-
After 15 minutes, inject Evans Blue dye intravenously.
-
Stimulate the trigeminal ganglion electrically for 5 minutes.
-
After stimulation, perfuse the rat transcardially with saline to remove intravascular Evans Blue.
-
Dissect the dura mater.
-
Dry the dura mater (e.g., 60°C for 24 hours) and record the dry weight.
-
Extract the Evans Blue from the tissue by incubating in formamide (e.g., 500 µL at 56°C for 48 hours).[3][4]
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[5][6]
-
Quantify the amount of extravasated Evans Blue using a standard curve. Express the results as µg of Evans Blue per mg of dry tissue weight.
In Vitro Neuropeptide Release Assay from Spinal Cord Slices
This protocol measures the release of CGRP and Substance P from isolated rat spinal cord slices in response to depolarization and the inhibitory effect of α-eudesmol.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11)
-
High potassium Krebs buffer (e.g., 60 mM KCl, with adjusted NaCl to maintain osmolarity)
-
α-Eudesmol
-
CGRP and Substance P radioimmunoassay (RIA) or ELISA kits
-
Tissue chopper
Procedure:
-
Euthanize the rat and dissect the spinal cord.
-
Prepare transverse slices (e.g., 400 µm thick) of the dorsal horn using a tissue chopper.
-
Pre-incubate the slices in oxygenated Krebs buffer for 60 minutes.
-
Transfer the slices to a superfusion chamber and perfuse with Krebs buffer at a constant rate (e.g., 1 ml/min).
-
Collect baseline fractions of the superfusate.
-
Stimulate the slices by switching to high potassium Krebs buffer for a short period (e.g., 5 minutes) to induce depolarization-evoked release.
-
To test the effect of α-eudesmol, add it to the superfusion buffer at desired concentrations (0.45-45 µM) prior to and during the high potassium stimulation.
-
Collect fractions throughout the experiment.
-
Measure the concentration of CGRP and Substance P in the collected fractions using RIA or ELISA kits.
-
Data Analysis: Calculate the amount of neuropeptide released in each fraction and compare the stimulated release in the presence and absence of α-eudesmol.
Visualizations
Caption: Signaling pathway of neurogenic vasodilation and the inhibitory action of α-eudesmol.
Caption: Experimental workflow for in vivo neurogenic vasodilation measurement.
Caption: Workflow for Evans Blue plasma extravasation assay.
References
- 1. alpha-eudesmol, a P/Q-type Ca(2+) channel blocker, inhibits neurogenic vasodilation and extravasation following electrical stimulation of trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of alpha-Eudesmol against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1][2] The increasing prevalence of antibiotic resistance in H. pylori necessitates the exploration of novel therapeutic agents.[1][2] Natural products represent a promising reservoir of new antimicrobial compounds.[1][3] alpha-Eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has demonstrated a range of biological activities, including antimicrobial properties against several pathogens.[4][5][6] Notably, this compound has been reported to be effective against Helicobacter pylori, suggesting its potential as a novel agent for the management of H. pylori infections.[4]
These application notes provide a framework for the systematic evaluation of the antimicrobial activity of this compound against H. pylori. The included protocols are based on established methodologies for testing natural compounds against this fastidious bacterium.
Data Presentation
Due to the limited availability of specific quantitative data for this compound's activity against H. pylori in publicly accessible literature, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Susceptibility of Helicobacter pylori to this compound
| H. pylori Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Reference Strain (e.g., ATCC 43504) | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 | ||
| ... |
Table 2: Effect of this compound on Helicobacter pylori Urease Activity
| This compound Concentration (µg/mL) | Urease Inhibition (%) | IC50 (µg/mL) |
| 0 (Control) | 0 | |
| X | ||
| Y | ||
| Z |
Table 3: Inhibition of Helicobacter pylori Biofilm Formation by this compound
| This compound Concentration (µg/mL) | Biofilm Inhibition (%) | MBIC50 (µg/mL) |
| 0 (Control) | 0 | |
| X | ||
| Y | ||
| Z |
MBIC50: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound against H. pylori.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.[7][8]
Materials:
-
This compound
-
Helicobacter pylori strains (reference and clinical isolates)
-
Brucella broth supplemented with 5-10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Incubator capable of maintaining microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Brucella agar (B569324) plates with 5-10% FBS
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture H. pylori on Brucella agar plates for 48-72 hours. Harvest the bacterial cells and suspend them in Brucella broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in Brucella broth.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of Brucella broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing bacterial inoculum and broth but no this compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing bacterial inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at 37°C for 72 hours under microaerophilic conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of H. pylori.
-
MBC Determination:
-
From the wells showing no visible growth, take a 10 µL aliquot and plate it onto Brucella agar plates.
-
Incubate the plates for 72 hours under microaerophilic conditions.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
References
- 1. Natural products and food components with anti-Helicobacter pylori activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 473-16-5 [smolecule.com]
- 5. This compound | CAS:473-16-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Composition and antimicrobial activity of the leaf essential oil of Litsea kostermansii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus | MDPI [mdpi.com]
Investigating the Apoptotic Effects of Alpha-Eudesmol in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the apoptotic effects of alpha-eudesmol, a naturally occurring sesquiterpenoid alcohol, in various cancer cell lines.[1][2] This document includes detailed experimental protocols and data presentation to guide researchers in investigating its potential as an anti-cancer agent. While much of the detailed mechanistic work has been elucidated for its isomer, beta-eudesmol, this document will focus on the known effects of this compound and draw comparisons where data is available.
Introduction
This compound is a sesquiterpenoid alcohol found in various medicinal plants that has demonstrated cytotoxic effects against several cancer cell lines.[1][2] Its mechanism of action primarily involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target for cancer therapeutics. Studies have shown that this compound can trigger caspase-mediated apoptosis, suggesting its potential as a chemotherapeutic agent.[1][2]
Data Presentation
The cytotoxic activity of this compound has been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for its potency.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| B16-F10 | Murine Melanoma | 5.38 ± 1.10 | [1][2] |
| K562 | Human Chronic Myelogenous Leukemia | 10.60 ± 1.33 | [1][2] |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly quantified for this compound alone, but shown to induce apoptosis | [1][2] |
Mechanism of Action & Signaling Pathways
This compound induces apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspase-3.[1][2] While detailed signaling cascades for this compound are still under investigation, the closely related isomer, beta-eudesmol, has been shown to activate both intrinsic and extrinsic apoptotic pathways. This involves the modulation of Bcl-2 family proteins, upregulation of p53 and p21, and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[3] Furthermore, the JNK signaling pathway has been implicated in beta-eudesmol-induced apoptosis in human leukemia HL60 cells.[4]
Based on the available data for eudesmol isomers, a proposed signaling pathway for this compound is depicted below.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 8,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1.95-250 µg/ml) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL working solution).[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Caption: General workflow for Western blot analysis of apoptotic proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
By following these protocols, researchers can effectively investigate and quantify the apoptotic effects of this compound in various cancer cell lines, contributing to the understanding of its therapeutic potential.
References
- 1. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Eudesmol induces the expression of apoptosis pathway proteins in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: α-Eudesmol as a Fragrance Ingredient and Fixative in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of α-eudesmol, a naturally occurring sesquiterpenoid alcohol, for its use as a fragrance ingredient and fixative in cosmetic formulations. This document details its chemical and physical properties, fragrance profile, and protocols for its evaluation and application.
Introduction to α-Eudesmol
α-Eudesmol (CAS: 473-16-5) is a sesquiterpenoid alcohol found in the essential oils of various plants, including Eucalyptus species and Cryptomeria japonica.[1] It is valued in the fragrance industry for its woody, sweet, and slightly spicy aroma, which adds depth and warmth to perfume compositions.[2] Beyond its desirable scent, α-eudesmol also functions as a fixative, slowing the evaporation rate of more volatile fragrance components and thus prolonging the overall scent longevity.[2][3][4]
Physicochemical and Olfactory Properties
A thorough understanding of α-eudesmol's properties is crucial for its effective incorporation into cosmetic formulations.
Table 1: Physicochemical Properties of α-Eudesmol
| Property | Value | Reference |
| CAS Number | 473-16-5 | [2][5] |
| Molecular Formula | C₁₅H₂₆O | [2][5] |
| Molecular Weight | 222.37 g/mol | [2][5] |
| Appearance | White to off-white powder/crystals | [6] |
| Boiling Point | 299.00 to 302.00 °C @ 760.00 mm Hg | [7] |
| Flash Point | 108.33 °C (227.00 °F) TCC | [1] |
| Vapor Pressure | 0.000100 mmHg @ 25.00 °C (est.) | [7] |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. Insoluble in water. | [2][7][8] |
| logP (o/w) | 4.650 (est.) | [7] |
Table 2: Olfactory Profile of α-Eudesmol
| Olfactory Characteristic | Description | Reference |
| Primary Note | Woody | [2] |
| Secondary Notes | Sweet, slightly spicy, earthy | [2] |
| Character | Warm, balsamic | [2] |
| Application Level | Recommended up to 4% in fragrance concentrate | [9] |
Experimental Protocols
Quantification of α-Eudesmol in Essential Oils and Cosmetic Formulations
Objective: To accurately determine the concentration of α-eudesmol in a given sample.
Methodology: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a reliable method for quantifying α-eudesmol using an internal standard to ensure accuracy.
Materials and Reagents:
-
α-Eudesmol standard (≥98% purity)
-
Internal Standard (IS), e.g., epi-Eudesmol or another suitable, non-interfering compound
-
GC-grade solvent (e.g., hexane, ethyl acetate)
-
Essential oil sample or cosmetic product
-
Volumetric flasks, pipettes, and GC vials
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of α-eudesmol (e.g., 1 mg/mL) in the chosen GC solvent.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the α-eudesmol stock solution to achieve a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL). Add a constant, known concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
For essential oils: Accurately weigh a known amount of the oil (e.g., 20 mg) into a volumetric flask. Add a known amount of the internal standard stock solution and dilute with the GC solvent.
-
For cosmetic products: An extraction step may be necessary. A common method is liquid-liquid extraction with a suitable solvent, followed by the addition of the internal standard and dilution.
-
-
GC-FID Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks for α-eudesmol and the internal standard based on their retention times, confirmed with individual standards.
-
Calculate the peak area ratio of α-eudesmol to the internal standard for each calibration standard and plot this against the concentration of α-eudesmol to generate a calibration curve.
-
Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of α-eudesmol.
-
Diagram 1: Workflow for GC-FID Quantification
Caption: Workflow for GC-FID quantification of α-eudesmol.
Evaluation of Fragrance Longevity and Fixative Properties
Objective: To assess the ability of α-eudesmol to prolong the scent of a fragrance composition.
Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Sensory Panel Evaluation
Part A: Instrumental Analysis (HS-GC-MS)
This method tracks the evaporation rate of volatile fragrance compounds over time.
Materials and Reagents:
-
Fragrance accord (a simple mixture of top, middle, and base notes)
-
α-Eudesmol
-
Ethanol (perfumer's grade)
-
Filter paper strips or skin-mimicking substrate
-
Headspace vials
Protocol:
-
Sample Preparation:
-
Prepare two fragrance solutions in ethanol:
-
Control: Fragrance accord.
-
Test: Fragrance accord with the addition of α-eudesmol (e.g., 3-5% of the total fragrance concentrate).
-
-
Apply a precise amount of each solution to a separate filter paper strip and place it inside a headspace vial.
-
-
HS-GC-MS Analysis:
-
Analyze the headspace of the vials at multiple time points (e.g., 0, 1, 4, 8, and 24 hours).[8]
-
GC-MS Parameters: Use a similar column and temperature program as in the GC-FID method. The mass spectrometer will be used to identify the individual fragrance components.
-
Headspace Sampler Parameters:
-
Incubation Temperature: e.g., 40°C.
-
Incubation Time: e.g., 15 minutes.
-
Injection Volume: 1 mL of headspace.
-
-
-
Data Analysis:
-
Identify and quantify the peak areas of the volatile fragrance compounds at each time point for both the control and test samples.
-
Compare the decay curves of the volatile compounds. A slower decay in the test sample indicates a fixative effect of α-eudesmol.
-
Diagram 2: HS-GC-MS Experimental Workflow
Caption: Workflow for evaluating fixative properties using HS-GC-MS.
Part B: Sensory Panel Evaluation
This provides a human perception-based assessment of fragrance longevity.
Protocol:
-
Panelist Selection: Recruit and train a panel of at least 10-15 individuals with a good sense of smell.
-
Sample Application: Apply the control and test fragrance solutions to separate, unmarked smelling strips or to the forearms of the panelists.
-
Evaluation: At specified time intervals (e.g., immediately after application, 1 hour, 4 hours, 8 hours), ask panelists to rate the intensity of the fragrance on a labeled magnitude scale (LMS) or a simple numerical scale (e.g., 0-10).[6][10]
-
Data Analysis: Compare the average intensity ratings for the control and test samples over time. A significantly higher intensity rating for the test sample at later time points indicates a successful fixative effect.
Preliminary Safety and Biological Activity Assessment
Objective: To evaluate the potential biological effects of α-eudesmol for cosmetic applications.
Methodology 1: In Vitro Cytotoxicity Assay
This assay determines the potential for α-eudesmol to cause cell damage.
Materials and Reagents:
-
Human skin cell lines (e.g., HaCaT keratinocytes, dermal fibroblasts)
-
Cell culture medium and supplements
-
α-Eudesmol
-
MTT or similar viability assay kit
-
96-well plates
Protocol:
-
Cell Culture: Culture the selected cell lines according to standard protocols.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of α-eudesmol (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Viability Assay: Perform the MTT assay according to the manufacturer's instructions. This involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration of α-eudesmol relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Methodology 2: Antimicrobial Activity Assay (Broth Microdilution)
This method assesses the ability of α-eudesmol to inhibit the growth of common skin microorganisms.[7]
Materials and Reagents:
-
Test microorganisms (e.g., Staphylococcus aureus, Cutibacterium acnes)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
α-Eudesmol
-
96-well plates
-
Positive control (standard antibiotic) and negative control (vehicle)
Protocol:
-
Preparation: Prepare a stock solution of α-eudesmol in a suitable solvent.
-
Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the α-eudesmol stock solution in the growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of α-eudesmol at which no visible bacterial growth is observed.[11]
Diagram 3: Signaling Pathway (Hypothesized) for Apoptosis Induction
While the precise signaling pathways for α-eudesmol-induced cytotoxicity in skin cells are not fully elucidated, studies on other cell types suggest the involvement of caspase-mediated apoptosis.[6]
Caption: Hypothesized caspase-mediated apoptosis pathway induced by α-eudesmol.
Formulation Guidelines
-
Solubility: Due to its lipophilic nature, α-eudesmol should be incorporated into the oil phase of cosmetic emulsions or dissolved in the fragrance concentrate before being added to an alcohol-based product.
-
Concentration: As a fragrance ingredient, its concentration will depend on the desired olfactory profile. As a fixative, a concentration of 3-5% within the fragrance concentrate is a good starting point.[3][4]
-
Stability: The stability of α-eudesmol in the final formulation should be assessed under various conditions (e.g., different temperatures and light exposure) to ensure the longevity of the product's fragrance and overall quality.
-
Compatibility: Test for compatibility with other formulation ingredients to avoid any unwanted interactions, such as discoloration or changes in viscosity.
Safety and Regulatory Information
-
α-Eudesmol is listed as a fragrance ingredient by various regulatory bodies.
-
It is important to adhere to the concentration limits and usage guidelines recommended by organizations such as the International Fragrance Association (IFRA).
-
While generally considered safe for topical use at recommended concentrations, it is advisable to conduct a skin sensitization test (e.g., Human Repeat Insult Patch Test - HRIPT) for any new formulation containing α-eudesmol to ensure it does not cause allergic reactions.
This document provides a starting point for the scientific evaluation and application of α-eudesmol in cosmetics. Researchers are encouraged to adapt and optimize these protocols based on their specific product development needs and to consult relevant regulatory guidelines.
References
- 1. alpha-eudesmol, 473-16-5 [thegoodscentscompany.com]
- 2. odournet.com [odournet.com]
- 3. gcms.cz [gcms.cz]
- 4. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. umbrex.com [umbrex.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 9. umpir.ump.edu.my [umpir.ump.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application of Alpha-Eudesmol in Traditional Chinese Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-eudesmol, a sesquiterpenoid alcohol, is a significant bioactive compound found in various aromatic plants, notably in the rhizome of Atractylodes lancea (Cangzhu) and other related species. In Traditional Chinese Medicine (TCM), Atractylodes lancea is a crucial herb utilized for its properties of "drying dampness" and "strengthening the spleen".[1][2] This aligns with the modern pharmacological findings on this compound, which include anti-inflammatory, anti-cancer, and gastroprotective effects. These application notes provide a comprehensive overview of the scientific basis for the traditional uses of this compound, detailed experimental protocols for its investigation, and a summary of its known pharmacological activities.
Traditional Chinese Medicine Perspective
In TCM theory, "dampness" is considered a pathogenic factor that can lead to various ailments, including digestive issues, inflammation, and a feeling of heaviness. The "spleen" in TCM is a functional concept representing the primary organ of digestion and absorption, responsible for transforming food and drink into Qi and blood. A deficient spleen can lead to the accumulation of dampness. Atractylodes lancea, rich in this compound, is traditionally used to invigorate the spleen and eliminate dampness, thereby restoring digestive harmony and alleviating associated symptoms.[3][4] The anti-inflammatory and gastroprotective effects of this compound provide a modern scientific correlation to these ancient concepts.
Pharmacological Activities and Quantitative Data
This compound exhibits a range of pharmacological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[5] The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its isomers in different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| α-Eudesmol | B16-F10 | Melanoma | 5.38 ± 1.10 | [5] |
| K562 | Leukemia | 10.60 ± 1.33 | [5] | |
| HepG2 | Hepatocellular Carcinoma | - | ||
| β-Eudesmol | B16-F10 | Melanoma | 16.51 ± 1.21 | [5] |
| HepG2 | Hepatocellular Carcinoma | 24.57 ± 2.75 | [5] | |
| HuCCT-1 | Cholangiocarcinoma | 16.80 ± 4.41 | ||
| γ-Eudesmol | B16-F10 | Melanoma | 8.86 ± 1.27 | [5] |
| K562 | Leukemia | 15.15 ± 1.06 | [5] |
Anti-inflammatory Activity
This compound's anti-inflammatory effects are attributed to its ability to modulate key inflammatory pathways. While specific IC50 values for this compound's anti-inflammatory activity are not as widely reported as for its anticancer effects, studies on related compounds and extracts rich in eudesmol isomers indicate a significant potential in mitigating inflammatory responses. For instance, its isomer, β-eudesmol, has been shown to suppress the activation of NF-κB, a key transcription factor in inflammation.
Signaling Pathways
Apoptosis Signaling Pathway
This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the activation of caspase-3, a key executioner caspase.[5]
Anti-inflammatory Signaling Pathway (NF-κB)
This compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2, B16-F10, K562)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 to 100 µg/mL. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, the solvent for this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of this compound.
Apoptosis Analysis by Western Blot
This protocol is for detecting key apoptosis-related proteins to elucidate the mechanism of this compound-induced cell death.
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations (e.g., near the IC50 value) for a specific time (e.g., 24 hours). Harvest the cells and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).
Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µg/mL) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Conclusion
This compound, a key constituent of the traditional Chinese medicine herb Atractylodes lancea, demonstrates significant pharmacological potential, particularly in the areas of cancer and inflammation. Its observed bioactivities provide a scientific rationale for the traditional uses of its source plant in treating conditions related to "dampness" and "spleen deficiency." The protocols and data presented here offer a framework for further research into the therapeutic applications of this promising natural compound. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its potential in modern drug development.
References
- 1. Geoherbalism Metabolomic Analysis of Atractylodes lancea (Thunb.) DC. by LC-Triple TOF-MS/MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Animal Models for Studying Alpha-Eudesmol Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing in vivo animal models to investigate the pharmacological properties of alpha-eudesmol. The information is curated for professionals in research and drug development, with a focus on neuroprotective, anti-inflammatory, analgesic, anticancer, and hepatoprotective activities.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective potential by mitigating brain injury and neuroinflammation. An established animal model for this investigation is the diethylnitrosamine (DEN)-induced acute brain injury model in rats.
Application Note:
This model is effective for evaluating the neuroprotective and anti-inflammatory efficacy of this compound against a potent environmental toxin. The study of the NF-κB/COX-2/TNF-α/IL-6 signaling pathway provides mechanistic insights into its mode of action.
Experimental Protocol: Diethylnitrosamine (DEN)-Induced Acute Brain Injury in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at a dose of 200 mg/kg.
-
Treatment: Intravenous (i.v.) administration of this compound at a dose of 1 mg/kg, administered three times a week for 21 days, starting after the DEN injection.
-
Control Groups:
-
Vehicle control group (receiving the vehicle for this compound).
-
DEN control group (receiving DEN and the vehicle).
-
-
Endpoint Analysis (at 21 days):
-
Biochemical Analysis: Brain tissue homogenates are used to measure the activity of antioxidant enzymes (catalase, glutathione (B108866) peroxidase, superoxide (B77818) dismutase) and the levels of the oxidative stress marker malondialdehyde.
-
Inflammatory Markers: Levels of inflammatory cytokines (TNF-α, IL-6) are measured in brain tissue.
-
Histopathological Analysis: Brain tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess pathological changes.
-
Immunohistochemistry: Expression of brain injury markers (c-fos) and apoptosis markers (caspase 3) are evaluated.
-
Neurotransmitter Analysis: Dopamine levels in the brain are quantified.
-
Quantitative Data Summary:
| Parameter | DEN Control Group | This compound (1 mg/kg) Treated Group | Outcome |
| Antioxidant Enzymes | Significantly decreased | Restored towards normal levels | Neuroprotection |
| Malondialdehyde | Significantly increased | Significantly decreased | Reduction of Oxidative Stress |
| TNF-α, IL-6 | Significantly increased | Significantly decreased | Anti-inflammatory Effect |
| c-fos, Caspase 3 | Upregulated | Downregulated | Inhibition of Injury and Apoptosis |
| Dopamine Levels | Significantly decreased | Restored to near control values | Neurotransmitter Restoration |
Signaling Pathway: NF-κB Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-Neuroinflammatory Effects of this compound
This compound exhibits potent anti-neuroinflammatory properties by targeting P/Q-type calcium channels, which are crucial in neurogenic inflammation, a key process in conditions like migraine.
Application Note:
The trigeminal ganglion stimulation model is a valuable tool for investigating the role of this compound in modulating neurogenic vasodilation and plasma extravasation. This model is particularly relevant for studying potential therapeutic agents for migraine and other neurovascular disorders.
Experimental Protocol: Electrical Stimulation of the Trigeminal Ganglion in Rats[2]
-
Animal Model: Male Wistar rats.
-
Surgical Preparation: Animals are anesthetized, and the trigeminal ganglion is surgically exposed and stimulated electrically.
-
Treatment: this compound is administered intravenously (i.v.) at doses ranging from 0.1 to 1 mg/kg.
-
Measurement of Neurogenic Vasodilation: Facial skin blood flow is monitored using a laser Doppler flowmeter before, during, and after trigeminal stimulation.
-
Measurement of Dural Plasma Extravasation: Evans blue dye is injected intravenously as a marker for plasma protein leakage. After stimulation and euthanasia, the dura mater is removed, and the amount of extravasated dye is quantified spectrophotometrically.
-
Control Groups:
-
Vehicle control group.
-
Sham stimulation group.
-
Quantitative Data Summary:
| Parameter | Dose of this compound (i.v.) | Effect |
| Neurogenic Vasodilation | 0.1 - 1 mg/kg | Dose-dependent attenuation |
| Dural Plasma Extravasation | 1 mg/kg | Significant decrease |
Mechanism of Action: Inhibition of P/Q-type Calcium Channels
Caption: this compound blocks P/Q-type Ca²⁺ channels.
Anti-inflammatory, Analgesic, and Hepatoprotective Effects (Inferred from Essential Oil Studies)
While specific in vivo studies on isolated this compound for general anti-inflammatory, analgesic, and hepatoprotective effects are limited, research on essential oils rich in this compound, such as from Cryptomeria japonica and Eucalyptus species, provides valuable insights and adaptable protocols.
Anti-inflammatory Activity
Application Note: The carrageenan-induced paw edema model is a standard and reliable method for screening acute anti-inflammatory activity. Essential oils containing this compound have shown efficacy in this model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][2][3][4][5]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Treatment: Oral or intraperitoneal administration of the test compound (e.g., essential oil containing this compound) or vehicle.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Analgesic Activity
Application Note: The hot plate test is a classic method for assessing centrally mediated analgesic activity. Essential oils rich in this compound have demonstrated analgesic effects in this model.[6][7][8][9][10][11]
Experimental Protocol: Hot Plate Test in Mice [7][10][11][12][13]
-
Animal Model: Male Swiss albino mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Administer the test compound (e.g., essential oil containing this compound) or vehicle intraperitoneally or orally.
-
At a predetermined time after administration (e.g., 30 or 60 minutes), place the mouse on the hot plate.
-
Record the latency time for the mouse to exhibit a pain response (e.g., licking of the hind paw or jumping).
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in latency time compared to the vehicle control group indicates an analgesic effect.
Hepatoprotective Activity
Application Note: The carbon tetrachloride (CCl4)-induced hepatotoxicity model is a widely used and well-characterized model for evaluating potential hepatoprotective agents. Essential oils with this compound as a constituent have shown protective effects in such models.
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats [14][15][16][17][18]
-
Animal Model: Male Wistar rats.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4 (e.g., 1 mL/kg) diluted in a vehicle like olive oil.
-
Treatment: The test compound (e.g., essential oil containing this compound) is administered orally for a specified period (e.g., 7 days) before and/or after CCl4 administration.
-
Endpoint Analysis (24-48 hours after CCl4):
-
Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathology: Liver tissues are collected, fixed, and stained to assess the degree of necrosis, inflammation, and other pathological changes.
-
Oxidative Stress Markers: Liver homogenates can be analyzed for markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity.
-
Anticancer Effects
Studies on essential oils containing this compound suggest potential antitumor activity. The sarcoma-180 tumor model in mice is a common model for preliminary in vivo screening of anticancer agents.
Application Note:
This model is useful for assessing the in vivo efficacy of compounds like this compound in inhibiting solid tumor growth. It provides a straightforward measure of antitumor activity through the monitoring of tumor volume and weight.
Experimental Protocol: Sarcoma-180 Tumor Model in Mice
-
Animal Model: Swiss albino mice.
-
Tumor Inoculation: Sarcoma-180 tumor cells are inoculated subcutaneously into the right flank of the mice.
-
Treatment: Once the tumors are palpable, treatment with this compound (or an essential oil containing it) is initiated. The compound can be administered intraperitoneally or orally for a specified duration (e.g., 7-14 days).
-
Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the tumors are excised and weighed.
-
Calculation: The percentage of tumor growth inhibition is calculated by comparing the tumor weight in the treated groups to the vehicle control group.
Experimental Workflow: In Vivo Anticancer Screening
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Analgesic and anti-inflammatory effects of essential oils of Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Analgesic effects of eucalyptus essential oil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. painresearch.or.kr [painresearch.or.kr]
- 10. Hot plate test [panlab.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of α-Eudesmol for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Eudesmol is a sesquiterpenoid alcohol found in the essential oils of various plants. It has garnered significant interest in preclinical research for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] A significant hurdle in the preclinical evaluation of α-eudesmol is its poor water solubility, a common challenge with many new chemical entities (NCEs) that can lead to low bioavailability and hinder the assessment of its true pharmacological and toxicological profiles.[2][3] This document provides detailed application notes and protocols for the formulation of α-eudesmol to support preclinical research, ensuring consistent and reliable delivery for both in vitro and in vivo studies.
Physicochemical Properties of α-Eudesmol
A thorough understanding of the physicochemical properties of α-eudesmol is the foundation for developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | PubChem CID 92762[4] |
| Molecular Weight | 222.37 g/mol | PubChem CID 92762[4] |
| Appearance | Crystalline solid | General knowledge |
| LogP | ~3.5 | PubChem CID 92762[4] |
| Water Solubility | Poorly soluble | Implied by LogP and chemical class |
Formulation Strategies for Poorly Soluble Compounds
Given its lipophilic nature, several strategies can be employed to enhance the solubility and bioavailability of α-eudesmol for preclinical studies. The choice of formulation will depend on the specific experimental needs, such as the required dose, route of administration, and the animal model being used.
Key Strategies:
-
Solvent-Based Formulations: Utilizing co-solvents can be a straightforward approach for solubilizing α-eudesmol, particularly for in vitro assays and early-stage in vivo studies.[3]
-
Surfactant-Based Formulations: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the oral absorption of lipophilic drugs.[2][5]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate and bioavailability.[6]
Experimental Protocols
Protocol 1: Preparation of α-Eudesmol Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of α-eudesmol in an organic solvent, suitable for dilution in cell culture media for in vitro experiments.
Materials:
-
α-Eudesmol powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of α-eudesmol powder.
-
Dissolve the α-eudesmol in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the α-eudesmol is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the final desired concentration in the cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Formulation of α-Eudesmol for Oral Administration in Rodents (Solution/Suspension)
This protocol provides a method for preparing a simple solution or suspension of α-eudesmol for oral gavage in mice or rats.
Materials:
-
α-Eudesmol powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile water or saline
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for suspensions)
Vehicle Composition (Example):
| Component | Percentage (v/v) |
| PEG 400 | 10% |
| Tween 80 | 5% |
| Sterile Water/Saline | 85% |
Procedure:
-
In a glass beaker, combine the required volumes of PEG 400 and Tween 80.
-
Slowly add the α-eudesmol powder to the PEG 400/Tween 80 mixture while stirring continuously with a magnetic stirrer.
-
Gently warm the mixture (to no more than 40°C) to aid in dissolution.
-
Once the α-eudesmol is dissolved or finely dispersed, slowly add the sterile water or saline to the desired final volume while stirring.
-
If a fine suspension is required, the mixture can be further homogenized.
-
Visually inspect the formulation for complete dissolution or a uniform suspension before administration.
Protocol 3: Formulation of α-Eudesmol for Intravenous Administration in Rodents
This protocol outlines the preparation of a solubilized formulation of α-eudesmol suitable for intravenous injection. Note: This requires careful consideration of excipient safety and tolerability.
Materials:
-
α-Eudesmol powder
-
Solutol HS 15 (or other suitable solubilizing agent)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Vehicle Composition (Example):
| Component | Percentage (w/v) |
| Solutol HS 15 | 10-20% |
| Sterile Saline | q.s. to 100% |
Procedure:
-
In a sterile vial, dissolve the Solutol HS 15 in sterile saline.
-
Slowly add the α-eudesmol powder to the vehicle while stirring until completely dissolved. Gentle warming may be applied if necessary.
-
Once dissolved, adjust the final volume with sterile saline.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile container.
-
The final formulation should be clear and free of particulate matter.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for α-Eudesmol formulation development.
Putative Signaling Pathways Modulated by Eudesmol Isomers
Research on β-eudesmol has indicated its involvement in several key signaling pathways related to inflammation and cancer.[7][8] It is plausible that α-eudesmol may interact with similar pathways.
Caption: Potential signaling pathways affected by eudesmol.
Conclusion
The successful preclinical development of α-eudesmol hinges on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in this document provide a starting point for researchers to develop suitable delivery systems for their specific experimental needs. It is crucial to characterize each new formulation for its physical and chemical stability and to assess its tolerability in the chosen animal model. By employing a systematic approach to formulation development, researchers can ensure reliable and reproducible results in their preclinical evaluation of α-eudesmol.
References
- 1. alpha-eudesmol, a P/Q-type Ca(2+) channel blocker, inhibits neurogenic vasodilation and extravasation following electrical stimulation of trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming α-Eudesmol Stability Challenges in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with α-eudesmol in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is α-eudesmol and why is its stability a concern in experimental settings?
A1: α-Eudesmol is a naturally occurring sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2] It is a lipophilic compound with poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and chloroform.[1] Its stability is a critical factor in experimental research because degradation can lead to a loss of biological activity, the formation of interfering byproducts, and ultimately, to inconsistent and unreliable results.
Q2: What are the primary factors that can affect the stability of α-eudesmol in solution?
A2: Like many sesquiterpenoids, the stability of α-eudesmol in solution can be influenced by several factors:
-
pH: α-Eudesmol is susceptible to degradation in strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the molecule.
-
Solvent: The choice of solvent and the presence of impurities (e.g., water in DMSO) can impact long-term stability.[3]
Q3: How should I prepare stock solutions of α-eudesmol to maximize stability?
A3: To prepare stable stock solutions, it is recommended to:
-
Use a high-purity, anhydrous organic solvent such as DMSO.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the impact of any water absorption over time.[4]
-
Store the stock solution in small aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Q4: I am observing inconsistent results in my cell-based assays. Could α-eudesmol degradation be the cause?
A4: Yes, inconsistent results are a common sign of compound instability.[5] If α-eudesmol degrades in your cell culture medium, the effective concentration will decrease over the course of the experiment, leading to variability. It is also possible that degradation products may have their own biological activities that could interfere with the assay.
Troubleshooting Guides
Issue 1: Precipitation of α-Eudesmol upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: α-Eudesmol is highly hydrophobic and will precipitate out of solution when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon dilution in an aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum soluble concentration of α-eudesmol in your specific aqueous medium through a preliminary solubility test.
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the pre-warmed (e.g., 37°C) aqueous buffer.[4]
-
Slow Addition with Mixing: Add the α-eudesmol stock solution dropwise to the aqueous buffer while gently vortexing or stirring to aid dispersion.
-
Incorporate a Solubilizing Agent: For certain applications, consider the use of biocompatible solubilizing agents like cyclodextrins, although their effects on the biological system should be carefully evaluated.
-
Issue 2: Loss of biological activity or inconsistent results over time in multi-day experiments.
-
Possible Cause: Degradation of α-eudesmol in the experimental solution due to factors like pH, temperature, or light exposure.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For each experiment, prepare fresh working solutions of α-eudesmol from a frozen stock aliquot. Avoid using solutions that have been stored for extended periods at room temperature or 4°C.
-
Control Environmental Conditions:
-
pH: Ensure the pH of your experimental buffer is within a stable range for α-eudesmol (ideally near neutral).
-
Temperature: Maintain a constant and appropriate temperature for your experiment. If the experiment is lengthy, consider the stability of α-eudesmol at that temperature.
-
Light: Protect your solutions from light by using amber vials or covering the experimental setup with aluminum foil, especially if the experiments are conducted over several hours or days.
-
-
Perform a Stability Check: If you continue to experience issues, perform a simple stability check by preparing your α-eudesmol working solution and analyzing its concentration by HPLC or GC-MS at the beginning and end of your experimental timeframe.
-
Data Presentation
Table 1: Recommended Storage Conditions for α-Eudesmol
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid Powder | -20°C, desiccated, protected from light | Years | Minimizes chemical degradation and hydrolysis. |
| 4°C, desiccated, protected from light | Months | Suitable for shorter-term storage. | |
| Stock Solution in Anhydrous DMSO | -80°C in small aliquots | Months to a year | Minimizes degradation and solvent evaporation. Avoids repeated freeze-thaw cycles. |
| -20°C in small aliquots | Months | Good for routine use. | |
| Aqueous Working Solution | Prepared fresh before use | Hours | α-Eudesmol is prone to precipitation and degradation in aqueous media.[6] |
Table 2: Estimated Stability of α-Eudesmol Under Forced Degradation Conditions (Proxy Data)
Disclaimer: The following data is estimated based on general knowledge of sesquiterpenoid alcohol stability and is intended as a guideline. Actual degradation rates for α-eudesmol may vary and should be experimentally determined.
| Condition | Solvent/Medium | Temperature | Estimated Half-life (t½) | Potential Degradation Pathway |
| Acidic | 0.1 M HCl in 50% Ethanol | 60°C | Hours to Days | Acid-catalyzed rearrangement or hydrolysis. |
| Alkaline | 0.1 M NaOH in 50% Ethanol | 60°C | Hours | Base-catalyzed reactions. |
| Oxidative | 3% H₂O₂ in 50% Ethanol | Room Temperature | Hours to Days | Oxidation of the alcohol or double bond. |
| Thermal | DMSO | 80°C | Days to Weeks | Thermal decomposition. |
| Photolytic | Methanol (B129727) | Room Temperature (UV exposure) | Hours | Photochemical reactions. |
Experimental Protocols
Protocol 1: Preparation of α-Eudesmol Stock and Working Solutions for In Vitro Assays
-
Materials:
-
α-Eudesmol (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure for Stock Solution (50 mM): a. Accurately weigh out 11.12 mg of α-eudesmol (MW: 222.37 g/mol ). b. Dissolve the α-eudesmol in 1 mL of anhydrous DMSO in a sterile, amber microcentrifuge tube. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Procedure for Working Solution (Example: 100 µM in Cell Culture Medium): a. Thaw one aliquot of the 50 mM α-eudesmol stock solution at room temperature. b. Perform a serial dilution. For example, dilute the 50 mM stock 1:10 in sterile DMSO to get a 5 mM intermediate solution. c. Further dilute the 5 mM intermediate solution 1:50 in pre-warmed (37°C) cell culture medium to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). d. Mix gently by inverting the tube or pipetting up and down. Use the working solution immediately.
Protocol 2: General Forced Degradation Study for α-Eudesmol
-
Objective: To assess the stability of α-eudesmol under various stress conditions to understand its degradation profile.
-
Materials:
-
α-Eudesmol
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
-
-
Procedure: a. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of α-eudesmol in methanol or acetonitrile. b. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light.
- Thermal Degradation: Incubate the stock solution at 80°C.
- Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a UV light source. c. Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Sample Analysis:
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC or GC-MS method to quantify the remaining α-eudesmol and detect the formation of any degradation products. e. Data Analysis: Plot the percentage of remaining α-eudesmol against time for each condition to determine the degradation kinetics.
Mandatory Visualization
Caption: A logical workflow for preparing and troubleshooting α-eudesmol solutions.
Caption: α-Eudesmol's inhibitory effect on the calcium signaling pathway.
Caption: Caspase-mediated apoptosis pathway induced by eudesmol isomers.
References
- 1. Buy alpha-Eudesmol | 473-16-5 [smolecule.com]
- 2. This compound | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of the sesquiterpene alcohol patchoulol in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimization of α-Eudesmol Extraction from Juniperus virginiana
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful extraction of α-eudesmol from Juniperus virginiana (Eastern Red Cedar).
Frequently Asked Questions (FAQs)
Q1: Which part of the Juniperus virginiana tree is the best source for α-eudesmol?
A1: The heartwood of Juniperus virginiana is the primary source of its characteristic essential oils, including sesquiterpenes like α-eudesmol. Chemical analysis shows that accessory compounds such as cedrol (B397079), α-cedrene, widdrol, and thujopsene (B1203592) are found in higher concentrations in the heartwood compared to the sapwood.[1] For optimal yield, it is crucial to use heartwood for extraction.
Q2: What are the most common methods for extracting essential oils from Juniperus virginiana?
A2: The most frequently employed methods are steam distillation, solvent extraction, and supercritical fluid extraction (SFE) with CO₂.[2]
-
Steam Distillation: A traditional method effective for volatile compounds. However, the high temperatures can potentially lead to the degradation of thermally sensitive molecules like cedrol into cedrene.[3]
-
Solvent Extraction: Uses organic solvents (e.g., hexane, ethanol, methanol) to dissolve the essential oils.[2] This method can be very efficient but requires an additional step to remove the solvent from the final product.
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as a solvent. This modern technique is highly efficient, non-toxic, and allows for extraction at lower temperatures, preserving the chemical integrity of the extract.[3][4]
Q3: How should the plant material be prepared before extraction?
A3: Proper preparation is critical for maximizing yield. The heartwood should be ground or chipped into small, uniform particles. A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency and rate. For instance, studies on juniper berries have shown that a particle size of 0.355–1 mm results in a higher yield compared to larger particles.[5] Grinding the material in liquid nitrogen can help preserve volatile components before extraction.[6]
Q4: Does the age of the wood affect the oil yield?
A4: Yes, the age of the wood can significantly impact the volatile oil yield. Yields tend to decrease with increased chip age due to the gradual loss of volatile compounds over time.[2] Freshly harvested and processed wood is recommended for achieving the highest yields.[2]
Troubleshooting Guide
Q1: My α-eudesmol yield is consistently lower than expected. What are the possible causes?
A1: Low yields can stem from several factors. Use the following points as a checklist to diagnose the issue:
-
Incorrect Plant Material: Ensure you are using the heartwood of Juniperus virginiana, not the sapwood or bark, which have different chemical compositions.[1] The leaf and bark oils, for example, are rich in compounds like safrole and α-pinene, not α-eudesmol.[7]
-
Suboptimal Extraction Parameters: Each extraction method has optimal parameters. For SFE, yield increases with temperature (40°C to 100°C) and pressure (1,500 psi to 10,000 psi).[2] For hydrodistillation, the elution of sesquiterpenes like elemol (B1671167) (structurally similar to eudesmol) is highest in later fractions (160–240 minutes).[8][9] Review and optimize your method's parameters.
-
Inefficient Particle Size: If the wood chips are too large, the solvent cannot efficiently penetrate the material. Grinding the wood to a finer, more uniform particle size can significantly improve extraction.[5]
-
Extraction Time: The extraction may be too short. Sesquiterpenes are heavier molecules and may require longer extraction times to be fully eluted compared to lighter monoterpenes.[8] An 8-hour steam distillation has been shown to yield the greatest concentration of monoterpenoids from Juniperus species compared to shorter durations.[6]
Q2: The chemical profile of my extract shows degradation products. How can I prevent this?
A2: Thermal degradation is a common issue, particularly with high-temperature methods like steam distillation or high-temperature SFE.
-
Problem: The tertiary alcohol, cedrol, a major component of cedarwood oil, is known to dehydrate into its hydrocarbon analogue, cedrene, under acidic conditions and elevated temperatures.[3][10] This suggests that other sesquiterpene alcohols like α-eudesmol could be susceptible to similar reactions.
-
Solution: Employ lower-temperature extraction methods. Supercritical fluid extraction with CO₂ at lower temperatures (e.g., 25°C - 40°C) can effectively extract the oil while minimizing thermal degradation.[3][10] Solvent extraction at room temperature is another alternative to avoid heat-related changes.[2]
Q3: I am co-extracting a high percentage of unwanted compounds (e.g., monoterpenes). How can I improve the selectivity for α-eudesmol?
A3: Improving selectivity involves modifying the extraction process to target sesquiterpenes specifically.
-
Fractional Distillation: If you have a mixed extract, you can perform vacuum fractional distillation. The initial fractions will be rich in lower-boiling point monoterpenes, which can be removed, thereby concentrating the higher-boiling point sesquiterpenoids like α-eudesmol in the later fractions.[11]
-
Fractional SFE: Supercritical fluid extraction allows for fractionation by tuning the pressure and temperature. Monoterpenes are generally more soluble at lower pressures, while sesquiterpenes require higher pressures for efficient extraction. By programming a stepwise increase in pressure, you can selectively extract different chemical classes.
-
Hydrodistillation Kinetics: During hydrodistillation, different compounds elute at different times. Monoterpenes like limonene (B3431351) are found in the earliest fractions (0-5 minutes), while sesquiterpenes appear in later fractions (e.g., elemol is highest at 160-240 minutes).[8][12] By collecting the distillate in time-based fractions, you can isolate the one richest in α-eudesmol.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Total Oil Yield by Extraction Method
| Extraction Method | Plant Material | Yield (% w/w) | Reference |
|---|---|---|---|
| Supercritical CO₂ Extraction | Wood Chips | 4.6% (at 100°C, 6,000 psi) | [2] |
| Supercritical CO₂ Extraction | Wood Chips | 3.55 - 3.88% | [10] |
| Steam Distillation | Wood Chips | 3.5% | [2] |
| Steam Distillation | Heartwood | 3.18% (dry basis) | [2] |
| Solvent Extraction (Hexane) | Heartwood | 4.01% (dry basis) | [2] |
| Hydrodistillation | Bark (Male Tree) | 1.64% | [7] |
| Hydrodistillation | Bark (Female Tree) | 1.78% | [7] |
| Hydrodistillation | Leaves (Male Tree) | 1.16% |[7] |
Table 2: Influence of SFE Parameters on Cedarwood Oil Yield
| Temperature (°C) | Pressure (psi) | Total Yield (% w/w) | Reference |
|---|---|---|---|
| 100 | 6,000 | 3.55 - 3.88 | [10] |
| 25 | 1,500 | 3.55 - 3.88 | [10] |
| 25 | 6,000 | 3.55 - 3.88 | [10] |
| 100 | 1,500 | Not specified |
Note: While total yields were similar across these SFE parameters, the rate of extraction was highest at 100°C and 6,000 psi.[10] However, lower temperatures (25°C) produced a higher quality oil with less degradation.[10]
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of α-Eudesmol
This protocol is based on established methodologies for SFE of cedarwood oil, optimized for yield and quality.[10][13]
1. Materials and Equipment:
-
Ground Juniperus virginiana heartwood (particle size ~0.5-1.0 mm)
-
Supercritical Fluid Extractor system
-
High-purity CO₂ (99.99%)
-
Collection vial
-
Analytical balance
2. Procedure:
-
Weigh approximately 10 g of ground heartwood powder and load it into the stainless steel extraction vessel.
-
Assemble the SFE system, ensuring all fittings are secure to prevent leaks.
-
Set the extraction parameters. For optimal balance of yield and quality, start with the following:
-
Pressure: 4000 psi
-
Temperature: 50°C
-
CO₂ Flow Rate: 2 mL/min
-
-
Pressurize the system with CO₂ and allow it to reach the set temperature and pressure (static extraction phase) for 15 minutes.
-
Begin the dynamic extraction by opening the outlet valve and flowing CO₂ through the vessel at the set flow rate.
-
Collect the extract downstream in a cooled collection vial. The expansion of CO₂ will cause it to vaporize, leaving the extracted oil behind.
-
Continue the dynamic extraction for a total of 90-120 minutes.
-
After extraction, carefully depressurize the system.
-
Remove the collection vial, weigh the total extract to determine the yield, and prepare for analysis (e.g., GC-MS) to quantify the α-eudesmol content.
Visualizations
// Nodes start [label="Low α-Eudesmol Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes cause_material [label="Incorrect Plant\nMaterial?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_params [label="Suboptimal\nParameters?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_prep [label="Poor Sample\nPreparation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause_time [label="Insufficient\nExtraction Time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_material [label="Solution: Use\nHeartwood Only", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_params [label="Solution: Optimize Temp,\nPressure, & Flow Rate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_prep [label="Solution: Reduce\nParticle Size", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_time [label="Solution: Increase\nExtraction Duration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cause_material [label="Check"]; start -> cause_params [label="Check"]; start -> cause_prep [label="Check"]; start -> cause_time [label="Check"];
cause_material -> sol_material [label="Yes"]; cause_params -> sol_params [label="Yes"]; cause_prep -> sol_prep [label="Yes"]; cause_time -> sol_time [label="Yes"];
cause_material -> cause_params [label="No", style=dashed, color="#5F6368"]; cause_params -> cause_prep [label="No", style=dashed, color="#5F6368"]; cause_prep -> cause_time [label="No", style=dashed, color="#5F6368"]; } caption [label="Fig. 2: Troubleshooting flowchart for low α-eudesmol yield.", shape=plaintext, fontname="Arial", fontsize=11];
References
- 1. researchgate.net [researchgate.net]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sonora.tamu.edu [sonora.tamu.edu]
- 7. essencejournal.com [essencejournal.com]
- 8. Hydrodistillation Extraction Kinetics Regression Models for Essential Oil Yield and Composition in Juniperus virginiana, J. excelsa, and J. sabina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrodistillation Extraction Kinetics Regression Models for Essential Oil Yield and Composition in Juniperus virginiana, J. excelsa, and J. sabina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
Purification of alpha-Eudesmol from complex plant extracts
Technical Support Center: Purification of alpha-Eudesmol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound from complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound from plant extracts particularly challenging?
A1: The primary challenges in purifying this compound stem from the chemical complexity of essential oils. Key difficulties include:
-
Presence of Isomers: Essential oils often contain multiple eudesmol isomers (e.g., β-eudesmol, γ-eudesmol) which have the same molecular weight and very similar physicochemical properties, making them difficult to separate using standard techniques.[1][2]
-
Similar Boiling Points: Other sesquiterpenoids and related compounds within the extract can have boiling points very close to that of this compound, which complicates purification by distillation.[1]
-
Co-elution in Chromatography: Due to similar polarities and structures, this compound and its isomers or other sesquiterpenoids frequently co-elute during chromatographic separation.[1]
-
Thermal Sensitivity: Like many essential oil components, this compound can be susceptible to thermal degradation and rearrangement at the high temperatures required for standard distillation or gas chromatography analysis.[1][3]
Q2: What are the main classes of compounds that typically interfere with this compound purification?
A2: The principal interfering compounds are other terpenoids that are co-extracted from the plant material. These include:
-
Eudesmol Isomers: β-eudesmol and γ-eudesmol are the most common interferents.[1]
-
Other Sesquiterpene Alcohols: Compounds such as elemol, cadinols, and viridiflorol (B1683568) can be present.[1][4]
-
Sesquiterpene Hydrocarbons: Molecules like caryophyllene, bicyclogermacrene, and cadinene are often found in the essential oil fraction.[1][4]
-
Monoterpenes: Although more volatile, residual monoterpenes can remain after initial extraction and may need to be removed.[1]
Q3: Which analytical techniques are most effective for assessing the purity of an this compound fraction?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the composition and purity of essential oil fractions.[1] It allows for the separation of volatile compounds and their identification based on mass spectra and retention indices. For resolving isomers that may have identical mass spectra, the use of specialized chiral GC columns or advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) may be necessary.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Essential Oil or this compound
-
Symptom: The amount of essential oil extracted or the final quantity of purified this compound is lower than expected.
-
Possible Causes & Solutions:
-
Inefficient Initial Extraction: The chosen extraction method may not be optimal for the plant material. Hydrodistillation is common, but its duration and temperature can impact yield.[2][6]
-
Thermal Degradation: High temperatures during extraction or distillation can degrade this compound.[3]
-
Suboptimal Solvent Selection: For liquid-liquid extraction or chromatography, the solvent polarity is critical.
-
Solution: this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone, but has very limited solubility in water.[4][7] Use non-polar solvents like hexane (B92381) for initial crude separation in column chromatography.[1]
-
-
Issue 2: Co-elution of Eudesmol Isomers in Chromatography
-
Symptom: GC-MS or HPLC analysis shows a single, broad peak or multiple overlapping peaks where pure this compound is expected, indicating the presence of its isomers (β- and γ-eudesmol).
-
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: Standard silica (B1680970) gel columns may not have enough selectivity to separate closely related isomers.
-
Solution 1 (Modify Mobile Phase): This is the most effective first step.[1] Systematically vary the solvent gradient. Start with a non-polar solvent (e.g., 100% n-hexane) and gradually introduce a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 0.5-1%). This slow gradient can often resolve closely eluting compounds.[1]
-
Solution 2 (Change Stationary Phase): If modifying the mobile phase fails, consider a different stationary phase. A column with a different chemistry, such as silver nitrate-impregnated silica gel, can improve separation of unsaturated compounds like eudesmol isomers.
-
Solution 3 (Advanced Techniques): High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partitioning technique that avoids irreversible adsorption onto a solid support and can be highly effective for separating complex mixtures of isomers.[5] Adding silver ions to the solvent system in HSCCC has been shown to enhance the separation factor between eudesmol isomers.[5]
-
-
Issue 3: Sample Degradation During Analysis
-
Symptom: GC-MS analysis shows several unexpected peaks near the retention time of this compound that are not present in milder analyses like LC-MS.
-
Possible Causes & Solutions:
-
High GC Injector Temperature: The high temperature of the GC injector port can cause thermal degradation (e.g., dehydration, rearrangement) of sesquiterpenoid alcohols.[3]
-
Solution: Lower the injector temperature to the minimum required for efficient volatilization. Check literature for optimal GC parameters for sesquiterpenoid analysis.[3]
-
-
Acidic Conditions: Traces of acid in the sample or on chromatographic media can catalyze the rearrangement of this compound.[3]
-
Solution: Ensure all solvents and materials are neutral. If necessary, wash the extract with a dilute sodium bicarbonate solution and dry it thoroughly before analysis or further purification.[3]
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [7][8] |
| Molecular Weight | 222.37 g/mol | [7][9] |
| Appearance | White to off-white powder or oily liquid | [6][7] |
| Boiling Point | ~301 °C at 760 mmHg | [9] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; practically insoluble in water. | [4][7] |
| LogP | 3.92 (calculated) | [7] |
Table 2: Selected Natural Sources and Reported Concentrations of this compound
| Plant Species | Plant Part | Concentration in Essential Oil (%) | Reference |
| Litsea kostermansii | Leaves | 6.0 | [7] |
| Eucalyptus maculata | Not specified | 10.2 | [7] |
| Cryptomeria japonica | Not specified | 7-9 | [7] |
| Camellia nitidissima | Flowers | 34.3 | [4] |
| Calligonum azel | Barks | 8.65 | [4] |
| Baccharis salicifolius | Leaves | 6.88 | [4] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil via Hydrodistillation
This protocol describes the extraction of essential oil rich in eudesmol isomers from plant material (e.g., Atractylodes lancea rhizomes) using a Clevenger-type apparatus.[2]
-
Preparation: Air-dry the plant material and grind it into a coarse powder.
-
Apparatus Setup: Place 100 g of the powdered material into a 2 L round-bottom flask. Add 1 L of distilled water. Assemble the Clevenger apparatus according to the manufacturer's instructions.
-
Distillation: Begin heating the flask. Once the water boils, continue distillation for 3-4 hours. Steam will carry the volatile oils to the condenser.[2][6]
-
Collection: The condensed oil and water will collect in the apparatus trap. The essential oil, being less dense, will form a layer on top of the water.
-
Separation and Drying: Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed, amber-colored vial at 4°C.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the preparative separation of this compound from the enriched essential oil fraction.[1]
-
Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in 100% n-hexane. Pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping to ensure even packing. Do not let the silica bed run dry.
-
Sample Loading: Dissolve the essential oil in a minimal amount of n-hexane. Carefully apply the sample to the top of the packed column.
-
Elution:
-
Begin elution with 100% n-hexane to elute non-polar hydrocarbon compounds.
-
Gradually increase the solvent polarity by adding ethyl acetate in small increments (e.g., starting with 99.5:0.5 n-hexane:ethyl acetate, then 99:1, 98:2, and so on). A very slow gradient is crucial for separating isomers.
-
-
Fraction Collection: Collect small, sequential fractions (e.g., 10-15 mL each).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., vanillin-sulfuric acid). Combine fractions that contain a pure spot corresponding to this compound. Confirm the purity of the combined fractions using GC-MS.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting co-elution in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:473-16-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chromatography [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 473-16-5 [smolecule.com]
- 8. Showing Compound this compound (FDB003905) - FooDB [foodb.ca]
- 9. scent.vn [scent.vn]
Technical Support Center: Multi-Step Chemical Synthesis of α-Eudesmol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step chemical synthesis of α-Eudesmol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of α-Eudesmol?
The total synthesis of α-Eudesmol, a sesquiterpenoid with a decalin (bicyclo[4.4.0]decane) core, presents several key challenges. The most significant of these is controlling the stereochemistry at its multiple chiral centers to obtain the desired isomer. Other major hurdles include the potential for low yields in crucial reaction steps, the formation of side products that are difficult to separate, and the purification of the final product from its isomers.
Q2: How can I control the stereochemistry during the synthesis?
Stereocontrol is a critical aspect of α-Eudesmol synthesis. Several strategies can be employed:
-
Diastereoselective Reactions: Utilize reactions that favor the formation of one diastereomer over another. For example, diastereoselective cyclopropanation can be used to introduce specific stereocenters early in the synthesis.
-
Chiral Auxiliaries and Catalysts: Employ chiral auxiliaries or catalysts to influence the stereochemical outcome of key reactions, such as alkylations or cycloadditions.
-
Substrate Control: The existing stereocenters in a molecule can direct the stereochemistry of subsequent reactions. Careful planning of the synthetic route is essential to leverage this effect.
-
Intramolecular Reactions: Intramolecular reactions, such as the intramolecular Diels-Alder reaction, can offer excellent stereocontrol due to the cyclic transition state.
Q3: What are common issues encountered during the purification of α-Eudesmol and its intermediates?
Purification is often complicated by the presence of diastereomers and other closely related side products. A frequent challenge is the co-elution of isomers during chromatographic separation. To address this, a systematic approach to optimizing chromatography is necessary. This may involve modifying the mobile phase composition, switching from isocratic to gradient elution, or trying different stationary phases (e.g., silica (B1680970) gel vs. reversed-phase C18). In some cases, separation of diastereomers may require more advanced techniques like preparative gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC).[1]
Troubleshooting Guides
Problem 1: Low yield in the Robinson Annulation step for the decalin core formation.
The Robinson annulation is a powerful tool for constructing the bicyclic core of α-Eudesmol, but it can be prone to low yields.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Michael Addition | Ensure the enolate of the donor ketone is formed efficiently. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Optimize the reaction temperature and time. |
| Side reactions during Aldol (B89426) Condensation | The intramolecular aldol condensation can be reversible. Ensure complete dehydration to the enone by using appropriate acidic or basic conditions and a Dean-Stark trap to remove water. |
| Polymerization of the Michael Acceptor | Add the Michael acceptor (e.g., methyl vinyl ketone) slowly to the reaction mixture at a low temperature to minimize polymerization. |
Problem 2: Formation of multiple products in the Grignard reaction for the introduction of the isopropenyl group.
The addition of a Grignard reagent to a ketone to form the tertiary alcohol of α-Eudesmol can be accompanied by side reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup. Use a less sterically hindered Grignard reagent if possible, or consider using an organolithium reagent which can be less prone to enolization. |
| Reduction of the Ketone | If the Grignard reagent has a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state. Use a Grignard reagent without β-hydrides if the desired addition is not occurring. |
| Formation of Biphenyl Impurity | When using phenylmagnesium bromide, a common impurity is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551). This is favored at higher temperatures and concentrations. Ensure the reaction is run at a suitable temperature and that the bromobenzene is added slowly to the magnesium turnings during the Grignard reagent formation. |
Experimental Protocols & Data
Table 1: Example Reaction Conditions for a Key Synthetic Step
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Hemisynthesis of α-Eudesmol | Isocostic acid | 1. Ethyl chloroformate, Et3N, THF, -10°C; 2. NaN3; 3. HCl (10% solution), reflux | Ketone intermediate | 70% | [2] |
Visualizations
Synthetic Workflow and Key Challenges
Caption: A generalized workflow for the synthesis of α-Eudesmol, highlighting key challenging steps.
Troubleshooting Logic for Grignard Reaction
Caption: A troubleshooting decision tree for common issues in the Grignard reaction step.
References
Technical Support Center: Troubleshooting Inconsistent Results in alpha-Eudesmol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-eudesmol. The following information is designed to address common issues encountered during bioassays and ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between my experimental replicates?
High variability in bioassay results can arise from several factors.[1] To ensure reproducibility, it is critical to meticulously control all experimental parameters.[1] Key sources of inconsistency include:
-
Compound Stability and Solubility: this compound, as a sesquiterpenoid alcohol, can be susceptible to degradation, especially in solution and in the presence of strong acids, bases, or oxidizing agents.[2] It is also sparingly soluble in water, which can lead to precipitation and inconsistent concentrations in aqueous media.[2][3]
-
Inoculum/Cell Seeding Density: For antimicrobial or cytotoxicity assays, inconsistent spore or cell concentrations in the initial inoculum will lead to significant differences in growth and, consequently, the measured effect of this compound.[4] Determining the optimal cell seeding density is crucial for accurate results and ensures cells are in the logarithmic growth phase during the experiment.[4]
-
Environmental Conditions: Fluctuations in incubation temperature, humidity, and light can affect the growth rates of cells or microorganisms and their sensitivity to the compound.[1][5]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to incorrect final concentrations of this compound in the assay, directly impacting the dose-response curve.[1]
-
Batch-to-Batch Variability: Natural products can exhibit variability between different batches.[2]
Q2: My dose-response curve for this compound is not sigmoidal. What could be the cause?
An atypical dose-response curve can be indicative of several issues:[1]
-
Incorrect Concentration Range: The tested concentrations may be too high (leading to a plateau at maximum effect) or too low (showing no significant effect). A preliminary range-finding experiment is recommended.
-
Compound Precipitation: Due to its low water solubility, this compound may precipitate at higher concentrations in aqueous media, leading to a plateau or even a decrease in the observed effect.[3] The use of a suitable solvent like DMSO is recommended, ensuring the final concentration in the assay does not affect the cells.[2]
-
Assay Interference: this compound, like other natural products, may interfere with the assay components.[6] For example, in tetrazolium-based assays like MTT, the compound itself might reduce the tetrazolium salt, leading to a false positive signal of cell viability.[6]
-
Cytotoxicity at High Concentrations: In bioassays measuring a specific biological activity (e.g., anti-inflammatory), high concentrations of this compound might induce cytotoxicity, leading to a drop-off in the expected dose-response.[7]
Q3: I am seeing inconsistent results in my anti-inflammatory assays. What should I check?
Inconsistent results in anti-inflammatory assays can be due to several factors:
-
Variability in Inflammatory Response: The induction of the inflammatory response in cell models (e.g., using lipopolysaccharide - LPS) can be variable. Ensure consistent treatment with the inflammatory stimulus.
-
Cell Health: The health and passage number of the cells (e.g., macrophages) can significantly impact their response to stimuli. Use cells within a consistent passage range.
-
Purity of this compound: The presence of isomers like beta- or gamma-eudesmol (B72145) could influence the biological activity, as these isomers also possess anti-inflammatory properties.[8]
Q4: My this compound solution appears cloudy. Can I still use it?
A cloudy solution indicates that the compound has precipitated. Using a cloudy solution will lead to inaccurate and non-reproducible results because the effective concentration of the dissolved compound is unknown. To address this:
-
Increase Solvent Concentration: If possible, dissolve this compound in a higher concentration of a suitable organic solvent like DMSO before diluting it in the aqueous assay medium.[2]
-
Gentle Warming: Gentle warming can sometimes help dissolve the compound, but be cautious as excessive heat can cause degradation.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Prepare Fresh Solutions: Always prepare fresh solutions before each experiment to minimize precipitation issues that can occur over time.[2]
Data Presentation
Table 1: Reported Cytotoxic Activities of this compound
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| HL-60 (Human promyelocytic leukemia) | Not Specified | 5.7 | [9] |
| MDA-MB-435 (Human melanoma) | Not Specified | 19.4 | [9] |
| HCT-8 (Human colon cancer) | Not Specified | 1.7 - 9.4 (for EOGF*) | [9] |
| SF-295 (Human glioblastoma) | Not Specified | 7.1 - 20.6 (for γ-eudesmol) | [9] |
*EOGF: Essential Oil of Guatteria friesiana, where this compound is a major component.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Reference |
| Temperature | Cool, dry place. Long-term: refrigeration or freezing. | To minimize thermal degradation. | [2] |
| Light | Store in an amber vial or in the dark. | Exposure to UV light can induce photochemical degradation. | [2] |
| Atmosphere | Tightly sealed container. Long-term: flush with inert gas (argon or nitrogen). | Oxygen can lead to oxidation. | [2] |
| Form | Solid form is more stable than solutions. | Solvents can participate in degradation reactions. | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
1. Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.[4]
4. Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the crystals.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
5. Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[4]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the antimicrobial activity of this compound.
1. Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add 50 µL of this solution to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
3. Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control).
-
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
4. Determining MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: A simplified diagram of a potential caspase-mediated apoptotic pathway.[7]
Caption: A step-by-step workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Showing Compound this compound (FDB003905) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 473-16-5 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of α-Eudesmol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the oral bioavailability of α-eudesmol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of α-eudesmol?
A1: The primary challenges in achieving adequate oral bioavailability for α-eudesmol stem from its physicochemical properties. It is a sesquiterpenoid alcohol with low aqueous solubility and high lipophilicity (logP ≈ 3.92).[1] These factors can lead to poor dissolution in the gastrointestinal fluids, limiting its absorption into the systemic circulation. Furthermore, like many natural products, it may be susceptible to first-pass metabolism in the gut wall and liver.[2][3]
Q2: What is a reasonable starting point for an oral pharmacokinetic study of α-eudesmol in rats?
A2: Based on studies of the closely related isomer, β-eudesmol, a starting point for an oral pharmacokinetic study in rats could involve a dose of 50 mg/kg administered by oral gavage.[4][5] Blood samples should be collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to adequately characterize the absorption and elimination phases. An intravenous administration group (e.g., 2 mg/kg) is crucial for determining the absolute bioavailability.[4][5]
Q3: Which formulation strategies should I consider to enhance the bioavailability of α-eudesmol?
A3: For a lipophilic compound like α-eudesmol, several formulation strategies can be effective. These include:
-
Nanoformulations: Encapsulating α-eudesmol into nanoparticles, such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, can increase its surface area, improve its solubility, and enhance its absorption.[4][6][7][8][9]
-
Solid Dispersions: Creating a solid dispersion of α-eudesmol in a hydrophilic carrier can improve its wettability and dissolution rate.[1][10][11][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.[14][15][16][17]
Q4: How can I analyze α-eudesmol concentrations in plasma samples?
A4: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended for quantifying α-eudesmol in plasma.[18][19] A method developed for β-eudesmol utilized a C18 column with an isocratic mobile phase of acetonitrile, water, and formic acid, with detection in positive ion mode using selected reaction monitoring (SRM).[4][5] This method can likely be adapted for α-eudesmol.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of α-Eudesmol
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Verify Formulation: Ensure your formulation is appropriate for a lipophilic compound. A simple suspension in an aqueous vehicle is likely to result in poor absorption. 2. Enhance Solubility: Employ solubility-enhancing formulations such as nanoemulsions, solid dispersions, or SEDDS.[4][6][7][8][9] |
| Inadequate Absorption | 1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the intestinal permeability of α-eudesmol.[5][20][21][22][23] 2. Include Permeation Enhancers: If permeability is low, consider incorporating generally recognized as safe (GRAS) permeation enhancers into your formulation. |
| First-Pass Metabolism | 1. In Vitro Metabolism Study: Use rat liver microsomes to investigate the in vitro metabolic stability of α-eudesmol.[24][25][26][27] This can provide insights into its susceptibility to hepatic metabolism. 2. Consider Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to understand the impact of first-pass metabolism. |
| Improper Dosing Technique | 1. Review Oral Gavage Protocol: Ensure that the oral gavage technique is performed correctly to avoid accidental administration into the lungs.[28][29] 2. Standardize Procedure: Maintain consistency in dosing volume and technique across all animals. |
| Animal-Related Factors | 1. Fasting: Ensure animals are fasted overnight (12-16 hours) before dosing to minimize the effect of food on absorption.[30][31] 2. Animal Health: Use healthy animals and allow for an acclimatization period before the study. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal. 2. Check Stability: Verify the stability of your formulation over the duration of the dosing period. |
| Variability in Animal Physiology | 1. Use a Homogenous Group of Animals: Use animals of the same sex, age, and weight range to minimize physiological variability. 2. Monitor Animal Health: Ensure all animals are healthy and free from any conditions that might affect gastrointestinal function. |
| Inconsistent Dosing or Sampling | 1. Standardize Procedures: Strictly adhere to the standardized protocols for oral gavage and blood sampling for all animals.[32][33][34] |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Sesquiterpenoids in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| β-Eudesmol | 50 | 235.6 ± 45.8 | 1.5 ± 0.5 | 1245.7 ± 267.3 | Not Reported | [4][5] |
| α-Cyperone | 20 | 4.8 ± 1.2 | 0.5 ± 0.2 | 12.3 ± 2.9 | 1.36 | [19] |
| Oxypeucedanin | 20 | 180 ± 30 | 3.38 ± 0.88 | 1430 ± 280 | 10.26 | [35] |
| Buagafuran | 4 | 24.5 ± 6.7 | 0.8 ± 0.3 | 76.4 ± 18.2 | < 9.5 | [36] |
Note: Data for α-eudesmol is not currently available. This table provides data from related sesquiterpenoids to serve as a reference.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.
-
Formulation Preparation:
-
Suspension (for baseline): Suspend α-eudesmol in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Enhanced Formulation (e.g., Nanoemulsion): Prepare a stable nanoemulsion of α-eudesmol using appropriate oils, surfactants, and co-surfactants.
-
-
Dosing:
-
Oral (PO) Group: Administer the α-eudesmol formulation via oral gavage at a dose of 50 mg/kg.
-
Intravenous (IV) Group: Administer a 2 mg/kg solution of α-eudesmol in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify α-eudesmol concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis. Calculate absolute bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Protocol 2: In Vitro Metabolism in Rat Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL protein), α-eudesmol (e.g., 1 µM), and a NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of α-eudesmol using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of α-eudesmol to assess its metabolic stability.
Visualizations
Caption: Experimental workflow for enhancing α-eudesmol bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Nanotechnology-Based Approaches for Solubility and Bioavailability Enhancement of Zerumbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Solid Dispersions: Enhancing Bioavailability of Poorly Soluble Drugs [wisdomlib.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Oral Delivery of Highly Lipophilic, Poorly Water-Soluble Drugs: Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 16. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. Study on the metabolism of natural sesquiterpene lactones in human liver microsomes using LC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 26. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. iacuc.wsu.edu [iacuc.wsu.edu]
- 29. downstate.edu [downstate.edu]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. fda.gov [fda.gov]
- 34. research.unsw.edu.au [research.unsw.edu.au]
- 35. mdpi.com [mdpi.com]
- 36. Pharmacokinetics, tissue distribution, and excretion of buagafuran in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of alpha-Eudesmol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of alpha-eudesmol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring sesquiterpenoid alcohol with the molecular formula C15H26O. Like many complex organic molecules, it is susceptible to degradation when exposed to environmental factors such as light, heat, oxygen, and non-neutral pH. Degradation can lead to a loss of purity, altered biological activity, and the formation of unknown impurities, which can compromise experimental results and the therapeutic potential of this compound-based products.
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors that can induce the degradation of this compound include:
-
Oxidation: The tertiary alcohol group and the double bond in the this compound structure are susceptible to oxidation, especially in the presence of atmospheric oxygen.
-
Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate degradation reactions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
-
pH Extremes: Both acidic and basic conditions can catalyze degradation reactions such as isomerization and dehydration.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, summarized in the table below.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, incorporating antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used for stabilizing terpenes and other sensitive organic compounds include Butylated Hydroxytoluene (BHT), Tocopherols (Vitamin E), and Ascorbic Acid (Vitamin C). The choice of antioxidant may depend on the solvent system and the intended application. It is advisable to conduct small-scale compatibility and efficacy studies.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can be used to quantify the remaining this compound and detect the appearance of degradation products over time. A detailed experimental protocol for stability assessment is provided in this guide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with different batches of this compound. | Degradation of older batches. | 1. Verify the storage conditions of all batches. 2. Perform a quality control check (e.g., HPLC, GC) on all batches to assess purity. 3. If degradation is confirmed, discard the degraded batch and use a fresh, properly stored sample. 4. Always use freshly prepared solutions for experiments. |
| Change in the physical appearance (e.g., color, viscosity) of the this compound sample. | Significant chemical degradation. | 1. Do not use the sample for experimental work. 2. Review storage and handling procedures to identify potential exposure to light, heat, or oxygen. 3. Acquire a new batch of this compound and store it under the recommended conditions. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Compare the chromatogram with that of a freshly prepared standard. 2. Hypothesize the identity of degradation products based on potential degradation pathways (see diagram below). 3. If possible, use techniques like Mass Spectrometry (MS) to identify the degradation products. 4. Optimize storage conditions to minimize the formation of these impurities. |
Data on Degradation of Structurally Similar Terpenes
While specific quantitative data for this compound degradation is limited in publicly available literature, the following table summarizes the stability of other terpenes under stress conditions, which can serve as a general guide.
| Terpene | Stress Condition | Observation |
| α-Pinene | UV Light (18 days) | ~6% degradation was observed. |
| β-Pinene | UV Light (18 days) | ~25% degradation was observed. |
| Sabinene | UV Light | Showed greater degradation compared to α-pinene. |
| Myrcene | Heat | Found to be relatively stable under heat stress. |
Data adapted from a study on the stability of terpenes in Cannabis sativa L. flowers. These values are for illustrative purposes and may not be directly representative of this compound's degradation profile.
Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | Room Temperature (20-25°C) | Refrigerated (2-8°C) or Frozen (-20°C or lower) | Lower temperatures significantly slow down the rate of chemical reactions. |
| Light | Store in an amber vial or in the dark. | Store in an amber, tightly sealed vial inside a light-proof container. | Prevents photodegradation initiated by UV and visible light. |
| Atmosphere | Tightly sealed container. | Flush container with an inert gas (e.g., argon, nitrogen) before sealing. | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Form | Solid form is more stable than solutions. | Store as a solid. If in solution, use a high-purity, dry, aprotic solvent. | Solvents can participate in degradation reactions. |
| pH (in solution) | Neutral pH (around 7) is preferable. | Avoid strong acids and bases. | Acidic or basic conditions can catalyze degradation. |
Experimental Protocol: Stability Assessment of this compound using HPLC
Objective: To quantify the concentration of this compound and detect the formation of degradation products over time under various storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials (amber and clear)
Method:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard solution (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in the desired solvent or buffer system.
-
Aliquot the solution into appropriate vials for the different stress conditions (e.g., clear vials for photostability, amber vials for other conditions).
-
-
Storage Conditions (Forced Degradation Study):
-
Thermal Stress: Store vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
-
Photostability: Expose vials to a light source as per ICH Q1B guidelines.
-
Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.
-
Oxidative Stress: Add a small percentage of hydrogen peroxide (e.g., 3%) to the solution.
-
Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
HPLC Analysis (Example Conditions):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Since this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or an ELSD is recommended.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, inject the standard and sample solutions.
-
Calculate the percentage of this compound remaining by comparing the peak area to the initial (time 0) sample.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues.
Addressing matrix effects in LC-MS analysis of alpha-Eudesmol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of alpha-Eudesmol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS, the "matrix" refers to all components in a sample apart from the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[5]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor accuracy and precision in quality control samples, inconsistent analyte response, low signal intensity, and shifts in retention time.[6][7][8] If you observe that the signal for this compound is significantly different when analyzed in a biological matrix compared to a clean solvent, matrix effects are likely the cause.
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is a type of matrix effect where co-eluting compounds hinder the ionization of this compound, resulting in a decreased signal intensity.[1][9] This is the more common effect.[10] Conversely, ion enhancement occurs when matrix components boost the ionization efficiency of the analyte, leading to an artificially high signal.[1][3] Both effects compromise data accuracy.[5]
Q4: How can I quantitatively assess the extent of matrix effects?
A4: The most common method is the post-extraction spike analysis .[2][3] This involves comparing the peak area of this compound in a solution of pure solvent to the peak area of the analyte spiked into a blank matrix sample after the extraction process has been completed.[2][3] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[2]
Q5: Can I use a stable isotope-labeled internal standard to correct for matrix effects?
A5: Yes, using a stable isotope-labeled (SIL) internal standard for this compound is the most recognized and effective technique to compensate for matrix effects.[3][11] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][12] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be largely corrected.[1] However, even with a SIL-IS, significant ion suppression can still lead to a loss of sensitivity that may need to be addressed.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.
Problem: Poor accuracy and reproducibility in quantitative results.
-
Possible Cause: Inconsistent ion suppression or enhancement across different samples or calibration standards.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment (see Protocol 1) using at least six different lots of blank matrix to evaluate the variability of the matrix effect.[2]
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard. If a SIL-IS is unavailable, use a structural analog that elutes very close to this compound.[3]
-
Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering compounds. Switch from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][10][13]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact.[3][14][15]
-
Problem: Low signal intensity or complete loss of this compound peak in matrix samples.
-
Possible Cause: Severe ion suppression.[16]
-
Troubleshooting Steps:
-
Check for Co-elution: Use the post-column infusion technique to identify regions in the chromatogram where suppression is most severe.[3] Adjust the chromatographic method (e.g., change the gradient, mobile phase, or column) to separate this compound from these suppression zones.[1][12]
-
Enhance Sample Cleanup: Phospholipids are a major cause of ion suppression in plasma and tissue samples.[10][17] Use a sample preparation method specifically designed to remove them, such as specialized SPE cartridges or plates.[17]
-
Change Ionization Mode: If applicable and if sensitivity is adequate, test the analysis in a different ionization polarity (e.g., negative ion mode), as it may be less susceptible to interferences from the specific matrix components.[18]
-
Problem: Retention time of this compound is shifting.
-
Possible Cause: Matrix components may be interacting with the analyte or the analytical column.[7] This can also be caused by insufficient column equilibration between runs or column contamination.[8]
-
Troubleshooting Steps:
-
Analyze Solvent Standard: Inject a standard of this compound in pure solvent to confirm the expected retention time and peak shape. Compare this to a matrix-spiked sample.
-
Improve Sample Cleanup: A more rigorous sample preparation method (see Protocol 2 or 3) can prevent matrix components from accumulating on the column.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, allowing at least 10 column volumes to pass.[8]
-
Use a Guard Column: A guard column can protect the analytical column from contamination and extend its lifetime.[8]
-
Quantitative Data Summary
The following table provides an example of results from a post-extraction spike experiment to quantify matrix effects on this compound in human plasma.
Table 1: Example Matrix Effect Assessment for this compound (100 ng/mL)
| Sample Type | Mean Peak Area (n=6) | Standard Deviation | Matrix Factor (MF)¹ | % Signal Suppression/Enhancement (SSE)² |
| A: Standard in Neat Solvent (Methanol) | 1,520,400 | 45,612 | N/A | N/A |
| B: Post-Extraction Spike in Blank Plasma Extract | 988,260 | 79,061 | 0.65 | -35% (Suppression) |
¹ Matrix Factor (MF) is calculated as (Mean Peak Area of B) / (Mean Peak Area of A). An MF < 1 indicates suppression; > 1 indicates enhancement.[2] ² % Signal Suppression/Enhancement (SSE) is calculated as ((MF - 1) * 100).
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol provides a step-by-step guide for quantifying the matrix effect.
-
Prepare Solutions:
-
Set A: Prepare a standard solution of this compound in the reconstitution solvent (e.g., 50:50 Methanol (B129727):Water) at a desired concentration (e.g., 100 ng/mL).
-
Set B: Prepare a set of blank biological matrix samples (e.g., human plasma). Process these samples using your established extraction procedure (e.g., SPE or LLE).
-
-
Spike Samples:
-
To the extracted blank matrix from Set B, add a small volume of a high-concentration this compound stock solution to achieve the same final concentration as in Set A. Ensure the volume of stock added is minimal to not significantly change the solvent composition.
-
-
Analysis:
-
Inject and analyze at least six replicates from Set A and six replicates from different lots of matrix for Set B via LC-MS.
-
-
Calculation:
-
Calculate the mean peak area for both sets.
-
Calculate the Matrix Factor (MF) = [Mean Area of Set B] / [Mean Area of Set A].
-
A result significantly different from 1.0 indicates a matrix effect.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a general method to clean up biological samples and reduce matrix interferences.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of acetonitrile (B52724) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is an alternative cleanup method, particularly effective for lipophilic compounds like this compound.[19][20]
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 20 µL of internal standard solution and vortex briefly.
-
Extraction: Add 1 mL of ethyl ether, cap the tube, and vortex for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl ether) to a new clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Visualizations
Caption: Troubleshooting decision tree for addressing matrix effects.
Caption: Workflow for assessing matrix effects via post-extraction spiking.
Caption: General Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. myadlm.org [myadlm.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 17. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of β-eudesmol in rat plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Biochemical Production of alpha-Eudesmol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the biochemical production of alpha-eudesmol.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for this compound production, and what are their key differences?
A1: The most common microbial hosts for producing sesquiterpenoids like this compound are Escherichia coli and Saccharomyces cerevisiae.[1] E. coli is often favored for its rapid growth and well-established genetic tools.[1] In contrast, S. cerevisiae is a robust eukaryotic host that can be advantageous for expressing complex enzymes, such as those from plants, and may offer better tolerance to certain fermentation conditions.[1][2]
Q2: Which metabolic pathway is responsible for producing the precursor for this compound biosynthesis?
A2: this compound is a sesquiterpenoid, and its direct precursor is farnesyl pyrophosphate (FPP).[3] FPP is synthesized from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] In bacteria like E. coli, IPP and DMAPP are typically produced via the methylerythritol 4-phosphate (MEP) pathway.[3] In yeast like S. cerevisiae, the mevalonate (B85504) (MVA) pathway is the native route for FPP synthesis.[3]
Q3: What is the key enzyme that converts FPP to this compound?
A3: The conversion of FPP to this compound is catalyzed by a class of enzymes known as terpene synthases, specifically an this compound synthase. These enzymes are responsible for the complex cyclization of the linear FPP molecule into the specific bicyclic structure of this compound.
Q4: Why is the purification of this compound from a fermentation broth challenging?
A4: The purification of this compound can be complex due to several factors. A primary challenge is the presence of other structurally similar isomers, such as beta-eudesmol (B191218) and gamma-eudesmol, which have nearly identical molecular weights and physicochemical properties, making them difficult to separate.[4] Additionally, other sesquiterpenoids produced by the host or as byproducts of the synthase reaction can co-elute during chromatographic separation.[4]
Troubleshooting Guide
Low or No Production of this compound
Problem: After fermentation, GC-MS analysis shows very low or undetectable levels of this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Precursor (FPP) Supply | 1. Overexpress key enzymes in the upstream pathway. For the MVA pathway in yeast, overexpressing a truncated HMG-CoA reductase (tHMG1) is a common strategy to increase metabolic flux.[5] In E. coli, overexpressing DXP synthase (dxs) and isopentenyl diphosphate (B83284) isomerase (idi) from the MEP pathway can boost precursor levels.[1] 2. Downregulate competing pathways. In E. coli, attenuating or deleting genes involved in pathways that divert FPP away from sesquiterpenoid production can be effective.[6] |
| Poor this compound Synthase Activity | 1. Codon-optimize the synthase gene for the expression host (E. coli or S. cerevisiae). 2. Test different expression promoters and plasmids with varying copy numbers to optimize protein expression levels. 3. Confirm protein expression and solubility using SDS-PAGE and Western blotting. Insoluble protein may require fusion to solubility tags. |
| Toxicity of this compound to the Host | 1. Implement in situ product removal. Add a solvent overlay (e.g., dodecane) to the fermentation medium to sequester the product and reduce its concentration in the aqueous phase. 2. Use a host strain with higher tolerance to organic compounds. |
High Levels of Byproducts or Isomers
Problem: The main product is not this compound, but rather other isomers (beta-, gamma-eudesmol) or other sesquiterpenes.
| Potential Cause | Troubleshooting Steps |
| Non-specific Terpene Synthase | 1. Verify the specificity of the chosen synthase. Some terpene synthases are multifunctional and produce a mixture of products.[7] 2. Perform protein engineering on the synthase to improve its specificity for this compound production. |
| Suboptimal Fermentation Conditions | 1. Optimize fermentation pH and temperature. These parameters can influence enzyme activity and specificity.[8] 2. Modify the media composition. The carbon source and other nutrients can affect the metabolic state of the cells and potentially influence product distribution.[8] |
Quantitative Data on Sesquiterpenoid Production
The following table summarizes production titers for various sesquiterpenoids in engineered microbial hosts to provide a reference for expected yields. Note that specific yields for this compound are not widely reported and can vary significantly based on the host, synthase, and fermentation conditions.
| Sesquiterpenoid | Host Organism | Titer (mg/L) | Reference |
| Amorphadiene | S. cerevisiae | > 40,000 | [1] |
| Artemisinic acid | S. cerevisiae | 25,000 | [1] |
| α-Santalene | E. coli | 599 | [6] |
| (+)-Zizaene | E. coli | 129 | [9] |
| α-Humulene | S. cerevisiae | 144.91 | [10] |
| γ-Eudesmol | S. cerevisiae | 15.52 | [11] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Synthase in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized gene for this compound synthase.
-
Clone the gene into an expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression and Culture:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of Terrific Broth with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1 - 1 mM IPTG and reduce the temperature to 18-25°C.
-
Continue to culture for 16-24 hours.
-
-
Cell Lysis and Protein Analysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication.
-
Analyze the soluble and insoluble fractions by SDS-PAGE to confirm protein expression.
-
Protocol 2: Shake Flask Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli or S. cerevisiae strain into 10 mL of appropriate seed medium.
-
Incubate at 30°C with shaking at 220 rpm for 24-48 hours.[8]
-
-
Production Culture:
-
Prepare 1 L flasks containing 200 mL of production medium.[8]
-
Inoculate the production flasks with the seed culture to a starting OD600 of ~0.1 (or a 5% v/v inoculum).[8]
-
Add a 10% (v/v) dodecane (B42187) overlay to the culture medium to capture the this compound.
-
Incubate at the optimized temperature (e.g., 30°C) with shaking at 220 rpm for 72-120 hours.
-
-
Sample Collection and Analysis:
-
At various time points, collect samples from the dodecane layer.
-
Analyze the samples for this compound concentration using GC-MS.
-
Protocol 3: GC-MS Analysis of this compound
-
Sample Preparation:
-
Dilute the dodecane samples containing this compound in hexane.
-
Add an internal standard (e.g., caryophyllene) of a known concentration.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.[12]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration by comparing the peak area to that of the internal standard.
-
Visualizations
Caption: Biosynthetic pathway to this compound in microbial hosts.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key fermentation parameters affecting this compound yield.
References
- 1. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eudesmol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cell permeability issues with alpha-Eudesmol in cell-based assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with alpha-eudesmol. This center provides troubleshooting guides and frequently asked questions (FAQs) to address cell permeability and other related issues encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turns cloudy after adding this compound. Is this microbial contamination?
A1: Not necessarily. This compound is a highly lipophilic compound with a calculated logP of 3.92 and is practically insoluble in aqueous media like cell culture medium.[1] The cloudiness or turbidity you observe is likely due to the precipitation of this compound out of the solution, especially at higher concentrations.
Q2: How can I distinguish between this compound precipitation and microbial contamination?
A2: A simple microscopic examination can provide a clear answer.
-
Microbial Contamination: Bacteria will appear as small, distinct, often motile particles. Yeast will appear as individual oval-shaped budding particles.
-
This compound Precipitation: Precipitates will often look like amorphous or crystalline, non-motile structures. To confirm, prepare a control well with cell-free medium and add the same concentration of this compound. If turbidity occurs, it is due to precipitation.[2]
Q3: What is the best solvent to use for this compound, and what is the maximum final concentration I can use in my assay?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, and ethyl acetate.[1][3] For cell-based assays, DMSO is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always run a vehicle control (medium with the same final DMSO concentration) to account for any effects of the solvent itself.
Q4: I am seeing inconsistent results and high variability between replicate wells. What could be the cause?
A4: High variability is often linked to the poor aqueous solubility and lipophilicity of this compound.
-
Precipitation: Inconsistent precipitation across your plate can lead to different effective concentrations of the compound in each well.
-
Non-Specific Binding: Highly lipophilic compounds can adsorb to the plastic surfaces of microplates, pipette tips, and other labware.[4] This reduces the actual concentration of this compound available to the cells, leading to poor recovery and inaccurate results.[4]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell-based assays.
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
-
Visible turbidity or cloudiness in the medium after adding the compound.
-
Crystalline or amorphous particles observed under a microscope.
-
Poor dose-response curve with inconsistent results at higher concentrations.
Workflow for Troubleshooting Precipitation:
Caption: Workflow for troubleshooting this compound precipitation.
Issue 2: Low Bioavailability or Poor Cellular Uptake
Symptoms:
-
Higher than expected IC50 values compared to literature.
-
Lack of a clear biological response even at high concentrations.
-
Low recovery of the compound from the assay plate.[4]
Solutions:
-
Use of Carrier Proteins: Incorporating BSA (e.g., 0.1-0.5%) into the culture medium can help solubilize this compound and facilitate its delivery to the cells.
-
Permeabilizing Agents: For specific endpoint assays (e.g., measuring intracellular enzyme activity), a brief pre-treatment with a low concentration of a mild detergent or a solvent like DMSO can transiently increase membrane permeability.[5] This approach is harsh and should be used with caution and appropriate controls, as it will likely lead to cell death.
-
Alternative Assay Plates: Consider using low-binding microplates to minimize the adsorption of this compound to the plastic.
-
Prodrug Strategies: While not a simple lab-bench solution, for long-term development, chemical modification of this compound to create a more soluble prodrug could be considered to improve bioavailability.[6]
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [7] |
| LogP (calculated) | 3.92 | [1] |
| Water Solubility | Practically insoluble | |
| Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [1][3] |
Reported Cytotoxic Activities of Eudesmol Isomers
The following table summarizes reported IC50 values for eudesmol isomers against various cancer cell lines. Note that experimental conditions may vary between studies.
| Isomer | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| α-Eudesmol | B16-F10 | Melanoma | 5.38 ± 1.10 | [8] |
| K562 | Leukemia | 10.60 ± 1.33 | [8] | |
| β-Eudesmol | B16-F10 | Melanoma | 16.51 ± 1.21 | [8] |
| HepG2 | Hepatocellular Carcinoma | 24.57 ± 2.75 | [8] | |
| γ-Eudesmol | B16-F10 | Melanoma | 8.86 ± 1.27 | [8] |
| K562 | Leukemia | 15.15 ± 1.06 | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
Workflow for Cell Viability Assay:
Caption: Key steps for a cell viability assay with this compound.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 18-24 hours to allow for attachment.
-
Compound Preparation:
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in complete culture medium to achieve 2x the final desired concentrations. Ensure the DMSO concentration remains consistent across all dilutions.
-
Vortex each dilution gently before adding to the cells to ensure it is well-dissolved.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the 2x compound dilutions.
-
Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest final DMSO concentration).
-
Crucially, examine the wells microscopically after adding the compound to check for precipitation.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Potential Signaling Pathways
Research indicates that eudesmol isomers can induce apoptosis through caspase-mediated pathways.[1][8] The related isomer, β-eudesmol, has been shown to modulate key inflammatory and cell survival pathways, providing a potential framework for this compound's mechanism of action.[9][10]
Caption: Potential mechanism of this compound inducing apoptosis.
References
- 1. Buy this compound | 473-16-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:473-16-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of α-Eudesmol and β-Eudesmol
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Sesquiterpenoid Isomers
Alpha-eudesmol and beta-eudesmol, two naturally occurring sesquiterpenoid alcohols, are isomers that, despite their structural similarities, exhibit a distinct and diverse range of biological activities. Extracted from the essential oils of various plants, these compounds have garnered significant interest in the scientific community for their potential therapeutic applications, spanning from anticancer to anti-inflammatory and antimicrobial effects. This guide provides a comprehensive comparison of the biological activities of α-eudesmol and β-eudesmol, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development endeavors.
Comparative Summary of Biological Activities
The biological activities of α-eudesmol and β-eudesmol have been investigated across several domains. While direct comparative studies are limited for some activities, existing data reveals notable differences in their potency and mechanisms of action.
| Biological Activity | α-Eudesmol | β-Eudesmol | Key Comparative Findings |
| Anticancer | Demonstrates cytotoxicity against various cancer cell lines, inducing apoptosis through a caspase-mediated pathway.[1] | Exhibits potent anticancer and anti-angiogenic properties by inhibiting tumor growth and suppressing signaling pathways like CREB, PI3K/AKT, and p38MAPK.[2][3] | α-Eudesmol shows lower IC50 values (higher potency) against B16-F10 and K562 cancer cell lines compared to β-eudesmol.[1] |
| Anti-inflammatory | Inhibits neurogenic inflammation by blocking P/Q-type calcium channels, thereby reducing the release of pro-inflammatory neuropeptides.[3] | Exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of inflammatory mediators. | Direct comparative quantitative data on the inhibition of key inflammatory markers like NO, TNF-α, and IL-6 is not readily available. |
| Antimicrobial | Exhibits antimicrobial properties against a range of pathogens. | Shows broad-spectrum antimicrobial and antioxidant activities.[4] | Direct comparative studies with specific MIC values for both isomers against the same panel of microbes are limited; however, essential oils containing both have shown significant activity.[4] |
| Neuroactivity | Acts as a P/Q-type calcium channel blocker.[3] | Induces neurite outgrowth in PC-12 cells through the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] | α-Eudesmol's primary reported neuroactivity is calcium channel blockade, while β-eudesmol is noted for promoting neuronal differentiation. No direct comparative studies on these distinct activities have been found. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for the cytotoxic effects of α-eudesmol and β-eudesmol.
Table 1: Comparative Cytotoxicity (IC50) of Eudesmol Isomers Against Cancer Cell Lines
| Compound | HepG2 (Human Hepatocellular Carcinoma) IC50 (µg/mL) | B16-F10 (Mouse Melanoma) IC50 (µg/mL) | K562 (Human Chronic Myelogenous Leukemia) IC50 (µg/mL) |
| α-Eudesmol | Not specified in the primary comparative study | 5.38 ± 1.10 | 10.60 ± 1.33 |
| β-Eudesmol | 24.57 ± 2.75 | 16.51 ± 1.21 | Not specified in the primary comparative study |
Data sourced from a study by Bomfim et al. (2013).[1][4]
Signaling Pathways and Mechanisms of Action
The differential biological activities of α-eudesmol and β-eudesmol can be attributed to their distinct interactions with cellular signaling pathways.
Anticancer Mechanisms
Both isomers induce apoptosis in cancer cells, but their upstream signaling targets appear to differ.
α-Eudesmol's Pro-Apoptotic Pathway: α-Eudesmol triggers apoptosis through the intrinsic mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the subsequent activation of caspase-3, a key executioner caspase.[1]
References
- 1. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a P/Q-type Ca(2+) channel blocker, inhibits neurogenic vasodilation and extravasation following electrical stimulation of trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating eudesmol isomers (alpha, beta, gamma) using analytical techniques
For researchers, scientists, and drug development professionals working with eudesmol, distinguishing between its alpha (α), beta (β), and gamma (γ) isomers is a critical analytical challenge. These structural isomers share the same molecular formula (C₁₅H₂₆O) and weight (222.37 g/mol ), leading to similar physicochemical properties and making their individual identification and quantification complex.[1] This guide provides a comprehensive comparison of analytical techniques, supported by experimental data, to effectively differentiate between α-, β-, and γ-eudesmol.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a primary and powerful technique for the separation and identification of eudesmol isomers. The key to successful separation lies in the choice of the chromatographic column.
Chromatographic Separation
Standard non-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), can offer some separation, but co-elution is a common issue.[1] For baseline resolution, the use of chiral stationary phases , often based on derivatized cyclodextrins, is highly recommended.[1] These columns provide the necessary selectivity to separate the structurally similar and chiral eudesmol isomers.
Table 1: Comparative GC Retention Data for Eudesmol Isomers
| Isomer | Kovats Retention Index (DB-5 or similar non-polar column) |
| α-Eudesmol | 1652[2] |
| β-Eudesmol | 1649, 1654[1] |
| γ-Eudesmol | 1596 - 1649 (range on standard non-polar columns)[3][4] |
Note: Kovats Retention Indices can vary slightly depending on the specific GC conditions (temperature program, column dimensions, etc.). The data presented provides a general elution order.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of eudesmol isomers is as follows:
-
Column: A DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a common starting point. For enhanced separation, a chiral column (e.g., based on β-cyclodextrin) is recommended.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 10:1 to 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/minute to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Diagram 1: GC-MS Workflow for Eudesmol Isomer Analysis
Caption: Workflow for the separation and identification of eudesmol isomers using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Subtle differences in the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) allow for their differentiation.
¹H and ¹³C NMR Spectral Data
The chemical shifts of the methyl groups and the protons or carbons associated with the double bond are particularly diagnostic for distinguishing between the eudesmol isomers.
Table 2: Comparative NMR Data for Eudesmol Isomers (in CDCl₃)
| Isomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| α-Eudesmol | Characteristic signals for methyl groups, methylene (B1212753) protons, and a vinyl proton.[5] | Signals consistent with the bicyclic framework and a tertiary alcohol functionality.[5] |
| β-Eudesmol | Signals for methyl groups and exocyclic methylene protons are key identifiers.[6][7] | The chemical shifts of the carbons in the decalin ring system and the propan-2-ol side chain are distinct.[6] |
| γ-Eudesmol | The position of the double bond within the ring system leads to unique shifts for the olefinic proton and adjacent carbons. | 149.0 (C-4), 115.5 (C-5), 73.1 (C-11), 49.8 (C-7), 41.9 (C-1), 38.9 (C-10), 36.6 (C-9), 31.0 (C-6), 27.2 (C-12), 27.1 (C-13), 26.2 (C-2), 23.3 (C-8), 18.9 (C-3), 16.3 (C-14), 15.7 (C-15)[8][9] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified eudesmol isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
Diagram 2: Logic for NMR-based Isomer Differentiation
Caption: Decision process for identifying eudesmol isomers based on key NMR spectral features.
Mass Spectrometry (MS)
While the mass spectra of isomers are often very similar, subtle differences in fragmentation patterns can be used for differentiation, especially when combined with chromatographic data.
Mass Spectral Fragmentation
The electron ionization (EI) mass spectra of all three eudesmol isomers will show a molecular ion peak (M⁺) at m/z 222. The fragmentation patterns are characteristic of sesquiterpenoid alcohols and involve losses of water (H₂O, M-18), a methyl group (CH₃, M-15), and the isopropyl alcohol side chain.
Table 3: Key Mass Spectral Fragments of Eudesmol Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| α-Eudesmol | 222 | 207 (M-15), 204 (M-18), 161, 107, 93, 59[5] |
| β-Eudesmol | 222 | 207 (M-15), 204 (M-18), 189, 161, 107, 93[6] |
| γ-Eudesmol | 222 | 207 (M-15), 204 (M-18), 161, 119, 107, 93[3] |
Note: Relative intensities can vary between instruments and analytical conditions. The presence and relative abundance of these key fragments are used for identification.
The fragmentation of tertiary alcohols like eudesmol is a characteristic feature observed in their mass spectra.[5]
Experimental Protocol: Mass Spectrometry
The mass spectrometry protocol is typically integrated with the GC-MS method described previously. Key parameters to ensure reproducible fragmentation include:
-
Ionization Energy: Standardized at 70 eV for comparison with library spectra.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Data Acquisition: Full scan mode is used to obtain the complete fragmentation pattern.
Diagram 3: General Fragmentation Pathway of Eudesmol
Caption: A simplified representation of the common fragmentation pathways for eudesmol isomers in mass spectrometry.
Conclusion
The differentiation of α-, β-, and γ-eudesmol requires a multi-technique approach for confident identification.
-
Gas Chromatography is the cornerstone for separation, with chiral columns offering the most definitive results. Kovats retention indices on standard columns provide a good initial indication of the isomer present.
-
NMR Spectroscopy provides unambiguous structural information, allowing for definitive identification based on the unique chemical shifts arising from the different double bond positions and stereochemistry.
-
Mass Spectrometry , when coupled with GC, confirms the molecular weight and provides characteristic fragmentation patterns that, in conjunction with retention data, solidify the identification.
For researchers in drug development and natural product analysis, the combined use of these techniques is essential for the accurate characterization and quality control of materials containing eudesmol isomers.
References
- 1. The Kovats Retention Index: 2-(Decahydro-4a-methyl-1-methylenenaphthalen-7-yl)-propan-2-ol (C15H26O) [pherobase.com]
- 2. The Kovats Retention Index: 2-(1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethylnaphthalen-2-yl)-propan-2-ol (C15H26O) [pherobase.com]
- 3. (+)-gamma-Eudesmol | C15H26O | CID 6432005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Kovats Retention Index: 10-epi-gamma-Eudesmol (C15H26O) [pherobase.com]
- 5. Buy alpha-Eudesmol | 473-16-5 [smolecule.com]
- 6. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-Eudesmol(473-15-4) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
Cross-Validation of Analytical Methods for Alpha-Eudesmol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of natural products and pharmaceuticals. Alpha-eudesmol, a sesquiterpenoid alcohol found in various essential oils, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by experimental data to assist in the selection of the most suitable technique for specific research and quality control applications.
Quantitative Performance Comparison
The choice of an analytical method is often guided by its quantitative performance characteristics. Below is a summary of typical validation parameters for the quantification of sesquiterpenoids like this compound using both GC-FID and GC-MS. These values provide a reliable estimate of the expected performance.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Source(s) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/L | |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.15 µg/L | [1] |
| Linearity (R²) | > 0.99 | > 0.99 | [1] |
| Precision (%RSD) | < 10% | < 15% | [1] |
| Accuracy (% Recovery) | 89-111% | 95-105.7% | [1] |
Note: The significantly lower LOD and LOQ for GC-MS are typically achieved using Selected Ion Monitoring (SIM) mode, which enhances sensitivity for the target analyte.[1]
Principle of a Cross-Validation Study
A cross-validation study between two analytical methods is crucial for ensuring the reliability and interchangeability of the results. The fundamental workflow involves analyzing the same set of samples containing varying concentrations of the analyte with both methodologies. The quantitative results are then statistically compared to assess for any systematic or proportional bias.[1]
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[1]
-
Sample Preparation: For essential oil samples, accurately weigh a specific amount and dissolve it in the chosen solvent to a known volume. Dilute the sample if necessary to ensure the concentration falls within the calibration range.[1]
GC-FID Method
-
Instrumentation: An Agilent 7890B GC system or equivalent.[1]
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet: Split mode (e.g., 15:1 split ratio) at 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
(Note: The temperature program should be optimized based on the specific sample matrix).[1]
-
-
Detector: FID at 280°C.[1]
-
Injection Volume: 1 µL.[1]
GC-MS Method
-
Instrumentation: An Agilent 6890 series GC with a 5973 series Mass Selective Detector or equivalent.[1]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant pressure of 65 kPa.[1]
-
Inlet: Split mode (e.g., 1:25 split ratio) at 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C.
-
Ramp: 3°C/min to 240°C.[1]
-
-
Mass Spectrometer Parameters:
-
Injection Volume: 1 µL.[1]
Conclusion
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific requirements of the analysis. GC-FID is a robust, cost-effective, and reliable technique suitable for routine quality control where high sensitivity is not a prerequisite. GC-MS, particularly in SIM mode, offers superior sensitivity and selectivity, making it the preferred method for trace analysis, complex matrices, and applications requiring definitive identification of the analyte. A thorough cross-validation as outlined is essential when transitioning between methods or when comparing data from different laboratories to ensure consistency and reliability of the analytical results.
References
A Comparative Guide to the Use of alpha-Eudesmol Analytical Standards and Certified Reference Materials
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the validity and reproducibility of experimental results. alpha-Eudesmol, a naturally occurring sesquiterpenoid alcohol found in various plant essential oils, has garnered significant interest for its diverse biological activities, including antimicrobial, cytotoxic, and calcium channel blocking properties.[1][2][3] This guide provides an objective comparison of this compound analytical standards and Certified Reference Materials (CRMs), offering insights into their selection and application, supported by experimental data and detailed protocols.
Understanding the Hierarchy of Reference Materials
The selection of an appropriate reference material is critical and depends on the required level of accuracy and traceability. Analytical standards and CRMs form a hierarchy of quality.
-
Analytical Standards are compounds of high purity used for qualitative identification (e.g., retention time matching) and quantitative analysis. Their purity is typically determined by a specific analytical method.
-
Certified Reference Materials (CRMs) represent the highest level of reference material. A CRM is a standard where one or more of its property values are certified by a technically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.
For applications such as the development of pharmaceutical products or assays requiring the highest level of accuracy and regulatory compliance, the use of a CRM is often mandatory.
References
Replicating and Validating the Multifaceted Effects of alpha-Eudesmol: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of alpha-Eudesmol's biological effects with established alternatives, supported by experimental data and detailed protocols for replication and validation.
Anticancer Effects: A Comparative Analysis
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through a caspase-mediated pathway. This section compares the cytotoxic activity of this compound with its isomer, beta-Eudesmol, and the conventional chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | B16-F10 (Murine Melanoma) | 5.38 ± 1.10 | ~24.2 | [1][2] |
| K562 (Human Myelogenous Leukemia) | 10.60 ± 1.33 | ~47.7 | [1][2] | |
| beta-Eudesmol | B16-F10 (Murine Melanoma) | 16.51 ± 1.21 | ~74.3 | [1][2] |
| HepG2 (Human Hepatocellular Carcinoma) | 24.57 ± 2.75 | ~110.5 | [1][2] | |
| HuCCT1 (Human Cholangiocarcinoma) | - | 92.25 - 185.67 | [3] | |
| Doxorubicin | HepG2 (Human Hepatocellular Carcinoma) | - | 12.2 | [1] |
| A549 (Human Lung Carcinoma) | - | > 20 | [1][4] | |
| MCF-7 (Human Breast Adenocarcinoma) | - | 2.5 | [1] | |
| HeLa (Human Cervical Carcinoma) | - | 2.9 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Anti-Inflammatory Properties: A Comparative Overview
This compound also exhibits anti-inflammatory properties, partly through its ability to block P/Q-type calcium channels, which can modulate neurogenic inflammation.[5][6] Its isomer, beta-Eudesmol, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This section compares the anti-inflammatory potential of Eudesmol isomers with Curcumin (B1669340), a well-known natural anti-inflammatory agent.
Table 2: Comparative Anti-Inflammatory Activity of this compound and Alternatives
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| This compound | Neuropeptide Release Inhibition | Spinal Cord Slices | 0.45-45 µM (concentration-dependent inhibition) | [5] |
| beta-Eudesmol | NF-κB Inhibition | Human Dermal Fibroblasts | Concentration-dependent decrease in NF-κB activity | [7] |
| Curcumin | Nitric Oxide Production Inhibition | RAW 264.7 Macrophages | 6 µM | [3] |
| Nitric Oxide Production Inhibition | Primary Microglia | 3.7 µM | [8] |
Experimental Protocols
To facilitate the replication and validation of the reported findings, detailed protocols for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[9]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Incubate for 15 minutes at 37°C with shaking.[9]
-
Measure the absorbance at 492 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate)
-
Cell lysis buffer
-
96-well microplates
-
Treated and untreated cell lysates
Procedure:
-
Induce apoptosis in cells by treating with this compound or other compounds.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate.
-
Prepare a reaction mix containing the reaction buffer and the DEVD-pNA substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[10]
Anti-Inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
-
96-well microplates
-
This compound and other test compounds
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (1 × 10^5 cells/mL) and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11]
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.[11]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite, a stable product of NO.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Caspase-mediated apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB inflammatory pathway by beta-Eudesmol.
Caption: Mechanism of this compound as a P/Q-type calcium channel blocker.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. This compound, a P/Q-type Ca(2+) channel blocker, inhibits neurogenic vasodilation and extravasation following electrical stimulation of trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Eudesmol Isomers and Their Interactions with Key Protein Targets
For Immediate Release
This guide presents a comparative overview of the in silico molecular docking studies of eudesmol isomers, with a primary focus on β-eudesmol due to the availability of specific binding data. Eudesmol, a sesquiterpenoid alcohol found in various medicinal plants, exists in several isomeric forms, including α-, β-, γ-, and epi-eudesmol. These isomers have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking simulations are pivotal in elucidating the potential molecular mechanisms underlying these biological activities by predicting the binding affinities and interaction patterns of these isomers with therapeutically relevant protein targets.
While comprehensive comparative docking data for all eudesmol isomers against a uniform set of protein targets is not extensively available in the current literature, this guide summarizes the existing findings for β-eudesmol and discusses the potential for similar interactions by other isomers based on their structural similarities and reported biological activities.
Data Presentation: Comparative Binding Affinities
Quantitative data from molecular docking studies provide an estimate of the binding affinity between a ligand (eudesmol isomer) and a protein target, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The available data for β-eudesmol is presented below.
| Ligand | Target Protein | PDB ID | Software/Method | Binding Affinity (kcal/mol) |
| β-Eudesmol | Mitogen-Activated Protein Kinase 14 (MAPK14) | Not Specified | MOE | -5.88[1] |
| β-Eudesmol | Glucosyltransferase | 3AIC | PyRx (AutoDock Vina) | -9.9[2] |
| α-Eudesmol | Not Available | - | - | Data not available |
| γ-Eudesmol | Not Available | - | - | Data not available |
| epi-Eudesmol | Not Available | - | - | Data not available |
Note: The absence of specific binding affinity data for α-, γ-, and epi-eudesmol in the reviewed literature prevents a direct quantitative comparison. The cytotoxic effects of α-, β-, and γ-eudesmol have been observed to be in similar micromolar ranges against various cancer cell lines, suggesting they may interact with common cellular targets[3]. In silico studies have also predicted a strong binding affinity of epi-eudesmol for key anti-inflammatory and immunomodulatory receptors. Further research is required to generate comparative docking data for all isomers against a consistent panel of protein targets.
Experimental Protocols
The following section outlines a generalized, detailed methodology for conducting comparative molecular docking studies, based on common practices in the field.
Protein Preparation
-
Retrieval: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Preprocessing: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned based on a physiological pH.
-
Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.
Ligand Preparation
-
Structure Generation: The 3D structures of the eudesmol isomers (α-, β-, γ-, and epi-eudesmol) are generated using chemical drawing software and optimized for their geometry.
-
Charge Assignment: Partial charges are assigned to the atoms of each isomer.
-
Torsion Definition: The rotatable bonds within each isomer are defined to allow for conformational flexibility during the docking process.
Molecular Docking
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function that estimates the binding affinity.
-
Pose Selection: The pose with the lowest binding energy is typically selected as the most probable binding mode.
Analysis of Results
-
Binding Affinity Comparison: The binding affinities (in kcal/mol) of the different isomers for the same target protein are compared.
-
Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site are analyzed to understand the structural basis of binding.
Mandatory Visualization
Signaling Pathways
The protein targets identified for β-eudesmol are key components of important cellular signaling pathways implicated in inflammation and cancer.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
References
A Head-to-Head Comparison of Synthetic vs. Natural Alpha-Eudesmol in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-eudesmol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest in the scientific community for its diverse biological activities.[1] Found in the essential oils of various plants like Juniperus virginiana and Drimys winteri, this compound has demonstrated antimicrobial, cytotoxic, and calcium channel blocking properties.[1] While natural extraction remains a common source, advances in biochemical and chemical synthesis offer alternative routes to obtaining this compound.[1] This guide provides a comparative overview of synthetic versus natural this compound, summarizing their performance in key bioassays and detailing the experimental protocols for their evaluation. Although direct head-to-head comparative studies are limited, this document compiles available data to offer a valuable resource for researchers.
Data Summary: Bioactivity of this compound and its Isomers
The following table summarizes the reported biological activities and quantitative data for this compound and its related isomers. It is important to note that much of the existing research has been conducted on naturally derived eudesmol isomers.
| Compound/Extract | Bioassay | Cell Line/Model | Cancer Type | IC50 Value/Effect | Exposure Time (hours) |
| Essential Oil of Aquilaria sinensis (containing 10-epi-γ-Eudesmol) | Cytotoxicity | HepG2 | Liver Cancer | 43.19 µg/mL | 72 |
| Essential Oil of Aquilaria sinensis (containing 10-epi-γ-Eudesmol) | Cytotoxicity | MDA-MB-231 | Breast Cancer | 59.84 µg/mL | 72 |
| Essential Oil of Aquilaria sinensis (containing 10-epi-γ-Eudesmol) | Cytotoxicity | B16F10 | Melanoma | 59.04 µg/mL | 72 |
| β-Eudesmol | Cytotoxicity | HuCCT-1 | Cholangiocarcinoma | 16.80 ± 4.41 µg/mL | 72 |
| β-Eudesmol | Cytotoxicity | A549 | Lung Cancer | 38 µM | 72 |
| β-Eudesmol | Cytotoxicity | HL-60 | Leukemia | 35.1 µM | 72 |
| Essential oil from B. salicifolius (containing this compound) | Cytotoxicity | MDA-MB-231 | Breast Cancer | 46.60 µg/mL | Not Specified |
| Essential oil from B. salicifolius (containing this compound) | Cytotoxicity | MCF-10A (Normal) | Breast | 314.44 µg/mL | Not Specified |
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.[2]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: Prepare a stock solution of this compound (synthetic or natural) in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.[3][4]
Materials:
-
Egg albumin (fresh hen's egg or commercial powder)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compound (this compound)
-
Reference drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.[3]
-
Control Preparation: A control is prepared with 2 mL of distilled water instead of the test compound.[3]
-
Incubation: Incubate the reaction mixtures at 37 ± 2°C for 30 minutes.[3]
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70 ± 2°C for 15 minutes.[3]
-
Cooling: Allow the solutions to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through caspase-mediated pathways.[1] The following diagram illustrates a simplified representation of this signaling cascade.
Caption: Caspase-mediated apoptosis pathway induced by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for screening the bioactivity of synthetic or natural this compound.
References
Correlation of In Vitro and In Vivo Therapeutic Effects of alpha-Eudesmol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of alpha-Eudesmol, a naturally occurring sesquiterpenoid, with other alternatives, supported by experimental data from both in vitro and in vivo studies. The information is intended to assist researchers and professionals in drug development in evaluating its potential as a therapeutic agent.
Anti-Cancer Effects
This compound has demonstrated significant cytotoxic effects against various cancer cell lines in vitro and has shown tumor growth inhibition in vivo. Its performance is often evaluated alongside its isomers, beta-Eudesmol (B191218) and gamma-Eudesmol, and standard chemotherapeutic agents.
Comparative Data of Anti-Cancer Activity
| Compound | Cell Line | In Vitro IC50 (µg/mL) | In Vivo Model | In Vivo Dosage & Administration | Tumor Growth Inhibition | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 5.7 | Sarcoma 180 in mice | 50-100 mg/kg/day (i.p.) | 43.4% - 54.2% (as part of EOGF) | [1][2] |
| MDA-MB-435 (Human melanoma) | 19.4 | 100-200 mg/kg/day (oral) | 6.6% - 42.8% (as part of EOGF) | [1][2] | ||
| beta-Eudesmol | SF-295 (Human glioblastoma) | 24.1 | Sarcoma 180 in mice | Not specified for pure compound | Not specified for pure compound | [1][2] |
| MDA-MB-435 (Human melanoma) | > 25 | [1][2] | ||||
| gamma-Eudesmol | SF-295 (Human glioblastoma) | 7.1 | Sarcoma 180 in mice | Not specified for pure compound | Not specified for pure compound | [1][2] |
| MDA-MB-435 (Human melanoma) | 20.6 | [1][2] | ||||
| 5-Fluorouracil (5-FU) | HCT-8 (Human ileocecal adenocarcinoma) | 0.4 | Not specified | Not specified | Not specified | [2] |
| HL-60 (Human promyelocytic leukemia) | 12.6 | [2] | ||||
| Essential Oil of Guatteria friesiana (EOGF) | HCT-8 (Human ileocecal adenocarcinoma) | 1.7 | Sarcoma 180 in mice | 50-100 mg/kg/day (i.p.) | 43.4% - 54.2% | [1][2] |
| (contains α, β, γ-eudesmol) | HL-60 (Human promyelocytic leukemia) | 9.4 | 100-200 mg/kg/day (oral) | 6.6% - 42.8% | [1][2] |
Note: In vivo data for the individual eudesmol isomers were not detailed in the referenced studies; the data reflects the effects of the essential oil containing these compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay:
-
Cell Culture: Human tumor cell lines (e.g., HL-60, MDA-MB-435, SF-295, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound, its isomers, or a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the concentration that inhibits 50% of cell growth (IC50) is calculated.
In Vivo Antitumor Assay (Sarcoma 180 Model):
-
Animal Model: Swiss albino mice are used.
-
Tumor Inoculation: Sarcoma 180 tumor cells are inoculated subcutaneously into the mice.
-
Treatment: After 24 hours, the animals are treated with the test substance (e.g., essential oil containing this compound) via intraperitoneal or oral administration daily for a specified duration. A control group receives the vehicle, and a positive control group may receive a standard chemotherapy drug.
-
Tumor Measurement: Tumor size is measured regularly. At the end of the experiment, the animals are euthanized, and the tumors are excised and weighed.
-
Evaluation: The tumor growth inhibition rate is calculated by comparing the average tumor weight of the treated groups with the control group.
Signaling Pathway
This compound is suggested to induce anticancer activity by suppressing the AKT/mTOR/p70S6K pathway in human prostate cancer cells.[3] Beta-eudesmol has been shown to inhibit angiogenesis, a critical process in tumor growth, by blocking the ERK1/2 signaling pathway.[4][5]
Caption: this compound's proposed anti-cancer mechanism via AKT/mTOR pathway inhibition.
Neuroprotective and Anti-Neuroinflammatory Effects
This compound exhibits neuroprotective properties, particularly in the context of neuroinflammation and neurotoxicity. It has been shown to mitigate brain injury and modulate key inflammatory signaling pathways.
Comparative Data of Neuroprotective Activity
| Compound | Model | Key In Vitro Findings | Key In Vivo Findings | Reference |
| This compound | Diethylnitrosamine (DEN)-induced brain injury in rats | Concentration-dependently inhibits CGRP and Substance P release (0.45-45 µM)[6] | Mitigates oxidative stress, reduces inflammatory cytokines, and restores dopamine (B1211576) levels (1 mg/kg, i.v.)[7] | [6][7] |
| Electrical stimulation of trigeminal ganglion | Attenuates neurogenic vasodilation and dural plasma extravasation[6] | Does not affect mean arterial blood pressure[6] | [6] | |
| beta-Eudesmol | Diethylnitrosamine (DEN)-induced brain injury in rats | Not specified | Mitigates oxidative stress, reduces inflammatory cytokines, and restores dopamine levels (1 mg/kg, i.v.)[7] | [7] |
| Resveratrol | Various models of neurodegeneration | Antioxidant and anti-inflammatory properties[8] | Neuroprotective effects in various animal models[8] | [8] |
| Curcumin | Various models of neurodegeneration | Modulates multiple signaling pathways including NF-κB[9] | Potentiates chemotherapeutic efficacy and shows neuroprotective potential[10] | [9][10] |
Experimental Protocols
In Vitro Neuropeptide Release Assay:
-
Tissue Preparation: Spinal cord slices are prepared from rats.
-
Depolarization: The slices are depolarized (e.g., using high potassium concentration) to evoke the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.
-
Treatment: The tissue is pre-incubated with this compound at various concentrations.
-
Quantification: The amount of released CGRP and Substance P in the supernatant is quantified using enzyme immunoassay (EIA) kits.
In Vivo Neuroprotection Assay (DEN-Induced Brain Injury):
-
Animal Model: Sprague-Dawley rats are used.
-
Induction of Injury: A single intraperitoneal dose of Diethylnitrosamine (DEN) (e.g., 200 mg/kg) is administered to induce brain injury.
-
Treatment: Rats are treated with this compound or beta-Eudesmol (e.g., 1 mg/kg, intravenously) multiple times a week for a set period (e.g., 21 days).
-
Biochemical and Histological Analysis: At the end of the treatment period, brain tissues are collected. Analyses include measuring antioxidant enzyme activities (catalase, glutathione (B108866) peroxidase), oxidative stress markers (malondialdehyde), inflammatory cytokines (TNF-α, IL-6), and immunohistochemical staining for markers of brain injury (c-fos) and apoptosis (caspase 3).
Signaling Pathway
Alpha- and beta-Eudesmol have been shown to exert their neuroprotective effects by modulating the NF-κB/COX-2/TNF-α/IL-6 signaling pathways.[7]
Caption: Neuroprotective mechanism of this compound via modulation of the NF-κB pathway.
Experimental Workflow
The general workflow for evaluating the therapeutic effects of a compound like this compound involves a multi-step process from initial screening to in-depth mechanistic studies.
Caption: General experimental workflow for in vitro and in vivo drug evaluation.
References
- 1. In vitro and in vivo antitumor effects of the essential oil from the leaves of Guatteria friesiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 473-16-5 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiangiogenic activity of beta-eudesmol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a P/Q-type Ca(2+) channel blocker, inhibits neurogenic vasodilation and extravasation following electrical stimulation of trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of diethylnitrosamine-induced acute brain injury by α-eudesmol and β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural compounds as potential adjuvants to cancer therapy: Preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of α-Eudesmol with Natural Compounds: A Comparative Guide
A critical analysis of the current research landscape reveals a notable scarcity of studies specifically investigating the synergistic effects of isolated α-eudesmol with other pure natural compounds. The majority of available literature focuses on the bioactivities of its isomer, β-eudesmol, or complex essential oils containing eudesmol as a constituent. Consequently, this guide will synthesize the existing data on eudesmol-rich essential oils and β-eudesmol to provide a comparative framework and project the potential synergistic activities of α-eudesmol. This information is intended to guide future research in this promising area.
Antimicrobial Synergy
Essential oils rich in sesquiterpenes, including eudesmol isomers, have demonstrated significant antimicrobial properties. The synergistic interaction between the various components of these oils is often credited for their potent activity. While specific data for α-eudesmol is limited, studies on eudesmol-containing oils and β-eudesmol in combination with other natural compounds suggest a potential for enhanced antimicrobial efficacy.
Table 1: Antimicrobial Activity of Eudesmol-Containing Essential Oils and Related Terpenoids
| Organism | Natural Compound/Essential Oil | Eudesmol Isomer(s) Present | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference |
| Alternaria alternata | Eucalyptus teretecornis essential oil | α-Eudesmol | Antifungal activity | 10 µg (MIA) | [1] |
| Candida albicans | Litsea kostermansii leaf essential oil | α-Eudesmol, β-Eudesmol, γ-Eudesmol | Excellent antimicrobial activity | Not specified | [2] |
| Gram-negative bacteria | Baccharis coridifolia essential oil | β-Eudesmol | Significant inhibitory and lethal activity | ~16 µg/mL against Pseudomonas aeruginosa | [3] |
MIA: Minimum Inhibitory Amount
Experimental Protocol: Checkerboard Microdilution Assay for Antimicrobial Synergy
This method is widely used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of α-eudesmol and the natural compound of interest in a suitable solvent (e.g., DMSO).
-
Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial dilutions of α-eudesmol along the x-axis and the second natural compound along the y-axis.
-
This creates a checkerboard matrix of varying concentration combinations.
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control (inoculum only) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
-
Data Analysis:
-
After incubation, determine the MIC for each compound alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:
-
FIC (A) = MIC of compound A in combination / MIC of compound A alone
-
FIC (B) = MIC of compound B in combination / MIC of compound B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC (A) + FIC (B).
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Experimental workflow for the checkerboard assay.
Anti-inflammatory Synergy
Sesquiterpenes are recognized for their anti-inflammatory properties, often by modulating key inflammatory pathways. While direct evidence for α-eudesmol's synergistic anti-inflammatory effects is lacking, studies on other sesquiterpenes and flavonoids suggest a high potential for such interactions. For instance, combinations of flavonoids have been shown to synergistically inhibit the secretion of pro-inflammatory mediators.[4] It is plausible that α-eudesmol could act in concert with flavonoids to enhance the suppression of inflammatory responses.
Table 2: Anti-inflammatory Activity of Eudesmol Isomers and Related Sesquiterpenes
| Compound/Extract | Target/Model | Mechanism of Action | Observed Effect | Reference |
| β-Eudesmol | Human tumor cell lines | Inhibition of superoxide (B77818) production | Reduces oxidative stress associated with inflammation | [5] |
| Eudesmanolide and Guaianolide Sesquiterpenes | Myeloperoxidase (MPO) activity and mice paw swelling model | Inhibition of MPO and reduction of edema | Explicit anti-inflammatory activity | [6][7] |
| Terpene derivatives (α-Curcumene, α-Eudesmol) | General | Antioxidant and anti-inflammatory activities | Contribute to overall protective effects by reducing oxidative burden and inflammatory responses | [8] |
Potential Signaling Pathways for Synergistic Anti-inflammatory Action
A hypothetical synergistic mechanism between α-eudesmol and a flavonoid like quercetin (B1663063) could involve the simultaneous modulation of multiple inflammatory signaling pathways. For example, α-eudesmol might inhibit the NF-κB pathway, while quercetin could suppress the MAPK pathway, leading to a more potent overall anti-inflammatory effect.
Hypothetical synergistic anti-inflammatory pathways.
Anticancer Synergy
The anticancer potential of sesquiterpenes is well-documented, with mechanisms including the induction of apoptosis and inhibition of tumor growth.[9] Studies on β-eudesmol have shown it to suppress tumor growth and angiogenesis.[10] The combination of natural compounds in cancer therapy is a growing field of interest, with the aim of enhancing efficacy and reducing the side effects of conventional treatments.[11] While direct evidence for α-eudesmol is sparse, its demonstrated cytotoxicity against tumor cell lines suggests it could be a valuable component in synergistic anticancer combinations.[12]
Table 3: Anticancer Activity of Eudesmol Isomers
| Compound | Cell Line(s) | Observed Effect | IC50 Values | Reference |
| α-Eudesmol | HL-60 and MDA-MB-435 | Cytotoxicity | 5.7 to 19.4 µg/mL | [12] |
| β-Eudesmol | SF-295 and MDA-MB-435 | Cytotoxicity | 24.1 to > 25 µg/mL | [12] |
| γ-Eudesmol | SF-295 and MDA-MB-435 | Cytotoxicity | 7.1 to 20.6 µg/mL | [12] |
| β-Eudesmol | Cholangiocarcinoma cells | Synergistic effect with chemotherapeutic drugs (5-FU, DOX) | Not specified | [13] |
Experimental Protocol: Cell Viability Assay (MTT) for Anticancer Synergy
The MTT assay is a colorimetric method to assess cell viability and is commonly used to evaluate the cytotoxic effects of compounds and their combinations.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of α-eudesmol, the second natural compound, and their combinations for a specified period (e.g., 24, 48, 72 hours).
-
Include untreated cells as a control.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine the nature of the interaction:
-
Synergy: CI < 1
-
Additive: CI = 1
-
Antagonism: CI > 1
-
-
Conclusion
While the direct investigation of α-eudesmol in synergistic combinations with other natural compounds is a largely unexplored area, the available evidence from its isomer β-eudesmol and eudesmol-containing essential oils strongly suggests a high potential for such interactions. The data presented in this guide, though indirect, provides a solid foundation and rationale for future research. Further studies employing standardized methodologies, such as the checkerboard assay for antimicrobial screening and cell viability assays for anticancer effects, are crucial to elucidate the specific synergistic potential of α-eudesmol. Uncovering these interactions could pave the way for novel and more effective therapeutic strategies based on natural product combinations.
References
- 1. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Composition and antimicrobial activity of the leaf essential oil of Litsea kostermansii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Power of Phytochemicals Combination in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
Independent Verification of α-Eudesmol's Calcium Channel Blocking Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alpha-Eudesmol's performance as a calcium channel blocker against other alternatives, supported by experimental data. The following sections detail its specific activity, compare its potency with a well-established selective blocker, and outline the experimental protocols for verification.
Quantitative Data Summary
This compound has been identified as a potent blocker of P/Q-type voltage-gated calcium channels (Cav2.1), with secondary effects on N-type channels and minimal impact on L-type channels.[1] This selectivity is crucial for its targeted therapeutic effects, such as reducing neurogenic inflammation without significantly affecting the cardiovascular system.[2] The following tables summarize the quantitative data on this compound's inhibitory activity and compare it with the highly selective peptide toxin, ω-Agatoxin IVA.
Table 1: Inhibitory Activity of α-Eudesmol on Different Voltage-Gated Calcium Channels
| Channel Type | IC₅₀ (µM) | Experimental System | Reference |
| P/Q-type (ω-Agatoxin IVA-sensitive) | 3.6 | Whole-cell patch clamp on rat cerebellar Purkinje cells | [1][3] |
| N-type (ω-Conotoxin GVIA-sensitive) | 6.6 | Whole-cell patch clamp on differentiated NG108-15 cells | [1] |
| L-type | Little inhibitory effect | Whole-cell patch clamp | [1] |
Table 2: Comparative Potency of α-Eudesmol and ω-Agatoxin IVA on P/Q-type Calcium Channels
| Compound | Type | IC₅₀ | Key Features | Reference |
| α-Eudesmol | Sesquiterpenoid (non-peptide) | 3.6 µM | Orally available, state-dependent block | [1][3] |
| ω-Agatoxin IVA | Peptide Toxin | 2-10 nM | Highly selective, irreversible block | [3] |
Experimental Protocols
The verification of this compound's calcium channel blocking activity relies on established electrophysiological and neurochemical techniques.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the flow of ions through specific channels in the cell membrane, providing precise quantification of a compound's blocking effect.
Objective: To determine the concentration-dependent inhibition of P/Q-type, N-type, and L-type calcium channel currents by this compound.
Methodology:
-
Cell Preparation: Isolate and culture cells expressing the desired calcium channel subtype. For native P/Q-type channels, cerebellar Purkinje cells are commonly used.[1][3] For N-type channels, differentiated neuroblastoma-glioma hybrid cells (NG108-15) can be utilized.[1]
-
Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Use a bath solution containing blockers for other ion channels (e.g., tetrodotoxin (B1210768) for sodium channels, and cesium for potassium channels) to isolate calcium currents.
-
Hold the cell membrane at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the calcium channels.
-
-
Channel Current Isolation: To distinguish between different calcium channel subtypes, apply selective blockers:
-
P/Q-type: Use the specific blocker ω-Agatoxin IVA. The current inhibited by this toxin is the P/Q-type current.[4][5]
-
L-type: Use a dihydropyridine (B1217469) like nifedipine.
-
-
Data Acquisition and Analysis:
-
Record the peak calcium current amplitude before and after the application of varying concentrations of this compound.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a sigmoid function to determine the IC₅₀ value, which represents the concentration at which 50% of the channel current is inhibited.[1]
-
Measurement of Neuropeptide Release
This assay assesses the functional consequence of P/Q-type channel blockade, which is the inhibition of neurotransmitter release from nerve terminals.
Objective: To measure the effect of this compound on the depolarization-evoked release of calcitonin gene-related peptide (CGRP) and substance P.
Methodology:
-
Tissue Preparation: Prepare slices of the rat spinal cord, which contains sensory nerve terminals rich in P/Q-type channels.
-
Depolarization and Sample Collection:
-
Pre-incubate the spinal cord slices with this compound at various concentrations (e.g., 0.45-45 µM).[2]
-
Induce neurotransmitter release by depolarizing the tissue with a high concentration of potassium chloride.
-
Collect the supernatant for analysis.
-
-
Neuropeptide Quantification:
-
Measure the concentration of CGRP and substance P in the collected supernatant using a sensitive enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Compare the amount of neuropeptide released in the presence of this compound to the control (vehicle-treated) samples to determine the concentration-dependent inhibition.[2]
-
Mandatory Visualizations
Signaling Pathway of α-Eudesmol Action
Caption: Mechanism of action for α-Eudesmol at the presynaptic terminal.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining IC₅₀ of α-Eudesmol using patch clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a P/Q-type Ca(2+) channel blocker, inhibits neurogenic vasodilation and extravasation following electrical stimulation of trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P/Q-type calcium channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of N- and P/Q-Type Voltage-Gated Calcium Channel Current Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of N- and P/Q-type voltage-gated calcium channel current inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of alpha-Eudesmol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of alpha-Eudesmol, a sesquiterpenoid found in various plants, is crucial for maintaining laboratory safety and ensuring environmental protection.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, in line with general chemical waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with care. While this compound is not currently classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is best practice to treat all chemical substances with caution.[1] A related compound, beta-Eudesmol, is known to cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves and inspect them for any damage before use.
-
Eye Protection: Wear safety glasses or goggles to prevent accidental eye contact.
-
Lab Coat: A laboratory coat or other protective clothing is mandatory to protect from spills.
Always work in a well-ventilated area to minimize inhalation of any potential aerosols.[4] In case of skin contact, wash the area immediately with soap and water. For eye contact, rinse with water for at least 15 minutes.[4]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Appearance | Powder |
| Solubility | Soluble in alcohol; Insoluble in water.[5] |
| Flash Point | 108.33 °C (227.00 °F)[4][5] |
| Primary Hazards | Not classified under GHS.[1] However, a similar compound, epi-Eudesmol, is a skin and eye irritant.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[4][6] It should never be disposed of down the drain or in regular trash.[4][7]
Step 1: Waste Segregation
Treat all this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.[8][9] This waste must be segregated from other chemical waste streams to prevent potentially reactive mixtures.[4]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[8][10] Plastic containers are often preferred for hazardous waste.[6] The original container can be reused if it is in good condition.[4]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[6][10] The label must include:
Step 3: Waste Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be near the point of generation and under the control of laboratory personnel.[4] The container should be kept closed at all times, except when adding waste.[8][10] It is also recommended to use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks.[8]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6] Do not exceed the storage time or quantity limits for hazardous waste as defined by your institution and regulatory bodies.[8]
Experimental Protocols
Empty Container Disposal:
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[9] To decontaminate, triple-rinse the container with a suitable solvent that can dissolve this compound (such as ethanol (B145695) or acetone).[10][11] The rinsate from this process must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB003905) - FooDB [foodb.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 473-16-5 [thegoodscentscompany.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling alpha-Eudesmol
This document provides immediate, essential safety, and logistical information for the handling and disposal of alpha-Eudesmol, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to ensure safe laboratory practices.
While this compound is not currently classified under the Globally Harmonized System (GHS), its isomers, beta-Eudesmol and epi-Eudesmol, are known to be skin and eye irritants.[1][2][3][4] Therefore, it is prudent to handle this compound with a similar level of caution.
Quantitative Data Summary
The following tables summarize key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₆O[5] |
| Molecular Weight | 222.37 g/mol [6] |
| Appearance | Powder |
| Melting Point | 72-74 °C |
| Boiling Point | ~299-302 °C[7] |
| Flash Point | ~108 °C (227 °F)[7] |
| Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] Insoluble in water.[7] |
| Vapor Pressure | 0.0001 mmHg @ 25 °C (estimated)[7] |
Table 2: Hazard Information and Safety Recommendations
| Hazard Profile | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| This compound | Not Classified[1][7] | Based on data for isomers: Chemical-resistant gloves (e.g., Nitrile), safety glasses with side shields or goggles, lab coat.[2][3] |
| beta-Eudesmol (Isomer) | Skin Irritant (H315), Eye Irritant (H319)[2] | Protective gloves, eye protection, face protection.[2] |
| 10-epi-gamma-Eudesmol (Isomer) | Skin Irritant (H315), Eye Irritant (H319)[4] | Protective gloves, safety glasses, protective clothing.[8] |
Operational Plan: Safe Handling of this compound
Adherence to the following step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][9]
-
Use of a chemical fume hood is recommended, especially when handling powders or creating solutions, to prevent inhalation of dust or aerosols.[8]
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[2][3]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[3]
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be necessary.[10]
3. General Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[9]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[9]
-
Keep containers securely sealed when not in use.[9]
-
Wash hands thoroughly with soap and water after handling.[9]
4. First Aid Measures:
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8][10]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[8]
Below is a workflow for ensuring appropriate PPE is used when handling this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: this compound Waste
The disposal of this compound and contaminated materials must be managed as hazardous waste to ensure environmental protection and regulatory compliance.[3] Do not dispose of it down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol:
1. Waste Segregation:
-
Treat all materials contaminated with this compound (e.g., gloves, absorbent pads, empty containers) as hazardous waste.[3]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. Store it separately from strong acids, bases, and oxidizing agents.[3]
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for collecting this compound waste. The original container can be used if it is in good condition.[3]
-
Securely cap the container at all times, except when adding waste.[3]
-
Clearly label the container with a "Hazardous Waste" label. The label must identify the contents as "this compound Waste" and list any other components or solvents present.[3]
3. Storage and Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all applicable regional, national, and local regulations.[10]
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
- 1. This compound | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 10-epi-gamma-Eudesmol | C15H26O | CID 6430754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. persianherb.com [persianherb.com]
- 6. scent.vn [scent.vn]
- 7. This compound, 473-16-5 [thegoodscentscompany.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
